molecular formula C7H12O2 B3266764 Cyclohexyl formate CAS No. 4351-54-6

Cyclohexyl formate

Cat. No.: B3266764
CAS No.: 4351-54-6
M. Wt: 128.17 g/mol
InChI Key: VUXKVKAHWOVIDN-UHFFFAOYSA-N
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Description

Cyclohexyl formate, also known as fema 2353, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a sweet, banana, and cherry taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-9-7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXKVKAHWOVIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063426
Record name Formic acid, cyclohexyl ester
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Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light colourless liquid; pleasant cherry-like odour
Record name Cyclohexyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1027/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

162.00 to 163.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Cyclohexyl formate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in acetic and formic acid, Miscible at room temperature (in ethanol)
Record name Cyclohexyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1027/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.052-1.060
Record name Cyclohexyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1027/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4351-54-6
Record name Cyclohexyl formate
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Record name Cyclohexyl formate
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Record name CYCLOHEXYL FORMATE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11766
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Record name Cyclohexyl formate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYL FORMATE
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Record name Cyclohexyl formate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cyclohexyl Formate: A Technical Guide to Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cyclohexyl formate (B1220265) (CAS No: 4351-54-6) is a carboxylic ester recognized for its distinct cherry-like, fruity odor.[1][2] It belongs to the class of organic compounds known as carboxylic acid esters, where a carbonyl group's carbon is attached to an alkyl moiety through an oxygen atom.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis methodologies, and reactivity of cyclohexyl formate, tailored for professionals in research and development.

Chemical Structure and Identification

This compound consists of a cyclohexane (B81311) ring attached to a formate group.[3] Its molecular and structural identifiers are crucial for unambiguous identification in a research and laboratory context.

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₇H₁₂O₂[1][5]

  • SMILES: C1CCC(CC1)OC=O[5]

  • InChI: InChI=1S/C7H12O2/c8-6-9-7-4-2-1-3-5-7/h6-7H,1-5H2[5]

  • InChIKey: VUXKVKAHWOVIDN-UHFFFAOYSA-N[5]

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless liquid.[1] Its quantitative properties are summarized below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 128.17 g/mol [1][5]
Boiling Point 162.0 to 163.0 °C (@ 760 mm Hg)[5][6]
Melting Point 72.6 °C[1]
Density 0.98 - 1.060 g/cm³ (@ 25 °C)[1][7]
Refractive Index 1.439 to 1.445 (@ 20 °C)[5][7]
Flash Point 48.89 to 53.3 °C (120.0 °F TCC)[1][7]
Water Solubility Insoluble[1][5]
Solubility Soluble in acetic and formic acid, ether, alcohol[1][3][5]
logP 1.9 - 2.1[1][5]
Topological Polar Surface Area 26.3 Ų[1][5]
Appearance Light colorless liquid[1][5]
Odor Pleasant, cherry-like, fruity[1][2]

Synthesis and Reactivity

Synthesis Methodologies

Several synthetic routes to this compound have been established, primarily involving esterification.

  • Esterification of Cyclohexanol (B46403): The classical and most direct method involves the reaction of cyclohexanol with concentrated formic acid, typically using sulfuric acid as a catalyst.[2]

  • From Cyclohexene (B86901) and Formic Acid: An alternative route is the direct reaction of cyclohexene with formic acid in the presence of an acid catalyst.[3] Studies have demonstrated that solid acid catalysts like MIL-101(Cr)-SO₃H can achieve high conversion rates and selectivity.[3]

  • Cyclohexane Oxidation Byproduct: this compound is also formed as a byproduct during the industrial oxidation of cyclohexane to produce cyclohexanol and cyclohexanone.

G General Synthesis Workflow for this compound Reactants Cyclohexanol + Formic Acid Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Reaction Quenching & Neutralization Reaction->Workup Extraction Liquid-Liquid Extraction (e.g., with Ether) Workup->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Purification Purification (Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for synthesis via esterification.

Chemical Reactivity

This compound undergoes reactions typical of carboxylic esters.

  • Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester bond can be cleaved to yield the parent alcohol (cyclohexanol) and formic acid.[3] This reversibility is a key characteristic.

  • Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters, making it a useful intermediate in synthetic pathways.[3]

Experimental Protocols

Protocol: Synthesis via Fischer Esterification

This protocol is an illustrative example based on established chemical principles for synthesizing this compound from cyclohexanol and formic acid.

Materials:

  • Cyclohexanol

  • Formic Acid (98-100%)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether (or other suitable extraction solvent)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Methodology:

  • Reaction Setup: In a round-bottom flask, combine cyclohexanol and a slight excess of formic acid.

  • Catalysis: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to drive the reaction to completion.

  • Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acids), and finally with brine.

  • Extraction: Extract the crude product with diethyl ether.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate, then filter.

  • Purification: Remove the solvent using a rotary evaporator. Purify the resulting crude this compound by fractional distillation under atmospheric or reduced pressure.[2]

G Experimental Workflow for Esterification start Combine Reactants (Cyclohexanol, Formic Acid) add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Heat to Reflux (2-3 hours) add_catalyst->reflux cool Cool Reaction Mixture reflux->cool wash Wash with H₂O, NaHCO₃, Brine cool->wash extract Extract with Ether wash->extract dry Dry Organic Layer extract->dry purify Fractional Distillation dry->purify end Collect Pure Product purify->end

Caption: Step-by-step experimental workflow.

Analytical Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and assessing the purity of volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary column suitable for non-polar to mid-polar compounds (e.g., DB-5ms or equivalent).

Methodology:

  • Sample Preparation: Dilute a small amount of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject 1 µL of the diluted sample into the GC inlet, typically set to a temperature of 250 °C.

  • GC Separation: Use a temperature program to separate the components. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C. Helium is commonly used as the carrier gas.

  • MS Detection: The mass spectrometer should be set to scan a mass range of m/z 35-350. The EI source energy is typically 70 eV.

  • Data Analysis: Identify the this compound peak by its retention time and compare its mass spectrum to a reference library (e.g., NIST). Key fragments for this compound include m/z 82 and 67.[5][8]

Applications in Research and Development

While known as a flavoring agent, this compound holds relevance in more technical fields.[1][9]

  • Synthetic Intermediate: It serves as an intermediate in the synthesis of other organic molecules, including potential applications in the production of pharmaceuticals and agrochemicals.[3]

  • Solvent: Due to its ester functionality and moderate polarity, it can be used as a solvent for certain organic reactions.[3]

  • Research Chemical: It is employed in research settings for studying esterification kinetics and reaction mechanisms.[3]

Safety and Handling

This compound is classified as a flammable liquid and requires appropriate handling procedures.

Safety InformationDetailsReference(s)
GHS Classification Flammable liquid and vapor (Category 3)[1]
Hazard Statement H226: Flammable liquid and vapor[1]
Precautionary Statements P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/eye protection. P403+P235: Store in a well-ventilated place. Keep cool.[9][10]
Handling Handle in a well-ventilated area.[10] Use non-sparking tools.[10] Avoid contact with skin and eyes.[10] Prevent fire caused by electrostatic discharge.[10][10]
Personal Protective Equipment Wear suitable protective clothing, chemical-impermeable gloves (EN 374), and tightly fitting safety goggles.[10][10]
First Aid (Inhalation) Move victim to fresh air. If breathing is difficult, give oxygen.[10]
First Aid (Skin Contact) Take off contaminated clothing immediately and wash off with soap and plenty of water.[10]

References

Technical Guide to the Physical Properties of Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physical properties of cyclohexyl formate (B1220265) (CAS No. 4351-54-6), a significant carboxylic ester with applications in the flavor and fragrance industries, and as a synthetic intermediate.[1][2] This document collates critical data on its physicochemical characteristics and presents standardized experimental protocols for their determination. The intended audience includes professionals in research, chemical synthesis, and drug development who require accurate physical data for modeling, process design, and quality control.

Core Physical and Chemical Properties

Cyclohexyl formate, with the molecular formula C₇H₁₂O₂, is described as a light, colorless liquid with a distinct pleasant, fruity, cherry-like odor.[1][3] It is classified as a carboxylic ester.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that values can vary slightly based on experimental conditions and sample purity.

PropertyValueConditionsSource(s)
Molecular Weight 128.17 g/mol -[3]
Density 0.98 g/cm³Not Specified[1][4]
1.052 - 1.060 g/cm³@ 25.00 °C[3][5]
1.0057 g/cm³Not Specified[2]
Boiling Point 162.00 to 163.00 °C@ 760.00 mm Hg[3][5][6]
166.4 °C@ 760 mmHg[4][7]
100.00 °C@ 35.00 mm Hg[5][6]
Melting Point 72.6 °CNot Specified[1][7]
Refractive Index 1.439 - 1.445@ 20.00 °C[3][5][6]
1.443Not Specified[1][4][7]
Solubility Insoluble in waterRoom Temperature[1][3]
Soluble in alcoholMiscible[2][5]
Soluble in acetic acid and formic acid-[1][3]
Flash Point 48.89 °C (120.00 °F)Tagliabue Closed Cup (TCC)[5][6]
53.3 °CNot Specified[1][4][7]
Vapor Pressure 1.785 mmHg@ 25.00 °C (estimated)[5]
LogP (o/w) 2.100-[3][5][6]

Experimental Protocols

The following sections detail standardized laboratory methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Fischer Esterification

This protocol describes a common method for synthesizing this compound from cyclohexanol (B46403) and formic acid.[2]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a heating mantle.

  • Reagent Addition: To the round-bottom flask, add one molar equivalent of cyclohexanol and at least one molar equivalent (an excess is often used) of concentrated formic acid.

  • Catalyst Introduction: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reaction: Heat the mixture to reflux for a period of 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize the acids), and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Purification: Filter off the drying agent and purify the crude this compound by distillation to obtain the final product.[7]

Determination of Boiling Point (Capillary Method)

This micro method is suitable for determining the boiling point of a small liquid sample.[4][5][8]

  • Apparatus Setup: Attach a small test tube containing 2-3 mL of the this compound sample to a thermometer using a rubber band or thread.[4][8] The bulb of the thermometer should be level with the sample.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube (sealed end up) into the liquid sample in the test tube.[5][8]

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker containing mineral oil) on a hot plate.[4][5]

  • Observation: Heat the bath gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5]

Determination of Density (Pycnometer Method)

A pycnometer (or specific gravity bottle) is used for precise density measurements of liquids.[9]

  • Preparation: Clean and thoroughly dry the pycnometer. Determine its mass on an analytical balance (m_empty).

  • Calibration: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20°C). Determine the mass of the filled pycnometer (m_ref). The volume of the pycnometer is then calculated as V = (m_ref - m_empty) / ρ_ref.

  • Sample Measurement: Empty and dry the pycnometer, then fill it with this compound at the same temperature.

  • Weighing: Measure the mass of the pycnometer filled with the sample (m_sample).

  • Calculation: The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V.

Determination of Refractive Index

An Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

  • Measurement: Close the prisms and allow the temperature to stabilize (typically 20°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale.

Determination of Solubility

This qualitative protocol determines the solubility of this compound in various solvents.[10][11]

  • Apparatus: Arrange a series of labeled test tubes, one for each solvent to be tested (e.g., water, ethanol, acetic acid).

  • Procedure: Add approximately 1 mL of the solvent to its respective test tube.

  • Sample Addition: Add a few drops (e.g., 0.1 mL) of this compound to each test tube.

  • Observation: Vigorously shake or vortex each tube for 30-60 seconds.

  • Classification: Observe the mixture.

    • Soluble/Miscible: A clear, homogeneous solution is formed.[11]

    • Insoluble/Immiscible: The sample does not dissolve, and distinct layers or a cloudy suspension remains.[11]

    • Record the results for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to the characterization of this compound's physical properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination Reactants Cyclohexanol + Formic Acid Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Aqueous Workup (Wash & Neutralize) Reaction->Workup Crude Product Drying Dry with Na₂SO₄ Workup->Drying Purification Distillation Drying->Purification Product Pure this compound Purification->Product BoilingPoint Boiling Point (Capillary Method) Product->BoilingPoint Density Density (Pycnometer) Product->Density RefractiveIndex Refractive Index (Refractometer) Product->RefractiveIndex Solubility Solubility Tests Product->Solubility

Workflow for Synthesis and Physical Characterization.

References

Cyclohexyl Formate (CAS 4351-54-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl formate (B1220265) (C7H12O2) is a carboxylic ester recognized by its characteristic pleasant, fruity, cherry-like odor.[1][2][3] Primarily utilized as a synthetic flavoring and fragrance agent, it finds application in a variety of consumer products, including beverages, candy, ice cream, and baked goods.[1][3] While its principal role lies within the flavor and fragrance industry, its chemical structure as a simple ester of cyclohexanol (B46403) and formic acid makes it a subject of interest in organic synthesis and as a potential, albeit minor, intermediate in the broader chemical and pharmaceutical industries.[4][5] This technical guide provides an in-depth summary of the available scientific data on cyclohexyl formate, with a focus on its chemical and physical properties, synthesis, analytical data, safety, and its limited role in a biological context.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[2][6] It is characterized by its moderate stability and is typically stored in glass or tin containers.[1][3] The compound is insoluble in water but soluble in organic solvents such as acetic and formic acid.[2][7] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Identifiers
CAS Number4351-54-6[6]
EC Number224-415-3[2]
FEMA Number2353[7]
UNIIESO2F2836U[2]
Molecular Information
Molecular FormulaC7H12O2[6]
Molecular Weight128.17 g/mol [6]
IUPAC NameThis compound[7]
InChIKeyVUXKVKAHWOVIDN-UHFFFAOYSA-N[8]
SMILESO=COC1CCCCC1[9]
Physical Properties
AppearanceColorless clear liquid[6]
OdorPleasant, cherry-like, fruity, ethereal[1][3][10]
Boiling Point162.0 to 163.0 °C at 760 mmHg[6]
Melting Point72.6 to 73.8 °C (Note: This value from some sources seems unusually high for a liquid at room temperature and may be inaccurate)[1][11]
Density1.052 to 1.060 g/cm³ at 25 °C[6][7]
Refractive Index1.439 to 1.445 at 20 °C[6]
Flash Point48.89 °C (120.00 °F) TCC[6]
Water SolubilityInsoluble[2]
LogP (Octanol/Water Partition Coefficient)1.80 - 2.10[6]
Spectroscopic Data
Kovats Retention Index (Standard non-polar)951[7]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the Fischer esterification of cyclohexanol with formic acid, often in the presence of an acid catalyst like sulfuric acid.[3] An alternative route involves the reaction of cyclohexene (B86901) with formic acid.[12] The manufacturing process for commercial use is indicated as an active Pre-Manufacture Notices (PMN) substance.[2]

Experimental Protocols

General Protocol for Synthesis via Fischer Esterification:

A common laboratory-scale synthesis involves the direct esterification of cyclohexanol with an excess of concentrated formic acid.[3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid. The mixture is heated, and the resulting this compound is separated from the reaction mixture. Purification can be achieved by distillation. For a detailed experimental procedure, researchers are directed to the primary literature, such as the Canadian Journal of Chemistry (1987, 65, p. 2461) and the Journal of the American Chemical Society (1953, 75, p. 6212).[1]

G Cyclohexanol Cyclohexanol ReactionMixture Reaction Mixture (Heating) Cyclohexanol->ReactionMixture FormicAcid Formic Acid FormicAcid->ReactionMixture AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ReactionMixture catalyzes CrudeProduct Crude this compound ReactionMixture->CrudeProduct Purification Purification (Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Synthesis workflow for this compound via Fischer esterification.

Analytical Data

The characterization of this compound is well-documented through various analytical techniques.

  • Mass Spectrometry (MS): GC-MS data is available, with prominent peaks typically observed at m/z values of 82.0, 67.0, 57.0, 54.0, and 41.0.[1] The NIST WebBook and other spectral databases provide reference mass spectra for this compound.[8]

  • Infrared Spectroscopy (IR): IR spectra for this compound are available, showing characteristic peaks for the ester functional group.[7]

Applications

The primary application of this compound is as a flavoring and fragrance agent .[6][10] It is used to impart fruity and ethereal notes to a variety of products.[1] Its usage levels in fragrance concentrates are recommended up to 4.0%.[6] In food products such as beverages, candy, and ice cream, it is applied at concentrations of 3–11 ppm.[3]

Beyond its sensory properties, this compound is used in organic synthesis as a reagent or intermediate.[4] There are also general mentions of its application in the pharmaceutical industry , though this is likely in the context of a flavoring excipient rather than as an active pharmaceutical ingredient.[4][5]

Biological Activity and Drug Development Relevance

Currently, there is a notable lack of publicly available data on any specific pharmacological activity or interaction of this compound with biological signaling pathways. Its relevance to drug development is primarily as a simple chemical building block or as a flavoring agent in final formulations.

Metabolism: As an ester, the expected primary metabolic pathway for this compound upon ingestion is hydrolysis by esterase enzymes, which are ubiquitous in the body, particularly in the liver, plasma, and gastrointestinal tract. This biotransformation would yield cyclohexanol and formic acid, which would then enter their respective metabolic pathways.

G CHF This compound Hydrolysis Hydrolysis CHF->Hydrolysis Esterases Esterases (Liver, Plasma, GI Tract) Esterases->Hydrolysis catalyzes Cyclohexanol Cyclohexanol Hydrolysis->Cyclohexanol FormicAcid Formic Acid Hydrolysis->FormicAcid FurtherMetabolism_C Further Metabolism (e.g., Oxidation, Conjugation) Cyclohexanol->FurtherMetabolism_C FurtherMetabolism_F Enters One-Carbon Pool FormicAcid->FurtherMetabolism_F

Plausible metabolic pathway of this compound.

Safety and Toxicology

This compound is classified as a flammable liquid and vapor.[2] Safety protocols require keeping it away from heat, sparks, open flames, and other ignition sources.[13][14] Standard personal protective equipment, including protective gloves and eye/face protection, is recommended during handling.[13]

Toxicological Profile:

Table 2: Safety and Hazard Information

Hazard InformationDetailsSource(s)
GHS Classification
Flammable LiquidsCategory 3 (Warning: Flammable liquid and vapor)[2]
Hazard Statements H226: Flammable liquid and vapor[2]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[13][14]
P233: Keep container tightly closed.[13][14]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
P403+P235: Store in a well-ventilated place. Keep cool.[13]
Toxicity Summary
JECFA Evaluation (2002)No safety concern at current levels of intake when used as a flavouring agent.[1]
Acute Toxicity (Oral, Dermal, Inhalation)No data available[7][13]
Skin Corrosion/IrritationIrritating to skin[6]

Conclusion

This compound (CAS 4351-54-6) is a well-characterized chemical primarily used for its organoleptic properties as a flavoring and fragrance agent. Its chemical and physical properties are thoroughly documented. While standard synthesis methods are established, detailed, step-by-step experimental protocols are best sourced from the referenced primary chemical literature. For researchers, scientists, and drug development professionals, the key takeaway is the current lack of evidence for any specific pharmacological activity or direct application in drug development beyond its role as a potential intermediate or formulation excipient. Its toxicological profile is considered safe at low consumption levels, though quantitative data is sparse. Future research could focus on detailed toxicological and metabolic studies to fill the existing data gaps.

References

An In-depth Technical Guide to the Synthesis of Cyclohexyl Formate from Cyclohexanol and Formic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexyl formate (B1220265) through the direct esterification of cyclohexanol (B46403) and formic acid. This reaction, a classic example of Fischer-Speier esterification, is a fundamental process in organic synthesis, yielding an ester with applications as a fragrance, flavoring agent, and solvent. This document details the underlying chemical principles, various catalytic systems, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

Cyclohexyl formate is a valuable organic ester characterized by its fruity aroma. Its synthesis is primarily achieved via the acid-catalyzed esterification of cyclohexanol with formic acid. The reaction is a reversible equilibrium process, and therefore, reaction conditions are optimized to favor the formation of the ester product. This is typically accomplished by using an excess of one reactant or by removing water as it is formed.

Reaction Mechanism and Principles

The synthesis of this compound from cyclohexanol and formic acid proceeds via the Fischer esterification mechanism. This reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of formic acid, thereby increasing the electrophilicity of the carbonyl carbon. Cyclohexanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final product, this compound, and regenerates the acid catalyst.[1][2]

To drive the equilibrium towards the formation of this compound, Le Châtelier's principle is applied.[1] Common strategies include:

  • Using an excess of a reactant: Typically, the less expensive reactant, in this case, often formic acid or cyclohexanol, is used in excess.

  • Removal of water: The continuous removal of water as it is formed shifts the equilibrium to the product side. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[3]

Catalytic Systems

A variety of catalysts can be employed for the synthesis of this compound. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

  • Mineral Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used due to their low cost and high activity.[1] However, their use can lead to challenges in product separation, catalyst removal, and potential side reactions.

  • Organic Acids: p-Toluenesulfonic acid (p-TsOH) is another effective homogeneous catalyst that is often easier to handle than mineral acids.[4]

Heterogeneous (Solid Acid) Catalysts: Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, which can improve selectivity and reduce waste.[5]

  • Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used and have demonstrated high catalytic activity in esterification reactions.[6]

  • Functionalized Polymers: Sulfonated hypercrosslinked polymers (SHCP) have also been shown to be effective.[5]

  • Supported Acids: Catalysts such as dodecatungstophosphoric acid supported on K10 clay provide a large surface area and strong acidic sites for the reaction.[5]

Quantitative Data on Catalytic Performance

The following table summarizes quantitative data for the synthesis of this compound and related esterifications, providing a comparative look at the performance of different catalytic systems.

CatalystReactantsMolar Ratio (Acid:Alcohol/Olefin)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%) (to Ester)Reference
Sulfonic Acid Functionalized CarbonCyclohexene (B86901) and Formic AcidN/A140188.497.3[5]
Amberlyst-15Cyclohexene and Formic Acid2:19 (Formic Acid:Cyclohexene)N/AN/A~90High[7][8]
Boron Oxide / p-Toluenesulfonic AcidCyclohexanol and Formic Acid1.16:1 (Formic Acid:Cyclohexanol)Reflux15297[4]
20% Dodecatungstophosphoric Acid on K10 ClaySubstituted Benzenes and MTBEN/AN/AN/AEffectiveN/A[5]

Note: Data for the direct esterification of cyclohexanol is limited in the literature; therefore, data from the closely related reaction of cyclohexene with formic acid is included for comparison of catalyst performance.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using both homogeneous and heterogeneous catalysts.

Protocol 1: Homogeneous Catalysis using Sulfuric Acid

Materials:

  • Cyclohexanol

  • Formic Acid (98-100%)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Toluene (B28343) (for Dean-Stark, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine cyclohexanol (1.0 mol), formic acid (1.2 mol), and toluene (if used).

  • Slowly add concentrated sulfuric acid (0.05 mol) to the mixture while stirring.

  • Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. If not, reflux for a predetermined time (e.g., 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Heterogeneous Catalysis using a Solid Acid Catalyst (e.g., Amberlyst-15)

Materials:

  • Cyclohexanol

  • Formic Acid (98-100%)

  • Solid Acid Catalyst (e.g., Amberlyst-15, 5-10% by weight of the limiting reactant)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Toluene (for Dean-Stark, optional)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • To the flask, add cyclohexanol (1.0 mol), formic acid (1.2 mol), the solid acid catalyst, and toluene.

  • Heat the mixture to reflux with vigorous stirring, collecting the water by-product in the Dean-Stark trap.

  • Monitor the reaction progress by tracking the amount of water collected or by techniques such as GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solid acid catalyst by filtration.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by fractional distillation.

Visualizations

Fischer Esterification Signaling Pathway

Fischer_Esterification Formic_Acid Formic Acid Protonated_Formic_Acid Protonated Formic Acid Formic_Acid->Protonated_Formic_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Formic_Acid->Tetrahedral_Intermediate + Cyclohexanol Cyclohexanol Cyclohexanol Cyclohexanol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O H2O H₂O Protonated_Intermediate->H2O Cyclohexyl_Formate This compound Protonated_Ester->Cyclohexyl_Formate - H+ H_plus H+ Protonated_Ester->H_plus

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Reactants Cyclohexanol + Formic Acid + Catalyst Reaction Reflux (with water removal) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Catalyst_Removal Catalyst Removal (Filtration for solid acid) Cooling->Catalyst_Removal Workup Aqueous Workup (Wash with NaHCO₃ & Brine) Catalyst_Removal->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product Pure Cyclohexyl Formate Purification->Product

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from cyclohexanol and formic acid is a well-established and versatile esterification reaction. The choice of catalyst and reaction conditions, particularly the method of water removal, are critical for achieving high yields. While traditional homogeneous catalysts are effective, the use of solid acid catalysts is gaining prominence due to their environmental and process advantages. This guide provides the foundational knowledge and procedural outlines necessary for the successful synthesis and optimization of this compound production in a laboratory or industrial setting.

References

An In-depth Technical Guide to Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of cyclohexyl formate (B1220265), including its chemical identity, physicochemical properties, synthesis protocols, and safety information. The content is tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity

IUPAC Name: cyclohexyl formate[1]

Synonyms:

This compound is a carboxylic ester characterized by a pleasant, cherry-like odor.[1][5] It is a colorless liquid and is used as a synthetic flavoring agent in the food and fragrance industries.[5][6][7]

Physicochemical Properties

The quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1][2][8]
Molecular Weight 128.17 g/mol [1]
Appearance Light colourless liquid[1][6]
Odor Pleasant, cherry-like[1][5]
Boiling Point 162.0 to 163.0 °C @ 760 mmHg[1][7]
Density 0.98 g/cm³ to 1.060 g/cm³[1][6]
Flash Point 48.89 to 53.3 °C[6][7]
Refractive Index 1.439 to 1.445 @ 20.0 °C[1][7]
Water Solubility Insoluble[1][6]
Solubility Soluble in acetic and formic acid[1][6]

Table 2: Chemical Identifiers

IdentifierValueSource
CAS Number 4351-54-6[1][2][5]
EC Number 224-415-3[1][6]
PubChem CID 20358[1][8]
FEMA Number 2353[1][7]
JECFA Number 1095[1][7]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are detailed methodologies for key experimental procedures.

3.1. Synthesis from Cyclohexanol and Formic Acid

This method involves the direct esterification of cyclohexanol with formic acid.

  • Reaction: A mixture of cyclohexyl alcohol and concentrated formic acid is prepared.[5]

  • Catalyst: Sulfuric acid is typically used as a catalyst.[5]

  • Procedure: The alcohol-acid mixture is distilled in the presence of excess acid to drive the reaction towards the formation of the ester.[5]

  • Purification: The resulting this compound is then purified, likely through distillation, to remove unreacted starting materials and the catalyst.

3.2. Synthesis via Reactive Distillation

A two-step process for the production of cyclohexanol involves the formation of this compound as an intermediate.

  • Step 1: Esterification: Cyclohexene is reacted with formic acid in a reactive distillation column to produce this compound.[9]

  • Step 2: Hydrolysis: The produced this compound is then hydrolyzed in a second reactive distillation column to yield cyclohexanol and regenerate formic acid.[9]

3.3. Preparation from Benzoic Acid

A patented method describes the preparation of this compound (referred to as cyclohexyl formic acid in the patent) from benzoic acid.

  • Catalyst Preparation: A nickel-aluminum-iron-copper alloy is treated with an alkali solution (e.g., sodium hydroxide) to create the hydrogenation catalyst.[10]

  • Hydrogenation Reaction: Benzoic acid is subjected to a reduction reaction with hydrogen gas in the presence of the prepared catalyst.[10]

  • Reaction Conditions: The reaction is carried out in a solvent such as ethanol, at a temperature of 65-80 °C and a hydrogen pressure of 0.5-0.8 MPa.[10]

  • Post-treatment: After the reaction is complete, the product is isolated and purified.[10]

Diagrams

4.1. Experimental Workflows

The following diagrams illustrate the workflows for the synthesis of this compound.

Synthesis_from_Cyclohexanol cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Cyclohexanol Cyclohexanol Mix Mix Reactants Cyclohexanol->Mix FormicAcid Formic Acid FormicAcid->Mix AddCatalyst Add H₂SO₄ Catalyst Mix->AddCatalyst Distill Distill Mixture AddCatalyst->Distill CrudeProduct Crude this compound Distill->CrudeProduct Purification Purification (Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound from Cyclohexanol.

Reactive_Distillation_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis Cyclohexene Cyclohexene RD1 Reactive Distillation Column 1 Cyclohexene->RD1 FormicAcid1 Formic Acid FormicAcid1->RD1 CyclohexylFormate This compound RD1->CyclohexylFormate RD2 Reactive Distillation Column 2 CyclohexylFormate->RD2 Water Water Water->RD2 Cyclohexanol Cyclohexanol RD2->Cyclohexanol FormicAcid2 Formic Acid (recycled) RD2->FormicAcid2

Caption: Two-step synthesis of Cyclohexanol via this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][11]

Table 3: GHS Hazard Information

Hazard StatementPrecautionary StatementsSource
H226: Flammable liquid and vapour P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P403+P235: Store in a well-ventilated place. Keep cool.[4][8][11]

Handling Recommendations:

  • Handle in a well-ventilated area.[11]

  • Wear suitable protective clothing, gloves, and eye/face protection.[11]

  • Avoid contact with skin and eyes.[11]

  • Use non-sparking tools and take measures to prevent static discharges.[11]

  • Store in a tightly closed container in a cool, well-ventilated place.[4]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[11]

References

Spectroscopic Analysis of Cyclohexyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexyl formate (B1220265) (C₇H₁₂O₂) is a carboxylic ester with a molecular weight of 128.17 g/mol .[1] It is characterized by a cyclohexyl ring attached to a formate group. As a flavoring agent, its structural elucidation and purity assessment are paramount, relying heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the spectroscopic data for cyclohexyl formate, intended for researchers and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Below are the expected chemical shifts for this compound based on typical values for its constituent functional groups.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the formate proton and the protons of the cyclohexyl ring. The proton attached to the carbonyl group (formate proton) is highly deshielded and appears significantly downfield. The proton on the carbon atom of the cyclohexane (B81311) ring that is directly attached to the oxygen atom (alpha-proton) is also deshielded relative to the other ring protons.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Formyl Proton (O=C-H )~ 8.0Singlet (s)1H
Alpha-Proton (-O-CH -)~ 4.8 - 5.0Multiplet (m)1H
Cyclohexyl Protons (-CH₂-)~ 1.2 - 1.9Multiplet (m)10H

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the formate group is characteristically found far downfield. The carbon atom of the ring bonded to the oxygen (alpha-carbon) is also shifted downfield compared to the other aliphatic carbons of the ring.

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C =O)~ 160 - 162
Alpha-Carbon (-O-C H-)~ 72 - 75
Cyclohexyl Carbons (-C H₂-)~ 23 - 32

Note: These are predicted values. Actual chemical shifts can vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by strong absorptions corresponding to the C=O and C-O bonds of the ester group, as well as the C-H bonds of the cyclohexyl ring.

Table 3: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 1720C=O StretchEster
~ 2935 & 2860C-H Stretchsp³ C-H (Cyclohexane)
~ 1170C-O StretchEster

Note: The values represent typical ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique used for this purpose. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight.

Table 4: Electron Ionization (EI) Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment
128Low[C₇H₁₂O₂]⁺ (Molecular Ion)
8299.99[C₆H₁₀]⁺
6799.60[C₅H₇]⁺
5741.09[C₄H₉]⁺
5437.37[C₄H₆]⁺
4132.94[C₃H₅]⁺

Data sourced from GC-MS analysis.[1]

Experimental Protocols

The data presented are typically acquired under standard laboratory conditions.

  • NMR Spectroscopy : Spectra are commonly recorded on spectrometers operating at frequencies of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm).

  • IR Spectroscopy : An FTIR spectrometer is used to record the infrared spectrum. The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl) or as a dilute solution in a solvent like carbon tetrachloride (CCl₄).[1][2]

  • Mass Spectrometry : For GC-MS, the sample is introduced into a gas chromatograph for separation before entering the mass spectrometer. The data cited was obtained using a HITACHI M-80B instrument with electron ionization (EI) at an energy of 70 eV.[1]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra Analysis NMR->NMR_Data IR_Data IR Spectrum Analysis IR->IR_Data MS_Data MS Spectrum Analysis MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A logical workflow for the spectroscopic analysis of an organic compound.
Proposed Mass Spectrometry Fragmentation of this compound

The fragmentation pattern in mass spectrometry provides structural clues. The base peak at m/z 82 is highly characteristic and results from the loss of formic acid via a rearrangement, leading to a stable cyclohexene (B86901) radical cation.

G node_style node_style parent This compound [C₇H₁₂O₂]⁺˙ m/z = 128 frag82 Cyclohexene Radical Cation [C₆H₁₀]⁺˙ m/z = 82 (Base Peak) parent->frag82 - HCOOH (46 Da) frag67 [C₅H₇]⁺ m/z = 67 frag82->frag67 - CH₃ (15 Da)

Key fragmentation pathways for this compound in EI-MS.

References

Thermochemical Properties of Cyclohexyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for cyclohexyl formate (B1220265) (C₇H₁₂O₂). It includes a compilation of its key thermochemical properties, detailed, illustrative experimental protocols for their determination, and a visual representation of the data acquisition and analysis workflow. This document is intended to serve as a valuable resource for professionals in research and development who require accurate thermochemical data for process design, safety analysis, and computational modeling.

Thermochemical Data Summary

Table 1: Standard Molar Enthalpy of Formation

PropertyValue (kJ/mol)Method
Standard Molar Enthalpy of Formation (ΔfH°gas)-495.52Prediction (QSPR Model)[1]

Table 2: Physical and Thermochemical Properties

PropertySymbolValueUnitsNotes
Molar MassM128.17 g/mol
Normal Boiling PointTboil162.0 - 163.0°C[2][3]
Enthalpy of VaporizationΔvapH°Data availablekJ/mol[4]
Ideal Gas Heat CapacityCp,gasData availableJ/(mol·K)[4]
Standard Gibbs Free Energy of FormationΔfG°Data availablekJ/mol[4]
Standard EntropyData availableJ/(mol·K)[5]

Note: "Data available" indicates that the property is listed in databases such as Cheméo[4] and the NIST/TRC Web Thermo Tables[5], but direct, open-access experimental values are not provided in the search results. The NIST database contains critically evaluated data that may be accessible through subscription.

Experimental Protocols

Detailed experimental procedures for the determination of the key thermochemical properties of cyclohexyl formate are outlined below. These protocols are based on established methodologies for organic esters and serve as a guide for laboratory practice.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of this compound can be determined using a bomb calorimeter. The experiment involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment.

2.1.1 Materials and Equipment

  • High-purity this compound (>99.5%)

  • Benzoic acid (certified standard for calibration)

  • High-pressure oxygen

  • Bomb calorimeter (isoperibol or adiabatic)

  • Digital thermometer with high resolution (e.g., 0.001 K)

  • Crucible (platinum or silica)

  • Cotton fuse wire

  • Distilled water

  • Sodium carbonate solution (for titration)

2.1.2 Procedure

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of benzoic acid. The temperature rise is recorded, and the energy equivalent is calculated.

  • Sample Preparation: A precise mass of this compound is placed in the crucible. A cotton fuse wire of known mass and energy of combustion is attached to the ignition system and placed in contact with the sample.

  • Assembly and Combustion: The crucible is placed in the bomb, which is then sealed and pressurized with oxygen. The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded over time.

  • Analysis: The final products of combustion are analyzed to ensure complete combustion. The bomb washings are titrated with a standard sodium carbonate solution to determine the amount of nitric acid formed from any nitrogen impurities.

  • Calculation: The heat released during the combustion of this compound is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections applied for the ignition energy and the formation of nitric acid. The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's law.

Determination of Isobaric Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids.[6][7][8] The principle is to supply a known amount of heat to the sample and measure the resulting temperature increase under conditions of no heat exchange with the surroundings.

2.2.1 Materials and Equipment

  • High-purity, degassed this compound

  • Adiabatic calorimeter with a sample vessel

  • Platinum resistance thermometer

  • Electric heater with a stable power supply

  • Data acquisition system

2.2.2 Procedure

  • Sample Loading: A known mass of degassed this compound is loaded into the sample vessel of the calorimeter.

  • Thermal Equilibration: The calorimeter is cooled to the starting temperature of the measurement range and allowed to reach thermal equilibrium.

  • Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample through the heater, causing a small increase in temperature. The temperature of the sample is monitored continuously. The adiabatic shield surrounding the sample vessel is heated concurrently to maintain a near-zero temperature difference, thus minimizing heat loss.

  • Data Collection: The temperature rise corresponding to the energy input is recorded. This process is repeated in small temperature increments over the entire desired temperature range.

  • Calculation: The isobaric heat capacity (C_p) is calculated at each temperature point from the electrical energy supplied, the measured temperature increase, and the mass of the sample.

Determination of Standard Entropy from Heat Capacity Data

The standard entropy of this compound can be determined from its heat capacity measured down to temperatures approaching absolute zero. This method is based on the third law of thermodynamics.[1][9][10][11][12]

2.3.1 Experimental Procedure

  • Low-Temperature Heat Capacity Measurement: The isobaric heat capacity of solid this compound is measured using an adiabatic calorimeter from a very low temperature (e.g., 5 K) up to its melting point.

  • Enthalpy of Fusion Measurement: The enthalpy of fusion is measured at the melting point using a differential scanning calorimeter (DSC) or by the adiabatic calorimeter.

  • Liquid-Phase Heat Capacity Measurement: The heat capacity of liquid this compound is measured from its melting point up to the desired temperature (e.g., 298.15 K).

2.3.2 Calculation

  • Entropy Calculation for the Solid Phase: The entropy of the solid from 0 K to the melting point is calculated by integrating the experimental heat capacity data (as C_p/T) with respect to temperature. For temperatures below the experimental range, the Debye T³ extrapolation is used.

  • Entropy of Fusion: The entropy change upon melting is calculated by dividing the enthalpy of fusion by the melting temperature.

  • Entropy Calculation for the Liquid Phase: The entropy of the liquid from the melting point to the standard temperature (298.15 K) is calculated by integrating the liquid-phase heat capacity data (as C_p/T).

  • Total Standard Entropy: The standard entropy at 298.15 K is the sum of the entropies of the solid phase, the entropy of fusion, and the entropy of the liquid phase.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the determination of the thermochemical properties of this compound, integrating both experimental and theoretical approaches.

ThermochemicalDataWorkflow cluster_experimental Experimental Determination cluster_calculation Data Processing and Calculation cluster_theoretical Theoretical Prediction cluster_results Final Thermochemical Data sample High-Purity This compound comb_cal Combustion Calorimetry sample->comb_cal adia_cal Adiabatic Calorimetry sample->adia_cal dsc DSC/Calorimetry sample->dsc h_comb h_comb comb_cal->h_comb ΔcH° cp_solid cp_solid adia_cal->cp_solid Cp(s, T) cp_liquid cp_liquid adia_cal->cp_liquid Cp(l, T) cp_final Isobaric Heat Capacity (Cp) adia_cal->cp_final h_fus h_fus dsc->h_fus ΔfusH° hess Hess's Law h_comb->hess third_law Third Law Integration ∫(Cp/T)dT cp_solid->third_law cp_liquid->third_law h_fus->third_law hf_final Standard Enthalpy of Formation (ΔfH°) hess->hf_final s_final Standard Entropy (S°) third_law->s_final qspr QSPR/Group Contribution hf_pred hf_pred qspr->hf_pred Predicted ΔfH° hf_pred->hf_final Comparison

Thermochemical data workflow for this compound.

References

An In-depth Technical Guide on the Discovery and History of Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl formate (B1220265), a significant organic ester, has a rich history intertwined with the development of synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and a detailed examination of the experimental protocols and quantitative data associated with its preparation. From its likely origins in the late 19th century, following the pioneering work on esterification, to modern catalytic methods, the synthesis of cyclohexyl formate has seen significant advancements. This document serves as a detailed resource, presenting historical context, in-depth experimental methodologies, comparative data, and visual representations of key chemical pathways to support researchers and professionals in the field.

Introduction

This compound (C₇H₁₂O₂) is a carboxylic acid ester characterized by a pleasant, fruity aroma.[1] It finds applications as a flavoring agent in the food industry and as an intermediate in the synthesis of various organic compounds.[1][2] The study of its synthesis provides a lens through which to view the broader history of esterification and catalytic chemistry. This guide traces the historical journey of this compound, from its probable first synthesis to the sophisticated methods employed today.

Historical Context and Discovery

While the exact date and discoverer of this compound remain elusive in readily available literature, its synthesis can be contextualized within the significant advancements in organic chemistry during the late 19th and early 20th centuries. The groundwork for its creation was laid by the systematic study of esterification reactions.

The Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895, represents a pivotal moment in synthetic organic chemistry.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol became a fundamental method for ester synthesis. Given that cyclohexanol (B46403) was accessible through the hydrogenation of phenol, a process developed by Paul Sabatier in the early 1900s, it is highly probable that this compound was first synthesized around this period by applying the Fischer-Speier method.

Early investigations into the synthesis of formate esters were often part of broader studies on the reactivity of formic acid and various alcohols. It is plausible that this compound was prepared and characterized in a German chemical journal such as Berichte der deutschen chemischen Gesellschaft or Justus Liebigs Annalen der Chemie between 1895 and the 1920s, though a direct citation for its first synthesis is not prominently documented.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical esterification to more advanced catalytic and process-intensified methods.

Fischer-Speier Esterification of Cyclohexanol and Formic Acid

The traditional and most straightforward method for preparing this compound is the direct esterification of cyclohexanol with formic acid, typically using a strong acid catalyst like sulfuric acid.[4]

Reaction: C₆H₁₁OH + HCOOH ⇌ C₆H₁₁OCHO + H₂O

This equilibrium reaction is driven to completion by removing the water produced, often through azeotropic distillation.

Addition of Formic Acid to Cyclohexene

A more atom-economical approach involves the direct addition of formic acid to cyclohexene.[2] This method has been the subject of considerable research, with a focus on developing efficient and reusable catalysts.

Reaction: C₆H₁₀ + HCOOH → C₆H₁₁OCHO

Various solid acid catalysts, including ion-exchange resins (e.g., Amberlyst-15) and metal-organic frameworks (MOFs), have been employed to facilitate this reaction, offering advantages in terms of separation and catalyst recycling.[2]

Transesterification

Transesterification offers another route to this compound, involving the reaction of cyclohexanol with a different formate ester, such as methyl formate or ethyl formate, in the presence of an acid or base catalyst.[5]

Reaction: C₆H₁₁OH + R'OCHO ⇌ C₆H₁₁OCHO + R'OH (where R' is typically a small alkyl group)

Modern Catalytic and Biocatalytic Approaches

Recent advancements have focused on developing more sustainable and efficient synthetic routes. These include:

  • Heterogeneous Catalysis: The use of solid acid catalysts continues to be an active area of research, with a focus on improving catalyst stability and activity.[6]

  • Enzymatic Synthesis: Lipases have been investigated as biocatalysts for the synthesis of formate esters, offering high selectivity under mild reaction conditions.[7]

Quantitative Data

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₂O₂[8]
Molecular Weight128.17 g/mol [8]
Boiling Point162-163 °C at 760 mmHg[8]
Density1.052-1.060 g/cm³ at 25 °C[8]
Refractive Index1.439-1.445 at 20 °C[8]
SolubilityInsoluble in water; soluble in acetic and formic acid[8]

Table 2: Comparison of Synthetic Methods for this compound

MethodCatalystReactantsTypical Yield (%)Key AdvantagesKey DisadvantagesReference(s)
Fischer-Speier EsterificationSulfuric AcidCyclohexanol, Formic Acid~60-70Simple, well-establishedUse of corrosive acid, equilibrium limited[4]
Addition to CyclohexeneMIL-101(Cr)-SO₃HCyclohexene, Formic Acidup to 63.97High atom economy, reusable catalystCatalyst synthesis can be complex[2]
Addition to CyclohexenePeanut shell-derived CSACyclohexene, Formic Acid88.4Sustainable catalyst, high conversionCatalyst preparation required[2]
Reactive DistillationAcid CatalystCyclohexene, Formic Acid>99High conversion due to in-situ product removalRequires specialized equipment[2]

Experimental Protocols

Fischer-Speier Esterification of Cyclohexanol and Formic Acid

Materials:

  • Cyclohexanol

  • Concentrated Formic Acid

  • Concentrated Sulfuric Acid

  • Dean-Stark apparatus

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanol, a slight excess of concentrated formic acid, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the crude this compound by fractional distillation.

Catalytic Addition of Formic Acid to Cyclohexene using a Solid Acid Catalyst

Materials:

  • Cyclohexene

  • Formic Acid

  • Solid acid catalyst (e.g., Amberlyst-15 or a custom-synthesized catalyst)

  • Reaction vessel with a magnetic stirrer and temperature control

Procedure:

  • Activate the solid acid catalyst according to the manufacturer's instructions (typically by heating under vacuum).

  • In a reaction vessel, combine cyclohexene, a molar excess of formic acid, and the activated catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as gas chromatography (GC).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • Wash the filtrate with a sodium bicarbonate solution and then with water.

  • Dry the organic layer and purify the this compound by distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Fischer_Speier_Esterification cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Cyclohexanol Cyclohexanol Mix Mixing with Acid Catalyst (H₂SO₄) Cyclohexanol->Mix FormicAcid Formic Acid FormicAcid->Mix Reflux Heating and Reflux (with water removal) Mix->Reflux Neutralization Neutralization (NaHCO₃ wash) Reflux->Neutralization Drying Drying (Anhydrous MgSO₄) Neutralization->Drying Distillation Fractional Distillation Drying->Distillation CyclohexylFormate This compound Distillation->CyclohexylFormate

Caption: Workflow for the Fischer-Speier synthesis of this compound.

Addition_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_separation Separation & Purification cluster_product Product Cyclohexene Cyclohexene Reaction Catalytic Reaction (Heating and Stirring) Cyclohexene->Reaction FormicAcid Formic Acid FormicAcid->Reaction Catalyst Solid Acid Catalyst Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Washing Washing and Neutralization Filtration->Washing Purification Distillation Washing->Purification Product This compound Purification->Product

Caption: Experimental workflow for the catalytic addition of formic acid to cyclohexene.

Conclusion

The journey of this compound, from its probable inception in the late 19th century to the present day, reflects the broader advancements in organic synthesis. While the precise moment of its discovery remains to be definitively pinpointed in historical literature, the principles laid down by pioneers like Fischer and Sabatier undoubtedly paved the way for its creation. Modern synthetic chemistry continues to refine the preparation of this and other esters, driven by the principles of efficiency, sustainability, and atom economy. This guide has provided a comprehensive overview of the historical context, synthetic evolution, and detailed experimental considerations for this compound, serving as a valuable resource for the scientific community.

References

Purity and grade specifications for research-grade cyclohexyl formate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity and Grade Specifications of Research-Grade Cyclohexyl Formate (B1220265)

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive overview of the purity and grade specifications for research-grade cyclohexyl formate, a versatile ester with applications in organic synthesis and as a flavoring agent. Understanding the nuances of its purity is critical for ensuring the reliability and reproducibility of experimental results.

Introduction to this compound

This compound (C₇H₁₂O₂) is the ester formed from cyclohexanol (B46403) and formic acid. It is a colorless liquid with a fruity odor. In research and pharmaceutical settings, it may be used as a reactant, intermediate, or solvent. The required purity of this compound is dictated by its intended application, with more sensitive applications demanding higher purity grades.

Purity and Grade Specifications

Chemicals are available in various grades, each signifying a certain level of purity and intended use. For research-grade this compound, these grades can be broadly categorized as follows:

  • Technical Grade: Suitable for general industrial applications where high purity is not critical. The purity is often not well-defined but is typically lower than other grades.

  • Laboratory Grade: Appropriate for qualitative or educational laboratory work. While purer than technical grade, it may contain significant impurities.

  • Reagent Grade (ACS/AR): Meets or exceeds the standards set by the American Chemical Society (ACS) or is of Analytical Reagent (AR) quality. This grade is suitable for many laboratory and analytical applications.

  • High-Purity Grade (>99%): Intended for sensitive research applications where the presence of impurities could significantly impact experimental outcomes. This includes applications in drug discovery and development.[1][2]

A summary of typical specifications for different grades of this compound is presented in the table below. It is important to note that specifications can vary between suppliers.

Table 1: Typical Purity and Grade Specifications for this compound

ParameterTechnical GradeLaboratory GradeReagent Grade (ACS/AR)High-Purity Grade
Assay (Purity) Variable (Often unspecified)≥ 95%≥ 98%≥ 99.5%
Appearance Colorless to yellowish liquidColorless liquidClear, colorless liquidClear, colorless liquid
Water Content Not specified≤ 0.5%≤ 0.1%≤ 0.05%
Acidity (as Formic Acid) Not specified≤ 0.2%≤ 0.05%≤ 0.02%
Non-Volatile Residue Not specified≤ 0.1%≤ 0.01%≤ 0.005%
Identification (IR) Conforms to structureConforms to structureConforms to structureConforms to structure

Common Impurities in Research-Grade this compound

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation over time. The most common synthesis route is the Fischer esterification of cyclohexanol and formic acid.

Table 2: Potential Impurities in this compound and their Origin

ImpurityChemical FormulaOriginPotential Impact
CyclohexanolC₆H₁₂OUnreacted starting materialCan alter reaction kinetics and introduce unwanted hydroxyl groups.
Formic AcidCH₂O₂Unreacted starting materialCan act as an unwanted catalyst or reactant; corrosive.
WaterH₂OByproduct of esterificationCan hydrolyze the ester and interfere with water-sensitive reactions.
Dicyclohexyl etherC₁₂H₂₂OSide reaction productCan act as an inert impurity, affecting concentration and yield calculations.[3]
Other estersVariableByproducts from impurities in starting materialsCan lead to a complex mixture of products and interfere with analysis.

The presence of these impurities, even in small amounts, can have significant consequences in research, particularly in drug development where reaction outcomes must be precise and reproducible.[1][4]

Experimental Protocols for Purity Determination

The purity of this compound is typically determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for determining the purity of volatile compounds like this compound. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent with FID.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Detector Temperature: 300°C.

  • Data Analysis: Integrate the peak areas of all components. The purity is calculated as: (Area of this compound Peak / Total Area of All Peaks) x 100%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[5][6][7] The purity is determined by comparing the integral of a specific proton signal of this compound to the integral of a certified internal standard of known purity and concentration.

Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the contents completely.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).

      • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

      • Spectral Width: Appropriate for the chemical shift range of the sample and standard.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved proton signal of this compound (e.g., the formate proton around 8.0 ppm) and a well-resolved proton signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualization of Workflows

The following diagrams illustrate the logical workflows for purity analysis and the relationship between different grades of this compound and their applications.

Purity_Analysis_Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Methods cluster_Data Data Processing & Reporting cluster_Final Final Determination Sample Receive Cyclohexyl Formate Sample Prep Sample Preparation (Dilution/Weighing) Sample->Prep GC_FID GC-FID Analysis Prep->GC_FID qNMR qNMR Analysis Prep->qNMR GC_Data GC Data Processing (Peak Integration) GC_FID->GC_Data NMR_Data NMR Data Processing (Integration & Calculation) qNMR->NMR_Data Report Generate Certificate of Analysis (CoA) GC_Data->Report NMR_Data->Report Purity Final Purity Determination Report->Purity Grade_Application_Relationship cluster_Purity Purity Spectrum cluster_Application Application Areas Low Low Purity (e.g., Technical Grade) Industrial Industrial Synthesis (Non-critical applications) Low->Industrial Suitable for Mid Medium Purity (e.g., Laboratory Grade) Education Educational Labs (Qualitative experiments) Mid->Education Suitable for Research General Research (Synthesis, screening) Mid->Research May be suitable for preliminary work High High Purity (e.g., Reagent/High-Purity Grade) High->Research Essential for Pharma Drug Development (API synthesis, formulation) High->Pharma Critical for

References

The Enigmatic Presence of Cyclohexyl Formate in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current scientific understanding of the natural occurrence of cyclohexyl formate (B1220265) in plants. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of existing knowledge, outlines detailed experimental protocols for future investigations, and proposes a hypothetical biosynthetic pathway for this volatile organic compound. While the presence of cyclohexyl formate has been reported, a significant gap in quantitative data and biosynthetic understanding remains, presenting a compelling area for future research.

Introduction

This compound is a volatile ester known for its characteristic fruity aroma. While extensively used as a synthetic flavoring and fragrance agent, its natural origins within the plant kingdom are not well-documented. The confirmed presence of this compound in Artemisia annua[1], a plant renowned for its production of the antimalarial compound artemisinin, has opened new avenues of inquiry into its biosynthesis, ecological role, and potential pharmacological significance. This guide aims to consolidate the sparse existing information and provide a robust framework for researchers to further explore the natural occurrence and biological relevance of this compound in plants.

Natural Occurrence of this compound in Plants

To date, the definitive identification of naturally occurring this compound in the plant kingdom is limited. While the compound has been reported in Artemisia annua, comprehensive quantitative data regarding its concentration in various plant tissues is conspicuously absent from the scientific literature. The table below summarizes the current knowledge.

Plant SpeciesFamilyPlant PartMethod of IdentificationQuantitative Data (Concentration)Reference
Artemisia annuaAsteraceaeNot SpecifiedData available in LOTUS databaseNot Reported[1]

The lack of quantitative data highlights a critical knowledge gap. It is plausible that this compound exists as a minor or trace component in the essential oil or volatile profile of various plants, potentially being overlooked in analyses not specifically targeting its detection.

Proposed Experimental Protocols for Quantification

To address the absence of quantitative data, a detailed and robust analytical methodology is required. The following protocols are proposed for the extraction, identification, and quantification of this compound in plant matrices, primarily utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Plant Material Preparation
  • Harvesting: Collect fresh plant material (e.g., leaves, flowers, stems) and either process immediately or flash-freeze in liquid nitrogen and store at -80°C to prevent degradation of volatile compounds.

  • Homogenization: For analysis, a precise mass of fresh or frozen plant material (e.g., 1-2 g) should be finely ground under liquid nitrogen to a homogenous powder.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile organic compounds from various matrices.

  • Sample Preparation: Transfer the powdered plant material into a 20 mL headspace vial. Add a saturated solution of sodium chloride (NaCl) to inhibit enzymatic activity and enhance the release of volatiles into the headspace.

  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad selectivity for a wide range of volatile compounds.

  • Extraction Conditions:

    • Incubation: Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for the equilibration of volatiles in the headspace.

    • Extraction: Expose the SPME fiber to the headspace for a specific duration (e.g., 30 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC-MS for thermal desorption of the analytes.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of volatile compounds.

    • Oven Temperature Program: A programmed temperature gradient is essential for optimal separation. A typical program would be: start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: The identification of this compound will be based on the comparison of its mass spectrum and retention time with that of an authentic standard. The characteristic mass spectrum of this compound can be found in the NIST database[2][3][4].

Quantification
  • Internal Standard Method: For accurate quantification, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added to the sample before extraction.

  • Calibration Curve: A calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound.

  • Calculation: The concentration of this compound in the plant sample can then be calculated from the regression equation of the calibration curve.

Experimental_Workflow cluster_SamplePrep Plant Material Preparation cluster_Extraction HS-SPME cluster_Analysis GC-MS Analysis cluster_Quantification Quantification Harvest Harvest Plant Material Freeze Flash-freeze in Liquid N2 Harvest->Freeze Grind Grind to Homogenous Powder Freeze->Grind Weigh Weigh Powdered Sample Grind->Weigh Vial Transfer to Headspace Vial + NaCl Solution Weigh->Vial Incubate Incubate at 60°C Vial->Incubate Extract Expose SPME Fiber Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Separation on GC Column Desorb->Separate Detect Detection by Mass Spectrometer Separate->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Internal Standard & Calibration Curve Identify->Quantify

Experimental workflow for the quantification of this compound.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of a simple cyclohexyl ring in plants is not well-established. However, a plausible pathway can be hypothesized based on known biochemical reactions, likely originating from the shikimate pathway, which is the central route to cyclic compounds in plants[5][6][7].

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)[5][8]. Through a series of enzymatic steps, this is converted to shikimic acid and then to chorismic acid, the key branch-point intermediate for the synthesis of aromatic amino acids[1][7].

It is proposed that an intermediate of the shikimate pathway, such as dehydroshikimic acid or shikimic acid itself, could be diverted and undergo a series of reduction and dehydroxylation reactions to yield cyclohexanecarboxylic acid. This would involve the removal of hydroxyl groups and the reduction of the double bond within the ring. While specific enzymes for these steps in this context are unknown, such transformations are biochemically feasible.

Once cyclohexanol (B46403) is formed, it can be esterified with formic acid to produce this compound. Formic acid is a common one-carbon metabolite in plants. The esterification would likely be catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known to be involved in the formation of various esters that contribute to the aroma of fruits and flowers.

Biosynthetic_Pathway cluster_Shikimate Shikimate Pathway cluster_Hypothetical Hypothetical Pathway to this compound PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP Dehydroshikimate 3-Dehydroshikimate DAHP->Dehydroshikimate Shikimate Shikimate Dehydroshikimate->Shikimate Diversion Diversion from Shikimate Pathway Dehydroshikimate->Diversion Chorismate Chorismate Shikimate->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA Reduction Reduction & Dehydroxylation Steps (Hypothesized Enzymes) Diversion->Reduction Cyclohexanol Cyclohexanol Reduction->Cyclohexanol Esterification Esterification (Alcohol Acyltransferase) Cyclohexanol->Esterification Formic_Acid Formic Acid (from C1 metabolism) Formic_Acid->Esterification Cyclohexyl_Formate This compound Esterification->Cyclohexyl_Formate

Hypothetical biosynthetic pathway of this compound in plants.

Conclusion and Future Directions

The natural occurrence of this compound in plants represents a largely unexplored area of phytochemistry. While its presence in Artemisia annua has been noted, the lack of quantitative data and a defined biosynthetic pathway underscores the need for further research. The experimental protocols outlined in this guide provide a clear and robust framework for the accurate quantification of this compound in plant tissues. Furthermore, the proposed biosynthetic pathway, rooted in established biochemical principles, offers a starting point for investigating the enzymatic machinery responsible for its formation.

Future research should focus on:

  • Screening a wide range of plant species , particularly those known for their aromatic properties, for the presence of this compound.

  • Quantifying the concentration of this compound in different plant organs and at various developmental stages to understand its physiological and ecological roles.

  • Elucidating the biosynthetic pathway through isotopic labeling studies and the identification and characterization of the involved enzymes.

  • Investigating the potential biological activities of this compound, including its role in plant-insect interactions and any potential pharmacological properties.

By addressing these research questions, the scientific community can unravel the mysteries surrounding this enigmatic plant volatile and potentially unlock new applications in the fields of agriculture, food science, and medicine.

References

Cyclohexyl Formate: A Toxicological Deep Dive for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl formate (B1220265) is a widely used flavoring and fragrance agent. While its application in consumer products is prevalent, a comprehensive public toxicological profile for the compound itself is notably sparse. This technical guide synthesizes the available physicochemical data for cyclohexyl formate and addresses the significant data gaps in its toxicological assessment. To provide a scientifically grounded perspective on its potential biological effects, this paper presents a detailed analysis of the toxicological profiles of its primary metabolites, cyclohexanol (B46403) and formic acid. Through this surrogate analysis, we can infer potential pathways of toxicity. This guide also outlines standard experimental methodologies that would be employed for a full toxicological workup, providing a framework for future research. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound (CAS No. 4351-54-6) is a formate ester of cyclohexanol. It is characterized by a fruity, cherry-like odor and is utilized as a synthetic flavoring agent in foods such as beverages, candy, and baked goods, as well as an ingredient in fragrances.[1][2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[3][4][5] Despite this, a review of publicly available safety data sheets and chemical databases reveals a significant lack of empirical data for key toxicological endpoints for the parent compound.[6][7] This guide aims to consolidate the known information and bridge the knowledge gap by examining the toxicology of its anticipated metabolites.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to assessing its toxicological potential, influencing its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueReference(s)
Molecular Formula C7H12O2[3]
Molecular Weight 128.17 g/mol [3]
CAS Number 4351-54-6[7]
Physical Form Colorless liquid[3][8]
Odor Pleasant, fruity, cherry-like[1][3]
Boiling Point 162.0 - 163.0 °C[2][3]
Specific Gravity 1.052 - 1.060 @ 25 °C[2][3]
Refractive Index 1.439 - 1.445 @ 20 °C[2][3]
Solubility Insoluble in water; soluble in acetic and formic acid; miscible with alcohol and oils.[3][8][9]
Flash Point 48.89 °C (120.00 °F)[2]
LogP (Octanol/Water Partition Coefficient) 2.100[3]

Toxicokinetics and Metabolism

While specific toxicokinetic studies on this compound are not available, it is widely anticipated that, like other simple esters, it is rapidly hydrolyzed in the body by esterase enzymes present in the blood, liver, and other tissues. This metabolic pathway would yield cyclohexanol and formic acid.

Cyclohexyl_Formate This compound Hydrolysis Hydrolysis (Esterases) Cyclohexyl_Formate->Hydrolysis Metabolites Hydrolysis->Metabolites Cyclohexanol Cyclohexanol Metabolites->Cyclohexanol Formic_Acid Formic Acid Metabolites->Formic_Acid

Caption: Predicted metabolic pathway of this compound.

The systemic toxicity of this compound is therefore likely to be driven by the toxicological properties of these two metabolites.

Toxicological Profile: A Surrogate Analysis

Due to the absence of direct toxicological data for this compound, this section details the known toxicities of its metabolites, cyclohexanol and formic acid.

Summary of Toxicological Data

The following table summarizes the available quantitative and qualitative toxicological data for this compound and its metabolites.

Toxicological EndpointThis compoundCyclohexanolFormic Acid
Acute Oral Toxicity (LD50) No data available1400 - 2060 mg/kg (Rat)[10][11]730 - 1800 mg/kg (Rat, Mouse)[1][12][13]
Acute Dermal Toxicity (LD50) No data available501 - 794 mg/kg (Rabbit)[14][15]No data available
Acute Inhalation Toxicity (LC50) No data available> 3.63 mg/L (Rat, 4h)[14][15]7.85 mg/L (Rat, 4h)[12][16]
Skin Corrosion/Irritation Stated to be irritating[2]Irritating[11][17]Corrosive, causes severe burns[12][18]
Eye Damage/Irritation No data availableIrritating, can cause moderate to severe irritation[11][17]Corrosive, causes severe burns and potential blindness[12][16]
Genotoxicity/Mutagenicity No data availableNot genotoxic[19]Negative in Ames test; some evidence of mutagenicity in other bacterial and in vitro human lymphocyte assays.[1][20][21]
Carcinogenicity No data availableNot classified as a carcinogen[11][14]Not classified as a carcinogen[22]
Reproductive & Developmental Toxicity No data availableEvidence of male reproductive effects (testicular changes) in some animal studies.[23] NoAEL for developmental toxicity of 159 mg/kg/day reported in one rat study.[24]Reduced offspring survival reported in one rat drinking water study.[20] NoAEL for maternal and reproductive effects was 1,000 mg/kg/day in a rabbit gavage study.[25]
Toxicity of Cyclohexanol

Cyclohexanol is considered moderately toxic. Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[17] High levels of exposure may lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, and nausea.[26] Chronic skin contact can lead to defatting and dermatitis.[17] While not considered genotoxic or carcinogenic, some animal studies have indicated potential for male reproductive toxicity, including changes in testicular weight and histopathology.[10][23] However, it was delisted from California's Proposition 65 list for reproductive toxicity in 2002.[27]

Toxicity of Formic Acid

Formic acid is a more hazardous metabolite. It is corrosive and can cause severe burns to the skin, eyes, and mucous membranes upon contact.[12][18] Ingestion can lead to corrosion of the gastrointestinal tract.[20] Systemically, formic acid is the toxic metabolite responsible for the blindness associated with methanol (B129727) poisoning, as it inhibits mitochondrial cytochrome oxidase, leading to histotoxic hypoxia, particularly in the optic nerve.[28][29] Chronic exposure may cause kidney damage.[1][22] While it tested negative in the standard Ames test for mutagenicity, other in vitro studies on human lymphocytes have shown it can induce chromosomal aberrations, suggesting some genotoxic potential.[20][21]

Experimental Protocols for Toxicological Assessment

To address the existing data gaps for this compound, a standard battery of toxicological tests would be required. The workflow for a foundational study, such as an acute oral toxicity test, is outlined below.

OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure

This guideline is a stepwise procedure used to assess acute oral toxicity while minimizing animal use and suffering.[30][31] It aims to identify a dose causing evident toxicity but not mortality, allowing for classification of the substance according to the Globally Harmonised System (GHS).[30]

Start Start: Sighting Study (e.g., dose one animal at 300 mg/kg) Decision1 Evident Toxicity or Mortality Observed? Start->Decision1 Observe for 48h Main_Study Main Study: Dose 4 more animals (same dose as sighting study) Decision2 Evident Toxicity or Mortality Observed? Main_Study->Decision2 Observe up to 14 days Decision1->Main_Study No Dose_Lower Dose new group at lower fixed dose (e.g., 50 mg/kg) Decision1->Dose_Lower Yes Stop_Classify Stop Test & Classify Substance Dose_Lower->Stop_Classify Dose_Higher Dose new group at higher fixed dose (e.g., 2000 mg/kg) Dose_Higher->Stop_Classify Decision2->Dose_Lower Yes (in ≥2 animals) Decision2->Dose_Higher No (in <2 animals)

Caption: Workflow for OECD Guideline 420 (Acute Oral Toxicity).

Methodology Brief:

  • Test Species: Typically, the rat is the preferred species.[30]

  • Administration: A single dose is administered by oral gavage. Animals are fasted prior to dosing.[31]

  • Dose Levels: Fixed doses of 5, 50, 300, and 2000 mg/kg are used.[31]

  • Procedure: A sighting study is performed to select the initial dose. Based on the outcome (presence or absence of toxicity), further groups are dosed at higher or lower fixed levels until the toxic dose is identified.[31]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[32] A gross necropsy is performed on all animals at the end of the study.[31]

Conclusion and Recommendations

The analysis of its metabolites provides crucial insight into its potential hazards. The hydrolysis to cyclohexanol and, more significantly, formic acid, suggests that at higher, non-physiological doses, toxicity could be a concern. The corrosive nature of formic acid and its potential for inducing metabolic acidosis and ocular toxicity are the primary hazards of note. The moderate CNS and reproductive effects of cyclohexanol are secondary concerns.

For professionals in research and drug development, it is recommended that:

  • The potential for hydrolysis to toxic metabolites be considered in any risk assessment, especially in scenarios involving high-concentration or long-term exposure.

  • Direct toxicological testing of this compound be conducted to fill the existing data gaps, particularly for endpoints such as acute toxicity, skin/eye irritation, and genotoxicity, to move beyond surrogate-based assessments.

  • In the absence of such data, handling procedures should reflect the potential hazards of its metabolites, including appropriate personal protective equipment to prevent skin and eye contact.

References

Methodological & Application

Cyclohexyl Formate: A Versatile Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclohexyl formate (B1220265), a colorless liquid with a pleasant fruity odor, is emerging as a promising and versatile solvent for a range of organic reactions.[1][2] Traditionally used as a synthetic flavoring agent, its favorable physical and chemical properties, including a moderate boiling point, good solubility for organic compounds, and potential as a greener alternative to conventional solvents, have garnered increasing interest within the scientific community.[1][2][3] This document provides detailed application notes and experimental protocols for the use of cyclohexyl formate as a solvent in key organic transformations.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's properties is crucial for its effective application in organic synthesis. This compound possesses a unique combination of characteristics that make it a suitable medium for various reactions.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[2][4]
Molecular Weight 128.17 g/mol [4]
Appearance Colorless liquid[2]
Odor Pleasant, cherry-like, fruity[2]
Boiling Point 162-163 °C at 760 mmHg[5]
Melting Point -72.6 °C[2]
Density 0.98 - 1.052 g/cm³[2]
Flash Point 53.3 °C[2]
Water Solubility Insoluble[2]
Solubility in Organic Solvents Soluble in acetic and formic acid[2]

Applications in Organic Synthesis

This compound's utility as a solvent has been primarily noted in reactions involving esterification and hydrolysis, often in the context of cyclohexanol (B46403) production.[6] Its potential as a green solvent substitute is also an area of active exploration.[3]

Esterification Reactions

This compound can serve as a non-traditional solvent for esterification reactions, particularly in processes where it is also a reactant or product. Its moderate polarity and boiling point allow for effective temperature control and reaction rates.

Logical Relationship for Esterification

Reactants Alcohol + Carboxylic Acid Product Ester + Water Reactants->Product Esterification Solvent This compound Solvent->Reactants Dissolves Catalyst Acid Catalyst (e.g., H₂SO₄, MIL-101(Cr)-SO₃H) Catalyst->Reactants Catalyzes Heat Heating Heat->Reactants Provides Energy

Caption: Workflow for a typical esterification reaction using this compound as a solvent.

Experimental Protocol: General Procedure for Acid-Catalyzed Esterification

This protocol provides a general methodology for the esterification of a carboxylic acid with an alcohol using this compound as the solvent.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.2 eq)

  • This compound (5-10 volumes)

  • Acid Catalyst (e.g., concentrated H₂SO₄, 1-2 mol%)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, alcohol, and this compound.

  • Stir the mixture until all solids are dissolved.

  • Carefully add the acid catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 100-160 °C, depending on the reactants) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude ester.

  • Purify the crude product by distillation or column chromatography.

Reactant 1Reactant 2CatalystSolventTemp (°C)Time (h)Yield (%)
Acetic AcidCyclohexanolH₂SO₄This compound1204>90
Benzoic AcidEthanolp-TSAThis compound130685-95
Formic Acid1-Cyclohexyl-1-ethanolNone (reflux)(Excess Formic Acid)Reflux287.1

Note: The table above provides hypothetical and literature-derived examples to illustrate the potential application. Actual results may vary.[7]

Hydrolysis Reactions

Given that this compound is an ester, it can participate in and serve as a medium for hydrolysis reactions. This is particularly relevant in the synthesis of cyclohexanol from cyclohexene, where the hydrolysis of this compound is a key step.[6]

Experimental Protocol: Acid-Catalyzed Hydrolysis of an Ester

This protocol outlines a general procedure for the hydrolysis of an ester to its corresponding carboxylic acid and alcohol using this compound as a co-solvent or medium.

Materials:

  • Ester (1.0 eq)

  • This compound (as co-solvent)

  • Aqueous Acid Solution (e.g., 1-6 M HCl or H₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve the ester in this compound.

  • Add the aqueous acid solution to the flask.

  • Heat the biphasic mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the organic phase to isolate the alcohol product.

  • The carboxylic acid can be isolated from the aqueous phase by extraction after neutralization or basification.

SubstrateReagentSolvent SystemTemp (°C)Time (h)Product(s)
Methyl Benzoate3 M H₂SO₄This compound/Water1008Benzoic Acid, Methanol
Ethyl Acetate2 M HClThis compound/Water906Acetic Acid, Ethanol
This compoundWater (with acid catalyst)WaterReflux4Cyclohexanol, Formic Acid

Note: This table provides illustrative examples. This compound's role as a co-solvent in general ester hydrolysis would need experimental validation.

Potential as a Green Solvent

The principles of green chemistry encourage the use of safer solvents derived from renewable resources.[3] While not biodegradable, this compound can be considered a potentially greener alternative to more hazardous solvents like chlorinated hydrocarbons or aromatic solvents in certain applications. Its higher boiling point and lower vapor pressure compared to some volatile organic compounds (VOCs) can reduce worker exposure and environmental emissions.

Logical Framework for Green Solvent Selection

cluster_0 Solvent Properties cluster_1 Process Parameters Toxicity Toxicity Renewable Source Renewable Source Boiling Point Boiling Point Recyclability Recyclability Reaction Yield Reaction Yield Greener Process Greener Process Reaction Yield->Greener Process Reaction Time Reaction Time Energy Consumption Energy Consumption Energy Consumption->Greener Process Lower is better Waste Generation Waste Generation Waste Generation->Greener Process Minimized This compound This compound This compound->Toxicity Lower than chlorinated solvents This compound->Boiling Point Moderate to High This compound->Recyclability Potential for azeotropic distillation

References

Cyclohexyl formate as a fragrance ingredient in chemical formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl formate (B1220265) is a synthetic fragrance ingredient valued for its pleasant, fruity aroma, often described as cherry-like with green and cooling nuances.[1][2][3][4] As a carboxylic acid ester, it belongs to a class of organic compounds widely utilized in the flavor and fragrance industry to impart sweet and fruity scents.[5][6] This document provides detailed application notes and protocols for the use of cyclohexyl formate as a fragrance ingredient in various chemical formulations, with a focus on its physical and chemical properties, performance evaluation, and stability.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective incorporation into fragrance formulations. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[4]
Molecular Weight 128.17 g/mol [4]
Appearance Colorless liquid[3][4]
Odor Profile Pleasant, cherry-like, fruity, green, cooling[1][2][3][4]
Boiling Point 162-163 °C at 760 mmHg[4]
Vapor Pressure 1.78 - 1.8 mmHg at 25°C[7]
Solubility Soluble in alcohol, acetic acid, and formic acid. Limited solubility in water.[3][4]
LogP (o/w) 2.10[7]

Application in Fragrance Formulations

This compound is a versatile ingredient that can be used to provide a fruity lift to a variety of fragrance compositions.[2][3] It is particularly effective in apple and plum-like scents and can be used in a range of products including:

  • Perfumes and Colognes

  • Lotions and Creams

  • Soaps and Body Washes

  • Shampoos and Conditioners

  • Air Fresheners

Recommended usage levels in the fragrance concentrate can be up to 4.0%.[8] For leave-on products like lotions, typical fragrance oil concentrations range from 0.5% to 2%, while rinse-off products like soaps can have fragrance loads between 1% and 3%.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Lotion Base

This protocol outlines the steps for incorporating this compound into a basic oil-in-water lotion formulation.

Materials:

  • Pre-made unscented lotion base

  • This compound

  • Glass beakers

  • Stirring rods

  • Digital scale

Procedure:

  • Weigh the desired amount of unscented lotion base into a clean glass beaker.

  • In a separate small beaker, accurately weigh the desired amount of this compound. A starting concentration of 0.5% to 1.0% of the total lotion weight is recommended.

  • Slowly add the this compound to the lotion base while stirring continuously with a glass rod.

  • Continue to stir until the fragrance is homogeneously dispersed throughout the lotion.

  • Transfer the fragranced lotion into an appropriate storage container.

  • Label the container with the formulation details and date.

Protocol 2: Sensory Evaluation of Fragrance Intensity and Longevity

This protocol describes a method for a trained sensory panel to evaluate the performance of this compound in a finished product.

Objective: To assess the odor intensity and longevity of this compound in a lotion formulation over time.

Materials:

  • Fragranced lotion containing this compound (from Protocol 1)

  • Unfragranced lotion base (as a control)

  • Glass vials with caps

  • Cotton swabs

  • Trained sensory panel (10-12 members)

  • Evaluation booths with controlled ventilation and lighting

  • Data collection forms or software

Procedure:

  • Sample Preparation:

    • One day prior to the evaluation, prepare coded samples of the fragranced and unfragranced lotions in identical, opaque containers.

  • Panelist Training:

    • Familiarize the panelists with the odor profile of this compound and the rating scale to be used (e.g., a 10-point scale where 0 = no odor and 10 = extremely strong odor).

  • Evaluation:

    • Each panelist applies a standardized amount of the coded lotion to a designated area on their forearm.

    • Panelists will evaluate and rate the odor intensity at specified time intervals (e.g., 0, 1, 2, 4, and 6 hours).

    • Between evaluations, panelists should be in a neutral-odor environment.

  • Data Analysis:

    • Collect and analyze the intensity ratings. Statistical analysis (e.g., ANOVA) can be used to determine significant differences in odor intensity over time.

Protocol 3: Stability Testing of this compound in a Soap Base

This protocol outlines a method to assess the stability of this compound in a soap formulation under accelerated aging conditions.

Materials:

  • Unscented soap base (melt and pour or cold process)

  • This compound

  • Oven capable of maintaining 40°C ± 2°C

  • Airtight containers

  • pH meter

Procedure:

  • Sample Preparation:

    • Incorporate this compound into the molten soap base at a concentration of 1-2%.

    • Pour the scented soap into molds and allow to cure/solidify.

    • Cut the soap into uniform bars and place them in individual airtight containers.

    • Prepare an unfragranced soap bar as a control.

  • Accelerated Aging:

    • Store the containers in an oven at 40°C for a period of 4 weeks.

    • Keep a set of control samples at room temperature.

  • Evaluation:

    • At weekly intervals, remove a sample from the oven and one from room temperature storage.

    • Allow the oven-aged sample to equilibrate to room temperature.

    • Evaluate the samples for any changes in color, odor, and pH compared to the control.

    • A sensory panel can be used to evaluate any changes in the odor profile.

Visualizations

Experimental Workflow for Fragrance Evaluation

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Formulation Formulate Product with This compound Sensory Sensory Analysis (Intensity & Longevity) Formulation->Sensory Stability Accelerated Stability (Color, Odor, pH) Formulation->Stability Analytical Analytical Testing (e.g., Headspace GC-MS) Formulation->Analytical Control Prepare Unfragranced Control Product Control->Sensory Control->Stability Data Data Collection & Statistical Analysis Sensory->Data Stability->Data Analytical->Data olfactory_pathway Odorant This compound OR Olfactory Receptor Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Influx Ca2+/Na+ Influx Ion_Channel->Influx Depolarization Depolarization Influx->Depolarization Signal Signal to Brain Depolarization->Signal degradation_pathway cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_alkaline Alkaline Hydrolysis (Irreversible) CyclohexylFormate_Acid This compound Cyclohexanol_Acid Cyclohexanol CyclohexylFormate_Acid->Cyclohexanol_Acid FormicAcid Formic Acid CyclohexylFormate_Acid->FormicAcid H2O_Acid H2O H2O_Acid->CyclohexylFormate_Acid H_plus H+ H_plus->CyclohexylFormate_Acid CyclohexylFormate_Alk This compound Cyclohexanol_Alk Cyclohexanol CyclohexylFormate_Alk->Cyclohexanol_Alk FormateSalt Formate Salt CyclohexylFormate_Alk->FormateSalt OH_minus OH- OH_minus->CyclohexylFormate_Alk

References

Application Notes and Protocols: Cyclohexyl Formate in the Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl formate (B1220265) (FEMA Number 2353) is a generally recognized as safe (GRAS) flavoring substance widely utilized in the food and beverage industry.[1][2] It is characterized by a pleasant, fruity aroma, often described as cherry-like, with ethereal, sweet, and banana nuances.[3][4] This colorless liquid is particularly valued for its ability to impart and enhance fruit profiles, most notably in apple and plum flavor formulations.[3] Its application extends across a variety of product categories, including beverages, confectionery, ice cream, and baked goods.[3]

This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of cyclohexyl formate in flavor development.

Data Presentation

Organoleptic Profile of this compound
AttributeDescriptionReference
Odor Ethereal, cooling, sweet, fruity, with notes of banana, cherry, and jam.[3]
Taste (at 30 ppm) Slightly cooling, green, and fruity with a banana-like character.[3]
Flavor Profile Fruity.[1][5]
Recommended Usage Levels of this compound in Food and Beverages
Food CategoryTypical Usage Level (ppm)
Beverages (non-alcoholic)3 - 11
Ice Cream / Frozen Dairy2.8 - 11
Candy / Confectionery3 - 11
Baked Goods3 - 11
Hard Candy8.0

Data compiled from multiple sources.[3]

Application Notes

This compound's primary function in the flavor industry is as a fruity note enhancer. Its characteristic profile makes it a versatile ingredient for building and modifying fruit flavors.

Apple Flavor Formulations

In apple flavors, this compound contributes a fresh, juicy, and slightly sweet note that complements other common apple esters like ethyl acetate (B1210297) and hexyl acetate. It helps to round out the overall flavor profile, moving it from a simple candy-like apple to a more authentic, ripe fruit character. It is particularly effective in green apple formulations, where its cooling and slightly green nuances can be emphasized.

Plum Flavor Formulations

For plum flavors, this compound provides a characteristic sweet and fruity note with a hint of tartness, reminiscent of fresh plums.[6] It can be used to lift the top notes of a plum flavor, making it more vibrant and recognizable. It blends well with other stone fruit character chemicals and can be used to create a more complex and authentic plum profile in products like beverages, jams, and confectionery.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

Objective: To determine the sensory profile and detection threshold of this compound in a neutral medium.

Materials:

  • This compound (food grade)

  • Deionized, odor-free water

  • Ethanol (food grade, 95%) for stock solution preparation

  • Glass sensory evaluation booths with controlled lighting and ventilation

  • Odor-free glassware (beakers, graduated cylinders, sample cups with lids)

  • Unsalted crackers and deionized water for palate cleansing

Procedure:

  • Panelist Selection: Recruit 15-20 panelists with prior experience in sensory evaluation of flavorings.

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in 95% ethanol.

  • Sample Preparation (for Odor Threshold):

    • Prepare a series of dilutions of the stock solution in deionized water to obtain concentrations ranging from 1 ppb to 1000 ppb.

    • Present samples in a randomized order using a three-alternative forced-choice (3-AFC) method, where each set consists of one spiked sample and two blanks (deionized water).

  • Sample Preparation (for Descriptive Analysis):

    • Prepare a solution of this compound in deionized water at a concentration of 30 ppm.

    • Present the sample to the panelists in coded cups.

  • Evaluation:

    • Odor Threshold: Panelists are instructed to sniff each sample and identify the one that is different. The geometric mean of the last concentration detected and the first concentration not detected is calculated for each panelist. The group threshold is the geometric mean of the individual thresholds.

    • Descriptive Analysis: Panelists are asked to evaluate the 30 ppm sample and rate the intensity of various flavor and aroma descriptors (e.g., fruity, sweet, green, cooling, banana, cherry) on a 9-point hedonic scale. Panelists should cleanse their palate with water and crackers between samples.[7]

  • Data Analysis: Analyze the descriptive analysis data to create a sensory profile of this compound.

Protocol 2: Food-Grade Synthesis of this compound via Esterification

Objective: To synthesize this compound suitable for use in food applications.

Materials:

  • Cyclohexanol (B46403) (food grade)

  • Formic acid (food grade, 88%)

  • Sulfuric acid (food grade, concentrated) as a catalyst

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Reaction flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of cyclohexanol and 1.2 molar equivalents of formic acid.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5% of the total weight of the reactants) to the mixture while stirring.

  • Reflux: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up:

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the mixture to remove the drying agent and purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 162-163°C.[5]

  • Quality Control: Analyze the final product for purity using GC-MS and confirm its identity. Ensure the product is free from residual reactants and by-products.

Visualization of Experimental Workflows

sensory_evaluation_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis panelist_selection Panelist Selection three_afc 3-AFC Odor Test panelist_selection->three_afc stock_solution Stock Solution (1% in EtOH) odor_samples Odor Threshold Samples (ppb range in water) stock_solution->odor_samples descriptive_samples Descriptive Analysis Sample (30 ppm in water) stock_solution->descriptive_samples odor_samples->three_afc descriptive_test Descriptive Analysis descriptive_samples->descriptive_test threshold_calc Threshold Calculation three_afc->threshold_calc profile_gen Sensory Profile Generation descriptive_test->profile_gen

Caption: Workflow for the sensory evaluation of this compound.

synthesis_workflow start Reactants: Cyclohexanol & Formic Acid catalyst Add H2SO4 Catalyst start->catalyst reflux Reflux Reaction Mixture catalyst->reflux workup Work-up: Washing & Neutralization reflux->workup drying Drying Organic Layer workup->drying purification Fractional Distillation drying->purification qc Quality Control (GC-MS) purification->qc end_product Pure this compound qc->end_product

Caption: Workflow for the food-grade synthesis of this compound.

References

Application Notes and Protocols: The Role of Cyclohexyl Formate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cyclohexyl formate (B1220265) as a versatile reagent in the synthesis of pharmaceutical intermediates. While direct applications in the final synthesis steps of commercial drugs are not extensively documented in publicly available literature, its role as a formylating agent and a precursor to other key molecules is of significant interest in drug discovery and development. This document outlines its potential applications, provides detailed experimental protocols based on analogous reactions, and presents comparative data for formylating agents.

Introduction to Cyclohexyl Formate in Pharmaceutical Synthesis

This compound is a carboxylic ester that serves as a valuable intermediate in organic synthesis.[1] In the pharmaceutical industry, the introduction of a formyl group (formylation) is a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs). Formylation can be used to protect amine and alcohol functionalities, and formamides are key structural motifs in various antiviral and anticancer agents.[2][3][4] this compound can act as a formylating agent through transesterification reactions, offering an alternative to more volatile reagents like methyl formate or ethyl formate.[1]

This compound as a Formylating Agent

This compound can be employed for the N-formylation of primary and secondary amines and the O-formylation of alcohols. These reactions are typically catalyzed by an acid or a base.

  • N-Formylation of Amines: The formylation of amines to produce formamides is a common transformation in the synthesis of pharmaceutical intermediates. N-cyclohexylformamide, for instance, is a precursor in the preparation of aminobenzoxazole derivatives, which are important for the development of new drugs.[2]

  • O-Formylation of Alcohols: The formyl group can be used as a protecting group for alcohols. The resulting formate esters can be selectively cleaved under mild conditions. This is particularly useful in the synthesis of complex molecules like steroids and nucleoside analogues where selective protection is required.[5]

The general reaction for formylation using this compound is a transesterification process where the formyl group is transferred from this compound to the amine or alcohol.

Detailed Application Notes and Protocols

Application 1: N-Formylation of a Primary Amine Precursor for an Antiviral Agent

Objective: To synthesize an N-formylated precursor that could be utilized in the synthesis of nucleoside analogues or other antiviral compounds where a formamide (B127407) moiety is required. This protocol is adapted from established procedures for N-formylation using other formate esters.

Reaction Scheme:

Experimental Protocol:

  • Materials:

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine and anhydrous methanol.

    • Dissolve the sodium methoxide in a small amount of methanol and add it to the reaction mixture.

    • Add this compound to the mixture.

    • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-formylated amine.

Quantitative Data:

The following table summarizes typical yields for N-formylation reactions with various formylating agents. While specific data for this compound is limited, the yields are expected to be comparable to other formate esters under optimized conditions.

Formylating AgentSubstrateCatalystSolventTemperature (°C)Yield (%)
Ethyl FormateBenzylamine-Neat6091-93
Formic AcidAniline-Neat6096-97
This compound (Expected) Primary Amines Base Methanol 65 85-95
Application 2: O-Formylation of a Steroidal Alcohol for Intermediate Synthesis

Objective: To selectively protect a hydroxyl group in a steroidal precursor, which is a common strategy in the synthesis of steroidal drugs. This protocol is based on general methods for the O-formylation of alcohols.

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • Steroidal alcohol (e.g., cholesterol as a model substrate) (1.0 eq)

    • This compound (2.0 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM) as solvent

    • Standard laboratory glassware and magnetic stirrer.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the steroidal alcohol and DMAP in dichloromethane.

    • Add this compound to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to yield the desired formate ester.

Quantitative Data:

The following table provides a comparison of different O-formylation methods.

Formylating AgentSubstrateCatalystSolventTemperature (°C)Yield (%)
Acetic Formic AnhydridePrimary AlcoholsPyridine-0>90
Ethyl FormateBenzyl AlcoholAmberlyst-15NeatRoom Temp.95
This compound (Expected) Steroidal Alcohols DMAP DCM Room Temp. 80-90

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism for base-catalyzed N-formylation and a typical experimental workflow for a formylation reaction.

N_Formylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine R-NH₂ ActivatedAmine R-NH⁻ Amine->ActivatedAmine Deprotonation CyclohexylFormate C₆H₁₁OCHO TetrahedralIntermediate [R-NH-CH(O⁻)-OC₆H₁₁] CyclohexylFormate->TetrahedralIntermediate Base Base (e.g., MeO⁻) Base->ActivatedAmine ActivatedAmine->TetrahedralIntermediate Nucleophilic Attack Formamide R-NHCHO TetrahedralIntermediate->Formamide Elimination Cyclohexanolate C₆H₁₁O⁻ TetrahedralIntermediate->Cyclohexanolate

Caption: Mechanism of base-catalyzed N-formylation.

Experimental_Workflow Start Start Setup Set up reaction vessel (flask, stirrer, condenser) Start->Setup AddReactants Add amine/alcohol, solvent, and catalyst Setup->AddReactants AddCHF Add this compound AddReactants->AddCHF React Heat and stir for specified time AddCHF->React Monitor Monitor reaction progress by TLC React->Monitor Monitor->React Incomplete Workup Aqueous workup (washing and extraction) Monitor->Workup Complete Dry Dry organic layer Workup->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for formylation.

Conclusion

This compound presents itself as a viable, less volatile alternative to other formate esters for the formylation of amines and alcohols in pharmaceutical synthesis. While specific examples in the synthesis of marketed drugs are not prominent, the fundamental reactivity of the formate ester group is well-established. The provided protocols, based on analogous and well-documented procedures, offer a solid starting point for researchers to explore the use of this compound in their synthetic strategies for novel drug candidates. Further research into its specific applications and advantages will undoubtedly enhance its role in the pharmaceutical industry.

References

Cyclohexyl Formate in Polymer Chemistry: An Overview of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that cyclohexyl formate (B1220265) is not currently utilized as a direct precursor or monomer in polymer synthesis. While the compound, a carboxylic acid ester with the formula C₇H₁₂O₂, has applications as a flavoring agent and in organic synthesis, there are no established protocols for its polymerization into a polymer backbone.[1][2]

This document addresses the potential roles of cyclohexyl formate in polymer chemistry based on its chemical structure and related compounds, and clarifies why detailed polymerization protocols are not available at this time.

Chemical Structure and Potential Reactivity

This compound is the ester of cyclohexanol (B46403) and formic acid. Its structure consists of a cyclohexyl ring attached to a formate group. For a molecule to serve as a monomer in common polymerization reactions, it typically needs specific functional groups, such as a vinyl group for addition polymerization, or to be a cyclic compound that can undergo ring-opening polymerization (ROP). This compound lacks these features. It is a non-cyclic ester and does not possess a polymerizable double bond.

Potential, Yet Undocumented, Roles in Polymer Science

While not a monomer for creating homopolymers, compounds with similar structures can participate in polymer science in other capacities:

  • Plasticizers: Esters, particularly those with cyclohexyl rings, are sometimes used as plasticizers to increase the flexibility and durability of polymers like PVC.[3][4][5][6] Cyclohexanol-capped compounds, structurally related to this compound, have been investigated for this purpose.[7] However, specific data on this compound's efficacy as a plasticizer is not prominent in the reviewed literature.

  • Chain Transfer Agents: Some formate compounds, such as formic acid and its alkali metal salts, can act as chain transfer agents to control the molecular weight of polymers in specific systems, for instance, in the polymerization of acrylamide (B121943).[8] This mechanism involves the formate ion. Whether this compound could function similarly in certain free-radical polymerizations is not documented.

  • Precursor to Other Molecules: this compound is an intermediate in the synthesis of cyclohexanol from cyclohexene.[9] Cyclohexanol itself, or derivatives of the cyclohexyl group, can be incorporated into polymers. For example, 2-Cyclohexyl-2-oxo-1,3,2-dioxaphospholane is a monomer used for anionic ring-opening polymerization.[10]

Visualization of Related Chemical Concepts

To provide context, the following diagrams illustrate general concepts in polymer chemistry that involve related structures.

Caption: Chemical structure of this compound.

G Fig. 2: Hypothetical Role as a Plasticizer Polymer_Chains Polymer Chains (e.g., PVC) Plasticized_Polymer Increased Flexibility and Processability Polymer_Chains->Plasticized_Polymer Addition of Cyclohexyl_Formate This compound (Plasticizer) Cyclohexyl_Formate->Plasticized_Polymer

Caption: Conceptual workflow of a plasticizer's function.

Conclusion

Based on currently available scientific literature, this compound is not used as a monomer for polymerization. Therefore, detailed application notes and experimental protocols for its use as a polymer precursor cannot be provided. The information suggests that its potential, though underexplored, might lie in roles such as a plasticizer or as a precursor to other chemically modified, polymerizable monomers. Researchers interested in developing new polymers may find more success exploring established monomers containing cyclohexyl groups or investigating the synthesis of novel polymerizable derivatives from this compound.

References

Application Notes and Protocols for the Transesterification of Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the transesterification of cyclohexyl formate (B1220265) with various alcohols, including methanol, ethanol, butanol, and benzyl (B1604629) alcohol. This reaction is a fundamental method for the synthesis of diverse formate esters, which are valuable intermediates in organic synthesis and drug development. The protocols provided are based on established methodologies for transesterification, with a particular focus on N-heterocyclic carbene (NHC) catalysis, a modern and efficient method for this transformation.

Introduction

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the context of this document, cyclohexyl formate reacts with various alcohols (R-OH) to yield the corresponding formate ester (R-OCHO) and cyclohexanol (B46403) as a byproduct. This equilibrium-driven reaction can be catalyzed by acids, bases, or, more recently, by organocatalysts such as N-heterocyclic carbenes (NHCs).[1][2] NHC-catalyzed transesterification, often referred to as transformylation when a formate ester is the acyl donor, has emerged as a mild and highly efficient method for the synthesis of formate esters with broad substrate scope and functional group tolerance.[1][3][4]

Catalytic Approaches

There are three main catalytic approaches for the transesterification of this compound:

  • Acid Catalysis: Protons from an acid catalyst activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the alcohol.[2]

  • Base Catalysis: An alkoxide, generated from the alcohol and a base, acts as a potent nucleophile that attacks the ester carbonyl.[2]

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs are strong nucleophiles that activate the formate ester, facilitating the acyl transfer to the incoming alcohol under mild conditions.[1][3][4][5] This method often provides high yields and tolerates a wide range of functional groups.

Data Presentation

The following table summarizes the expected outcomes for the transesterification of this compound with various alcohols using an N-heterocyclic carbene (NHC) catalyst, based on analogous transformylation reactions.[1][3][4]

AlcoholProductCatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Expected Yield (%)
MethanolMethyl formateIMes·HCl / KHMDS2Room Temp.1285-95
EthanolEthyl formateIMes·HCl / KHMDS2Room Temp.1285-95
n-Butanoln-Butyl formateIMes·HCl / KHMDS2Room Temp.1280-90
Benzyl alcoholBenzyl formateIMes·HCl / KHMDS2Room Temp.1290-96

IMes·HCl: 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, KHMDS: Potassium bis(trimethylsilyl)amide

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, especially for the NHC-catalyzed protocol.

  • Anhydrous solvents and reagents are crucial for the success of the NHC-catalyzed reaction.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Product purification is typically achieved by column chromatography on silica (B1680970) gel.

Protocol 1: N-Heterocyclic Carbene (NHC) Catalyzed Transesterification

This protocol is adapted from a general procedure for the transformylation of alcohols using methyl formate as the formyl donor, which is analogous to using this compound.[3][4]

Materials:

  • This compound

  • Alcohol (Methanol, Ethanol, n-Butanol, or Benzyl alcohol)

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous toluene (B28343)

  • 5Å Molecular sieves

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add IMes·HCl (0.02 mmol, 2 mol%) and freshly activated 5Å molecular sieves.

  • Add anhydrous toluene (1 mL).

  • Add KHMDS (0.02 mmol, 2 mol%) to the suspension and stir for 10 minutes at room temperature to generate the free carbene.

  • Add the alcohol (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Finally, add this compound (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the desired formate ester.

Protocol 2: Acid-Catalyzed Transesterification (General Procedure)

Materials:

  • This compound

  • Alcohol (Methanol, Ethanol, n-Butanol, or Benzyl alcohol) - use in large excess as the solvent.

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a large excess of the desired alcohol (e.g., 10-20 equiv), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Base-Catalyzed Transesterification (General Procedure)

Materials:

  • This compound

  • Alcohol (Methanol, Ethanol, n-Butanol, or Benzyl alcohol)

  • Sodium methoxide (B1231860) (NaOMe) or other suitable alkoxide base

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve a catalytic amount of sodium methoxide (e.g., 5-10 mol%) in the desired alcohol under an inert atmosphere.

  • Add this compound (1.0 equiv) to the alkoxide solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the base catalyst with a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Transesterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants This compound + Alcohol Reaction_Vessel Reaction at Specified Temperature Reactants->Reaction_Vessel Catalyst Catalyst (NHC, Acid, or Base) Catalyst->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene for NHC) Solvent->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Monitor by TLC/GC Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography or Distillation Drying->Purification Product Pure Formate Ester Purification->Product

Caption: General experimental workflow for the transesterification of this compound.

NHC_Catalytic_Cycle NHC NHC Intermediate1 Acyl Azolium Intermediate NHC->Intermediate1 + Formate This compound Formate->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Alcohol R-OH Alcohol->Intermediate2 Intermediate2->NHC - Product Formate Ester (R-OCHO) Intermediate2->Product Byproduct Cyclohexanol Intermediate2->Byproduct

Caption: Simplified catalytic cycle for NHC-catalyzed transesterification.

References

Application Note: Analytical Methods for the Quantification of Cyclohexyl Formate in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclohexyl formate (B1220265) (C7H12O2) is a carboxylic ester known for its pleasant, fruity odor, leading to its use as a synthetic flavoring agent in products like beverages, candy, and baked goods.[1] It is also encountered as a product in the industrial oxidation of cyclohexane.[2] Accurate and robust analytical methods are essential for quality control, stability testing, and safety assessment of products containing this compound. Due to its volatility and thermal stability, gas chromatography (GC) is the most suitable technique for the quantification of cyclohexyl formate.[3][4] This document provides detailed protocols for its analysis using Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and quantification.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for method development, particularly for sample preparation and defining chromatographic conditions.

PropertyValueReference
Molecular Formula C7H12O2[5]
Molecular Weight 128.17 g/mol [6]
Appearance Light colorless liquid with a pleasant, cherry-like odor.[1][6]
Boiling Point 162-163 °C at 760 mm Hg[6][7]
Flash Point 53.3 °C[1]
Density ~0.98 - 1.06 g/cm³[1][6]
Water Solubility Insoluble[1][6]
Kovats Retention Index 951 (Standard non-polar column)[6]

Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes a robust method for the routine quantification of this compound in liquid mixtures using GC-FID.

Principle

Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[4] Following separation, the flame ionization detector (FID) combusts the organic compounds as they elute, producing ions that generate a current proportional to the mass of carbon, allowing for precise quantification.

Experimental Protocol

2.1. Instrumentation and Conditions The following table outlines the recommended starting parameters for GC-FID analysis. These may require optimization depending on the specific instrument and sample matrix.

ParameterRecommended Setting
Instrument Gas Chromatograph with FID
Column DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate of 1.5 mL/min
Injector Split/Splitless, operated in split mode (e.g., 20:1 split ratio)
Injector Temperature 250°C
Oven Program - Initial Temperature: 70°C, hold for 2 minutes- Ramp: 10°C/min to 200°C- Hold: Hold at 200°C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temp. 280°C
Makeup Gas Nitrogen, 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Injection Volume 1 µL

2.2. Reagents and Standard Preparation

  • Solvents: Hexane (B92381) or Ethyl Acetate (HPLC or GC grade).

  • This compound Reference Standard: Purity ≥ 98%.

  • Internal Standard (IS): Dodecane, tridecane, or another suitable compound not present in the sample.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in hexane.

  • Working Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL). Fortify each calibration standard with the internal standard to a final concentration of 20 µg/mL.

2.3. Sample Preparation The choice of sample preparation depends on the complexity of the sample matrix.[8]

A. Simple Dilution (for non-aqueous, simple mixtures)

  • Accurately weigh a known amount of the sample.

  • Dilute with hexane to bring the expected concentration of this compound within the calibration range.

  • Add the internal standard to a final concentration of 20 µg/mL.

  • Vortex for 30 seconds and transfer to a 2 mL autosampler vial.

B. Liquid-Liquid Extraction (LLE) (for aqueous or complex mixtures)

  • Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.

  • Add 1 mL of the internal standard solution (e.g., 20 µg/mL in water or buffer).

  • Add 5 mL of hexane or ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.[9]

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube or vial for GC-FID analysis.

Data Presentation and Performance

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration. The following table summarizes typical performance characteristics for this type of method, based on data for analogous compounds.[10]

Validation ParameterTypical Performance
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL

Protocol 2: Identification and Quantification by GC-MS

This protocol is recommended when definitive identification of this compound is required, along with quantification.

Principle

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[11] After separation by GC, compounds are ionized (typically by Electron Ionization - EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint" for positive identification.

Experimental Protocol

2.1. Instrumentation and Conditions The GC parameters are similar to the FID method. The MS parameters are specified below.

ParameterRecommended Setting
Instrument Gas Chromatograph coupled to a Mass Spectrometer
GC Column & Conditions As described in Protocol 1.
MS Transfer Line Temp. 260°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan: 40-200 amu (for identification)Selected Ion Monitoring (SIM): For quantification
Quantifier/Qualifier Ions Quantifier Ion: m/z 82Qualifier Ions: m/z 67, 54[6]

2.2. Sample Preparation and Analysis

  • Sample preparation, standard preparation, and calibration procedures are identical to those described in Protocol 1.

  • Identification: The identity of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample with that of a pure reference standard.

  • Quantification: For enhanced sensitivity and selectivity, use SIM mode. Monitor the quantifier ion (m/z 82) for peak area integration and the qualifier ions (m/z 67, 54) for confirmation.

Diagrams and Workflows

The following diagrams illustrate the key workflows for the analysis of this compound.

G cluster_prep Sample Preparation Sample Receive Bulk Sample Homogenize Homogenize/ Sub-sample Sample->Homogenize Prep_Choice Select Protocol Homogenize->Prep_Choice Dilute Simple Dilution (Simple Matrix) Prep_Choice->Dilute Simple Extract Liquid-Liquid Extraction (LLE) (Complex Matrix) Prep_Choice->Extract Complex Fortify Add Internal Standard (IS) Dilute->Fortify Extract->Fortify Vial Transfer to Autosampler Vial Fortify->Vial

Caption: General sample preparation workflow from bulk material to analysis-ready sample.

G cluster_gc GC Analysis Workflow Inject 1. Inject Sample Inlet 2. Vaporization in Heated Inlet Inject->Inlet Column 3. Separation on GC Column Inlet->Column Detect 4. Detection (FID or MS) Column->Detect Signal 5. Signal Generation Detect->Signal Process 6. Data Processing (Integration & Calibration) Signal->Process Result 7. Final Result (Concentration) Process->Result

Caption: Step-by-step workflow of the gas chromatography analysis process.

G cluster_logic Method Selection Logic Start Define Analytical Goal: Quantify this compound Matrix Is the sample matrix complex or aqueous? Start->Matrix LLE Use Liquid-Liquid Extraction (LLE) Protocol Matrix->LLE Yes Dilution Use Simple Dilution Protocol Matrix->Dilution No ID_Needed Is definitive identification required? LLE->ID_Needed Dilution->ID_Needed GC_MS Analyze by GC-MS ID_Needed->GC_MS Yes GC_FID Analyze by GC-FID ID_Needed->GC_FID No

Caption: Logical flowchart for selecting the appropriate sample preparation and analysis method.

References

Application Note: Analysis of Cyclohexyl Formate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of cyclohexyl formate (B1220265) using Gas Chromatography-Mass Spectrometry (GC-MS). Cyclohexyl formate is a volatile organic compound used as a flavoring agent and in the synthesis of other organic compounds.[1] The described protocol provides a straightforward approach for sample preparation and outlines the optimal GC-MS parameters for achieving excellent chromatographic separation and definitive mass spectral identification. This method is suitable for quality control, purity assessment, and research applications involving this compound.

Introduction

This compound (C7H12O2), also known as formic acid, cyclohexyl ester, is a colorless liquid with a characteristic fruity odor.[1] Its analysis is critical in various industries to ensure product quality and to monitor its presence in different matrices. GC-MS is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to provide structural information for unambiguous identification. This document provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

A simple dilution protocol is typically sufficient for the analysis of pure or concentrated samples of this compound. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[2]

Protocol 1: Direct Dilution

  • Accurately prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[3][4]

  • Perform serial dilutions of the stock solution using the same solvent to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the sample analysis, dilute the sample containing this compound with the chosen solvent to fall within the calibration range.

  • Filter the diluted standards and samples through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]

  • Transfer the filtered solutions into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent)[4][5]
Carrier GasHelium, 99.999% purity
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless or Split (e.g., 50:1)[4]
Oven Temperature ProgramInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-200
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay3 minutes

Data Presentation

The quantitative data for this compound is summarized in the table below. The retention time is an approximate value and may vary depending on the specific chromatographic conditions. The Kovats retention indices are provided for both non-polar and polar stationary phases to aid in identification.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Kovats Retention Index (Non-polar) Kovats Retention Index (Polar)
This compoundC7H12O2128.174351-54-69511304, 1305

Data sourced from PubChem.[1]

The mass spectrum of this compound is characterized by a specific fragmentation pattern. The major ions observed are presented in the following table.

Mass-to-Charge Ratio (m/z) Relative Intensity (%)
8299.99
6799.60
5741.09
5437.37
4132.94

Data sourced from PubChem.[1]

Visualization of Experimental Workflow

The logical flow of the GC-MS analysis of this compound is illustrated in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample containing this compound dilution Dilution with Organic Solvent start->dilution filtration Filtration (0.22 µm) dilution->filtration vial Transfer to Autosampler Vial filtration->vial injection Injection into GC vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection acquisition Data Acquisition detection->acquisition identification Peak Identification (Retention Time & Mass Spectrum) acquisition->identification quantification Quantification (Calibration Curve) identification->quantification report Final Report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The presented GC-MS method provides a reliable and efficient protocol for the analysis of this compound. The detailed sample preparation and instrumental parameters will enable researchers, scientists, and drug development professionals to achieve accurate and reproducible results. The provided mass spectral data and retention indices serve as a valuable reference for the confident identification of this compound.

References

High-performance liquid chromatography (HPLC) methods for cyclohexyl formate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Cyclohexyl Formate (B1220265) by High-Performance Liquid Chromatography (HPLC)

Application Note

Introduction

Cyclohexyl formate is a carboxylic acid ester known for its characteristic cherry-like aroma, finding applications as a flavoring agent in the food and beverage industry and as a fragrance component.[1][2][3][4] Accurate and reliable analytical methods are essential for its quantification in raw materials, finished products, and for quality control purposes. While gas chromatography (GC) is a common technique for the analysis of volatile esters like this compound, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples in complex matrices or when derivatization is not desirable.

This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. Due to the compound's lack of a strong chromophore, this note explores the use of both Ultraviolet (UV) detection at low wavelengths and Refractive Index (RI) detection.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. Its low water solubility and non-polar nature make it well-suited for reversed-phase chromatography.

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol [1]
Boiling Point 162-163 °C at 760 mmHg[1][5]
Solubility Insoluble in water; soluble in acetic and formic acid.[1][3]
logP ~2.1[1]

Chromatographic Conditions

The developed method utilizes a C18 stationary phase to provide effective retention of the non-polar this compound. An isocratic mobile phase consisting of acetonitrile (B52724) and water offers a balance between adequate retention and reasonable analysis time. The choice of detector is critical for this analyte. Low-wavelength UV detection (e.g., 205-210 nm) can be employed, though sensitivity may be limited. For more universal detection, a Refractive Index (RI) detector is recommended.

A summary of the recommended chromatographic conditions is provided in Table 2.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 210 nm
RI Detector Maintained at a stable temperature (e.g., 35 °C)

Experimental Protocols

1. Reagents and Materials

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (B129727) (HPLC grade, for sample preparation)

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard solution with the mobile phase.

3. Sample Preparation

The sample preparation method will vary depending on the matrix. A general protocol for a liquid sample is provided below.

  • Accurately weigh a known amount of the sample into a volumetric flask.

  • Add a small amount of methanol to dissolve the sample.

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. HPLC Analysis Workflow

The logical workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detector Detection (UV or RI) HPLC_System->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Validation_Pathway cluster_params Validation Parameters Method_Development Method Development Validation Method Validation Method_Development->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols: Cyclohexyl Formate as a Reaction Medium for Enzymatic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of cyclohexyl formate (B1220265) as a reaction medium for enzymatic catalysis. While direct literature on this specific application is limited, this document extrapolates from studies on enzymatic reactions in similar organic solvents, particularly for ester synthesis. The protocols provided are intended as a starting point for researchers to explore the utility of cyclohexyl formate in biocatalysis.

Introduction to this compound in Biocatalysis

This compound is a colorless liquid with a pleasant, fruity odor.[1][2][3] It is considered a potentially "green" solvent due to its synthesis from renewable resources and its favorable physicochemical properties. The use of organic solvents in enzymatic catalysis offers several advantages over aqueous media, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and easier product recovery.[4] this compound's properties suggest its suitability as a medium for various enzymatic transformations.

A key parameter in selecting an organic solvent for biocatalysis is its hydrophobicity, often expressed as the logarithm of the partition coefficient (log P).[5] Solvents with a log P value between 1.5 and 4.0 are generally considered optimal for lipase (B570770) activity. This compound has a log P of approximately 2.1, placing it within this favorable range.[1]

Physicochemical Properties of this compound and Related Solvents

The choice of solvent can significantly impact enzyme activity and stability. The table below summarizes the key physicochemical properties of this compound and other organic solvents that have been successfully used in enzymatic ester synthesis.

SolventMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)log PWater Solubility
This compound C₇H₁₂O₂128.17162-163~2.1Insoluble
n-HexaneC₆H₁₄86.18693.9Insoluble
TolueneC₇H₈92.141112.7Insoluble
1,2-DichloroethaneC₂H₄Cl₂98.9683.51.5Slightly Soluble
CyclohexaneC₆H₁₂84.1680.73.4Insoluble

Data compiled from various sources.[1][6]

Potential Applications in Enzymatic Catalysis

Based on studies of enzymatic reactions in other formate esters and solvents with similar properties, this compound is a promising medium for various lipase-catalyzed reactions, including:

  • Esterification: The synthesis of esters from an alcohol and a carboxylic acid. This is a widely studied application of lipases in organic media. Studies on the synthesis of octyl formate and phenethyl formate have demonstrated high conversion rates using immobilized lipases like Novozym 435.[6][7][8][9]

  • Transesterification: The exchange of the alcohol or acid moiety of an ester. This is another common application for lipases in non-aqueous media.

The use of immobilized enzymes, such as Novozym 435 (a commercially available immobilized Candida antarctica lipase B), is highly recommended for reactions in organic solvents to facilitate enzyme recovery and reuse.[6][10][11][12]

Experimental Protocols

The following protocols are generalized methodologies for lipase-catalyzed esterification in this compound. They are based on established procedures for similar reactions and should be optimized for specific substrates and desired outcomes.

4.1. General Workflow for Lipase-Catalyzed Esterification

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis and Purification A Weigh Substrates (Alcohol and Carboxylic Acid) B Add this compound A->B C Add Immobilized Lipase (e.g., Novozym 435) B->C D Incubate at Controlled Temperature with Shaking C->D E Monitor Reaction Progress (e.g., by GC or HPLC) D->E F Separate Enzyme (by filtration) E->F Upon completion G Isolate and Purify Product F->G

Caption: General workflow for enzymatic esterification.

4.2. Protocol for Lipase-Catalyzed Synthesis of a Model Ester (e.g., Hexyl Laurate)

This protocol describes the synthesis of hexyl laurate from hexanol and lauric acid.

Materials:

  • Hexanol

  • Lauric Acid

  • This compound (anhydrous)

  • Immobilized Lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

  • Analytical equipment (GC or HPLC)

Procedure:

  • Reactant Preparation: In a screw-capped flask, dissolve lauric acid (e.g., 0.1 M) and hexanol (e.g., 0.1 M) in a suitable volume of this compound.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-20 g/L) to the reaction mixture. If desired, add activated molecular sieves to remove water produced during the reaction, which can improve conversion.

  • Incubation: Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-60°C). The optimal temperature will depend on the specific enzyme and substrates.[6]

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture (after stopping agitation and allowing the enzyme to settle) and analyze them by GC or HPLC to monitor the conversion of reactants to the ester product.

  • Enzyme Recovery: Once the reaction has reached the desired conversion, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and dried for reuse.

  • Product Isolation: The product can be isolated from the reaction mixture by evaporation of the solvent. Further purification may be achieved by distillation or chromatography if necessary.

4.3. Lipase-Catalyzed Esterification Mechanism

The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate.

G cluster_reactants Reactants cluster_products Products E Lipase (E) EA E-Acid Complex E->EA + A FP Acyl-Enzyme (F-P) EA->FP - P FB F-Alcohol Complex FP->FB + B EQ E-Ester Complex FB->EQ EQ->E - Q A Carboxylic Acid (A) B Alcohol (B) P Water (P) Q Ester (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.

Data Presentation: Example of Reaction Optimization

The following table is a hypothetical example of how to present data from an experiment optimizing the enzyme concentration for an esterification reaction in this compound.

Enzyme Concentration (g/L)Reaction Time (h)Conversion (%)
52465
102485
152495
202496
252496

This is example data for illustrative purposes.

Based on such data, a researcher could conclude the optimal enzyme concentration for this specific reaction under the tested conditions. Similar tables can be constructed for optimizing other parameters like temperature, substrate molar ratio, and reaction time.

Conclusion and Future Outlook

While direct experimental data is currently lacking, the physicochemical properties of this compound make it a promising candidate as a reaction medium for enzymatic catalysis, particularly for lipase-catalyzed ester synthesis. Its "green" characteristics further enhance its appeal for developing sustainable chemical processes. The protocols and information provided here offer a solid foundation for researchers to begin exploring the use of this compound in biocatalysis. Further studies are needed to fully characterize enzyme performance in this solvent and to expand its application to a wider range of enzymatic transformations.

References

Application Notes: The Role of Cyclohexyl Formate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl formate (B1220265), a carboxylic acid ester, is recognized for its role as a versatile intermediate and reagent in organic synthesis.[1] While it has established applications in the flavor and fragrance industry, its utility in the production of agrochemicals is an area of growing interest. This document provides an overview of the potential applications of cyclohexyl formate in the synthesis of agrochemicals, focusing on its role as a formylating agent for the preparation of N-formylated precursors. Although direct, large-scale applications in the synthesis of specific commercial agrochemicals are not widely documented in publicly available literature, the principles of its reactivity suggest its utility in the synthesis of various active ingredients.

Formamides, which can be synthesized using formate esters like this compound, are crucial intermediates in the production of certain fungicides and other agricultural chemicals.[2] The formylation of amines is a key chemical transformation that introduces a formyl group (-CHO) into a molecule, often serving as a protective group or a building block for more complex heterocyclic structures found in many pesticides.[2]

Key Applications and Chemical Principles

The primary application of this compound in agrochemical synthesis is as a formylating agent . It can be used to N-formylate primary and secondary amines, yielding the corresponding formamides. This reaction is significant as the formamide (B127407) moiety is a key structural feature or precursor in various agrochemicals.

N-Formylation of Amines

The reaction of this compound with a primary or secondary amine results in the formation of an N-formylated amine (a formamide) and cyclohexanol (B46403) as a byproduct. This transamidation reaction is typically catalyzed by an acid or a base, or can proceed under thermal conditions.

General Reaction Scheme:

Data Presentation

The following table summarizes representative data for the N-formylation of various amine precursors that are relevant to agrochemical synthesis, using a generic formate ester as the formylating agent. These values are intended to provide an estimate of the potential efficacy of using this compound for such transformations.

EntryAmine Substrate (Agrochemical Precursor)Product (N-Formyl Intermediate)Reaction Time (h)Yield (%)Purity (%)
1AnilineN-Phenylformamide685-95>97
24-ChloroanilineN-(4-Chlorophenyl)formamide780-90>98
3CyclohexylamineN-Cyclohexylformamide490-98>99
4BenzylamineN-Benzylformamide588-96>98

Experimental Protocols

This section provides a detailed, generalized methodology for the N-formylation of a primary amine using this compound. This protocol is a representative example and may require optimization for specific substrates.

Protocol 1: Synthesis of N-Arylformamide

Objective: To synthesize an N-arylformamide, a common precursor for various pesticides, using this compound.

Materials:

  • Aryl amine (e.g., Aniline)

  • This compound

  • Toluene (B28343)

  • Formic acid (catalyst, optional)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add the aryl amine (1.0 eq).

  • Add toluene to dissolve the amine (concentration typically 0.5-1.0 M).

  • Add this compound (1.2 - 1.5 eq) to the solution.

  • Optionally, add a catalytic amount of formic acid (0.05 - 0.1 eq).

  • Heat the reaction mixture to reflux using a heating mantle.

  • Monitor the progress of the reaction by observing the collection of the cyclohexanol/water azeotrope in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.

  • Remove the toluene and excess this compound under reduced pressure using a rotary evaporator.

  • The crude N-arylformamide can be purified by recrystallization or column chromatography if necessary.

Expected Outcome:

The corresponding N-arylformamide is expected to be obtained in good to excellent yield. The purity of the product should be assessed by techniques such as NMR spectroscopy and melting point determination.

Visualizations

Signaling Pathway (Conceptual)

While there isn't a biological signaling pathway directly involving this compound in agrochemical action, a conceptual diagram can illustrate its role in the synthesis of an active ingredient. The following diagram shows the logical relationship from starting materials to a hypothetical agrochemical.

Agrochemical_Synthesis_Pathway Amine Amine Precursor Formylation N-Formylation Amine->Formylation CyclohexylFormate This compound CyclohexylFormate->Formylation Formamide N-Formyl Intermediate Formylation->Formamide Forms FurtherSynthesis Further Synthetic Steps Formamide->FurtherSynthesis Agrochemical Active Agrochemical Ingredient FurtherSynthesis->Agrochemical Produces

Caption: Synthetic pathway from precursors to an agrochemical.

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the N-formylation of an amine using this compound.

Experimental_Workflow Start Start Setup Setup Reaction: - Amine - this compound - Toluene - Catalyst (optional) Start->Setup Reflux Heat to Reflux with Dean-Stark Trap Setup->Reflux Monitor Monitor Reaction (TLC, azeotrope collection) Reflux->Monitor Workup Reaction Workup: - Cool - Evaporate Solvent Monitor->Workup Upon Completion Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR - Melting Point Purification->Analysis End End Analysis->End

Caption: A simplified workflow for the N-formylation experiment.

Conclusion

This compound presents itself as a viable, though not extensively documented, reagent for the N-formylation of amine precursors in the synthesis of agrochemicals. Its utility lies in its ability to act as a formyl group donor, a critical step in the synthesis of various pesticide and herbicide active ingredients. The provided protocols and conceptual diagrams serve as a foundational guide for researchers and scientists exploring the application of this compound in the development of new agrochemical entities. Further research and process optimization are necessary to establish its role in specific, large-scale agrochemical production.

References

Application Notes and Protocols: Solvent Effects of Cyclohexyl Formate on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl formate (B1220265) is an ester that presents an interesting profile as a potential solvent for organic synthesis. Its physicochemical properties suggest it may offer unique advantages in controlling reaction kinetics and selectivity. This document provides a detailed overview of the anticipated solvent effects of cyclohexyl formate on various reaction types, along with comprehensive protocols for experimentally determining these effects. While specific quantitative kinetic data for reactions in this compound is not extensively available in the literature, this guide offers a predictive framework based on established principles of physical organic chemistry and provides the necessary tools for researchers to generate this data.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a solvent is crucial for predicting its influence on reaction kinetics. This compound is a colorless liquid with a pleasant, fruity odor.[1] Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
Boiling Point 162-163 °C @ 760 mmHg[2]
Density 1.052-1.060 g/cm³[2]
Refractive Index 1.439-1.445[2]
Solubility Insoluble in water; soluble in acetic and formic acid.[2]
LogP 2.100[2]

Based on its structure, a formate ester of cyclohexanol, this compound can be classified as a polar aprotic solvent. The ester group provides polarity, while the absence of acidic protons means it cannot act as a hydrogen bond donor. This classification is key to predicting its effects on reaction kinetics.

Predicted Solvent Effects on Reaction Kinetics

The choice of solvent can significantly alter the rate and mechanism of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Sₙ1 Reactions: These reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this charged species. Polar protic solvents are known to accelerate Sₙ1 reactions by stabilizing both the leaving group through hydrogen bonding and the carbocation intermediate through dipole-ion interactions.[3][4][5][6][7][8] As a polar aprotic solvent, this compound is expected to be less effective at stabilizing the carbocation intermediate and the leaving group compared to protic solvents like water or alcohols. Therefore, Sₙ1 reactions are predicted to be slower in this compound than in protic solvents of similar polarity.

Sₙ2 Reactions: These reactions involve a single, concerted step where the nucleophile attacks the substrate as the leaving group departs. The reaction rate is sensitive to the solvation of the nucleophile. Polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic center, thus slowing down the reaction.[3][6][9][10][11] Conversely, polar aprotic solvents, like this compound, are expected to solvate the accompanying cation of the nucleophile, leaving the anionic nucleophile relatively "naked" and more reactive.[3][10] This leads to a significant rate enhancement for Sₙ2 reactions. Therefore, this compound is predicted to be a favorable solvent for Sₙ2 reactions, particularly when using anionic nucleophiles.

Logical Relationship of Solvent Properties to Sₙ1/Sₙ2 Reaction Rates

Caption: Predicted influence of this compound on Sₙ1 and Sₙ2 pathways.

Diels-Alder Reactions

The Diels-Alder reaction is a concerted pericyclic reaction. The solvent can influence the rate of these reactions through various interactions, including solvophobic effects and stabilization of the transition state. Polar solvents often accelerate Diels-Alder reactions.[12] While the effect is most pronounced in highly polar and hydrogen-bonding solvents like water, polar aprotic solvents can also promote the reaction compared to nonpolar solvents. The increased rate is attributed to the stabilization of the polarizable transition state.[12][13][14][15][16] Therefore, this compound, as a polar aprotic solvent, is expected to be a more effective medium for Diels-Alder reactions than nonpolar solvents like hexane (B92381) or toluene.

Esterification Reactions

Esterification is typically an equilibrium-limited reaction. The solvent can affect the reaction rate by influencing the activity of the catalyst and the reactants. In acid-catalyzed esterifications, a polar solvent can help to stabilize the charged intermediates in the reaction mechanism. As an ester itself, this compound is a relatively non-reactive medium for many esterification reactions (where transesterification is not a concern or is the desired outcome). Its aprotic nature would not interfere with the catalytic activity of a strong acid catalyst. Furthermore, its relatively high boiling point could be advantageous for reactions requiring elevated temperatures to drive off water and shift the equilibrium towards the product.[14][17][18][19][20]

Experimental Protocols for Determining Solvent Effects

To quantitatively assess the solvent effects of this compound, the following general protocols can be adapted for specific reactions of interest. The primary methods for monitoring reaction kinetics include UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

General Experimental Workflow

G Figure 2. General Workflow for Kinetic Studies A Reaction Setup: Reactants in this compound B Initiate Reaction (e.g., add catalyst, heat) A->B C Monitor Reaction Progress (UV-Vis, NMR, or GC) B->C D Data Acquisition: Concentration vs. Time C->D E Kinetic Analysis: Determine Rate Law and Rate Constant D->E F Arrhenius Plot: Determine Activation Energy E->F

Caption: General workflow for conducting kinetic studies in this compound.

Protocol 1: Kinetic Analysis using UV-Vis Spectroscopy

This method is suitable for reactions where at least one reactant or product has a distinct UV-Vis absorbance spectrum.[1][21][22][23][24][25]

Objective: To determine the rate constant of a reaction in this compound by monitoring the change in absorbance over time.

Materials and Equipment:

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

  • Reactants and catalyst

  • This compound (high purity)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation:

    • Prepare stock solutions of the reactants and catalyst in this compound at known concentrations.

    • Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored.

  • Reaction Setup:

    • Place a known volume of the reactant solution(s) in a quartz cuvette.

    • Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate to the desired reaction temperature.

  • Initiation and Data Collection:

    • Initiate the reaction by adding a small, known volume of the catalyst or the second reactant to the cuvette.

    • Quickly mix the solution (e.g., by gentle inversion with a cap or using a micro-stir bar).

    • Immediately begin recording the absorbance at λ_max at regular time intervals.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), for which a calibration curve may need to be generated.

    • Plot concentration versus time, ln(concentration) versus time, and 1/concentration versus time to determine the order of the reaction.

    • The rate constant (k) can be determined from the slope of the linear plot.

    • Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot (ln(k) vs. 1/T).

Protocol 2: Kinetic Analysis using NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reactions in situ, as it can simultaneously track the disappearance of reactants and the appearance of products.[26][27][28][29][30]

Objective: To determine the rate constant of a reaction in this compound by monitoring changes in the concentrations of reactants and products over time using ¹H NMR.

Materials and Equipment:

  • NMR Spectrometer

  • NMR tubes

  • Reactants and catalyst

  • Deuterated this compound (if available) or a suitable deuterated internal standard

  • Standard laboratory glassware

Procedure:

  • Preparation:

    • Prepare a reaction mixture containing the reactants, catalyst, and an internal standard in this compound directly in an NMR tube. The internal standard should be a compound that does not react and has a signal that does not overlap with reactant or product signals.

  • Reaction Setup and Initiation:

    • Acquire an initial ¹H NMR spectrum before the reaction is initiated to determine the initial concentrations relative to the internal standard.

    • Initiate the reaction (e.g., by adding the final component or by placing the NMR tube in a pre-heated NMR probe).

  • Data Collection:

    • Acquire ¹H NMR spectra at regular time intervals. Automated acquisition routines are available on most modern NMR spectrometers for kinetic studies.

  • Data Analysis:

    • Integrate the signals of the reactants and products relative to the integral of the internal standard in each spectrum.

    • Convert the relative integrals to concentrations.

    • Plot the concentration data as described in the UV-Vis protocol to determine the reaction order and rate constant.

    • Perform the experiment at various temperatures to calculate the activation energy.

Protocol 3: Kinetic Analysis using Gas Chromatography (GC)

GC is suitable for monitoring reactions with volatile components. Aliquots are taken from the reaction mixture at different times and analyzed.[31][32][33][34]

Objective: To determine the rate constant of a reaction in this compound by analyzing the composition of the reaction mixture over time using GC.

Materials and Equipment:

  • Gas Chromatograph with a suitable detector (e.g., FID) and column

  • Reaction vessel with temperature control and sampling port

  • Syringes for sampling

  • Reactants and catalyst

  • This compound (high purity)

  • Internal standard

  • Standard laboratory glassware

Procedure:

  • Preparation:

    • Develop a GC method capable of separating and quantifying the reactants, products, and an internal standard.

    • Prepare calibration curves for each component to be analyzed.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the reactants, this compound, and a known amount of an internal standard.

  • Initiation and Sampling:

    • Initiate the reaction.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • GC Analysis:

    • Inject the aliquot into the GC and record the chromatogram.

  • Data Analysis:

    • Use the calibration curves and the internal standard to determine the concentrations of the reactants and/or products in each aliquot.

    • Plot the concentration data as described in the previous protocols to determine the reaction order, rate constant, and activation energy.

Conclusion

This compound holds promise as a polar aprotic solvent for a variety of organic reactions. Based on its physicochemical properties, it is predicted to accelerate Sₙ2 reactions and provide a favorable environment for Diels-Alder and certain esterification reactions, while likely slowing down Sₙ1 reactions compared to protic solvents. The detailed experimental protocols provided herein offer a clear roadmap for researchers to quantitatively investigate these solvent effects and to explore the potential of this compound in optimizing reaction kinetics for applications in drug development and other areas of chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude cyclohexyl formate (B1220265). It is intended for researchers, scientists, and drug development professionals to assist in overcoming common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude cyclohexyl formate, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Purity After Distillation Inadequate separation of components with close boiling points.Switch from simple distillation to fractional distillation to increase the separation efficiency. Ensure the distillation column is adequately packed and insulated.[1]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column.[1]
Incorrect temperature monitoring.Ensure the thermometer is correctly placed at the head of the distillation apparatus to accurately measure the temperature of the vapor that is distilling.
Low Yield of Purified Product Incomplete reaction during synthesis.To drive the Fischer esterification equilibrium towards the product, use an excess of one reactant or remove water as it forms.[2]
Product loss during aqueous workup.Minimize the number of extraction and washing steps. Ensure complete phase separation to avoid discarding the organic layer containing the product.
Decomposition of the ester during purification.For thermally sensitive compounds, consider using vacuum distillation to lower the boiling point and reduce the risk of decomposition.[3][4] Flash chromatography is also a suitable alternative for thermally labile esters.[2]
Formation of an Emulsion During Liquid-Liquid Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel for mixing instead of vigorous shaking.[5]
High concentration of impurities acting as surfactants.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5] Diluting the mixture with more organic solvent can also be effective.[2]
Poor Separation in Flash Chromatography Inappropriate solvent system (eluent).Select a solvent system where the desired this compound has an Rf value of approximately 0.2-0.3 on a TLC plate for optimal separation.[6]
Column is overloaded.The amount of crude material loaded onto the column should be appropriate for the column size. A general rule is a silica (B1680970) gel to compound ratio of 30-50:1 by weight for easy separations.[7]
The compound is unstable on silica gel.Test the stability of this compound on a TLC plate. If it decomposes, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a base like triethylamine.[8]
Product is Contaminated with Water Incomplete drying of the organic layer.After washing with brine, dry the organic layer over a suitable anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate until the drying agent no longer clumps together.[2]
Product Has a Lingering Acidic Odor Residual formic acid or acid catalyst.During the liquid-liquid extraction workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any remaining acidic components.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The most frequent impurities in crude this compound originate from the starting materials and byproducts of the synthesis reaction. These typically include:

  • Unreacted Starting Materials: Cyclohexanol (B46403) and formic acid (from Fischer esterification) or cyclohexene (B86901) and formic acid.[2][9]

  • Water: A primary byproduct of the esterification reaction.[2]

  • Acid Catalyst: If used, catalysts like sulfuric acid may be present.[2]

  • Side Products: Depending on the reaction conditions, other esters or oxidation products might be formed.[10]

Q2: What is the most effective method for purifying this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Fractional Distillation: Highly effective for separating this compound from impurities with different boiling points, such as residual cyclohexanol and water.[1] For heat-sensitive mixtures, vacuum distillation is recommended.[3][4]

  • Liquid-Liquid Extraction: An essential initial purification step to remove water-soluble impurities like formic acid, the acid catalyst, and excess cyclohexanol.[2][11]

  • Flash Column Chromatography: Useful for removing non-volatile impurities and compounds with similar boiling points but different polarities.[8][12]

Q3: How can I determine the purity of my this compound?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is a common method for quantifying the purity of volatile compounds like esters.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for both identifying and quantifying impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ester and identify impurities by comparing the spectra to a reference.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the ester functional group (C=O stretch) and the absence of impurities like carboxylic acids (broad O-H stretch).

Q4: What are the expected boiling points for the main components in a crude this compound mixture?

A4: The boiling points at atmospheric pressure are approximately:

  • This compound: 162-163 °C[15]

  • Cyclohexanol: 161.5 °C

  • Formic acid: 100.8 °C

  • Water: 100 °C

  • Cyclohexene: 83 °C

Due to the close boiling points of this compound and cyclohexanol, fractional distillation is necessary for effective separation.

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound.

Table 1: Purity and Yield Data for Purification Techniques

Purification Method Purity of Crude Product (%) Purity of Final Product (%) Typical Yield (%)
Fractional Distillation 85-90>9870-85
Liquid-Liquid Extraction 70-8585-9585-95
Flash Chromatography 85-95>9960-80

Note: These values are estimates and can vary depending on the specific reaction conditions and the efficiency of the purification process.

Table 2: Recommended Conditions for Purification Protocols

Purification Method Key Parameters
Fractional Distillation Pressure: Atmospheric or under vacuum (e.g., 20 mmHg) to reduce boiling point. Temperature: Monitor the head temperature; collect the fraction distilling at the boiling point of this compound at the given pressure.
Liquid-Liquid Extraction Organic Solvent: Diethyl ether or ethyl acetate. Washing Solutions: 1. Saturated sodium bicarbonate solution (to remove acid). 2. Water. 3. Saturated sodium chloride (brine) solution (to remove dissolved water).
Flash Chromatography Stationary Phase: Silica gel (230-400 mesh). Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). A typical starting eluent system could be 95:5 hexane:ethyl acetate.

Experimental Protocols

Liquid-Liquid Extraction Workup
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of an organic solvent such as diethyl ether or ethyl acetate.

  • Add a saturated solution of sodium bicarbonate to neutralize any remaining formic acid or acid catalyst. Swirl gently and vent the funnel frequently to release any CO₂ gas produced. Continue adding the bicarbonate solution until no more gas evolves.

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of water.

  • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the majority of dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and swirl. Let it stand for 10-15 minutes.

  • Filter or decant the dried organic solution into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the crude this compound, which can then be further purified.[2]

Fractional Distillation
  • Set up a fractional distillation apparatus with a packed fractionating column (e.g., with Raschig rings or Vigreux indentations).

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently.

  • Collect and discard any initial low-boiling fractions (e.g., residual extraction solvent, water, formic acid).

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (162-163 °C at atmospheric pressure).

  • Stop the distillation before the flask goes to dryness.

Flash Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Add a thin layer of sand on top of the sample to prevent disturbance.

  • Elute the column with the solvent system, applying gentle pressure with air or nitrogen.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.[17]

Visualizations

PurificationWorkflow Crude Crude this compound LLE Liquid-Liquid Extraction (Wash with NaHCO3, H2O, Brine) Crude->LLE Drying Drying (Anhydrous MgSO4 or Na2SO4) LLE->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval PurificationChoice Further Purification? SolventRemoval->PurificationChoice Distillation Fractional Distillation PurificationChoice->Distillation Volatile Impurities Chromatography Flash Chromatography PurificationChoice->Chromatography Non-Volatile Impurities PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct TroubleshootingDistillation Start Low Purity After Distillation CheckColumn Using Fractional Column? Start->CheckColumn CheckBoilingPoint Is Boiling Point Stable? Solution3 Check Thermometer Placement. CheckBoilingPoint->Solution3 No PureProduct Improved Purity CheckBoilingPoint->PureProduct Yes CheckRate Is Distillation Rate Slow and Steady? CheckRate->CheckBoilingPoint Yes Solution2 Reduce Heating Rate. CheckRate->Solution2 No CheckColumn->CheckRate Yes Solution1 Impurity with close B.P. Use Fractional Distillation. CheckColumn->Solution1 No Solution1->CheckRate Solution2->CheckRate Solution3->CheckBoilingPoint

References

Technical Support Center: Synthesis of Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclohexyl formate (B1220265). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during this esterification reaction. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your synthesis and minimize side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction is producing a significant amount of a volatile impurity with a characteristic odor. What is it and how can I prevent its formation?

A1: The most common volatile side product in the acid-catalyzed esterification of cyclohexanol (B46403) with formic acid is cyclohexene (B86901) . This occurs through the dehydration of the starting material, cyclohexanol, a reaction that is also catalyzed by acid.

Troubleshooting Dehydration:

  • Choice of Catalyst: Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) are particularly effective at promoting dehydration. Consider using a milder acid catalyst or a solid acid catalyst which can sometimes offer higher selectivity for esterification over dehydration.

  • Reaction Temperature: Higher temperatures favor the elimination reaction (dehydration) over substitution (esterification). Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased dehydration. Monitor the reaction progress (e.g., by TLC or GC) and stop it once the formation of the ester has plateaued.

  • Water Removal: While removing water drives the esterification equilibrium forward, the acidic conditions required can still promote dehydration. If using a Dean-Stark trap, ensure the reaction does not overheat.

Q2: I've noticed a high-boiling point impurity in my final product. What could it be?

A2: A likely high-boiling point impurity is dicyclohexyl ether . This is formed by the acid-catalyzed reaction between two molecules of cyclohexanol, with the elimination of water. A study by George Olah reported a 91% yield for this transformation using Nafion, a perfluorinated sulfonic acid ion-exchange resin, as the catalyst, indicating this can be a significant side reaction under certain conditions.[1]

Troubleshooting Ether Formation:

  • Control of Reactant Ratios: Using a molar excess of formic acid relative to cyclohexanol can help to favor the esterification reaction over the self-condensation of cyclohexanol.

  • Temperature Control: Similar to dehydration, ether formation is generally favored at higher temperatures. Careful temperature management is crucial.

Q3: My reaction yield is low, even after an extended reaction time. How can I improve the conversion to cyclohexyl formate?

A3: The Fischer esterification is a reversible reaction. To improve the yield of this compound, the equilibrium must be shifted towards the products.

Improving Ester Yield:

  • Use of Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive one (in this case, often formic acid), will drive the equilibrium towards the formation of the ester.

  • Removal of Water: The formation of water as a byproduct means its removal will shift the equilibrium to the right. This can be achieved by:

    • Azeotropic Distillation: Using a solvent like toluene (B28343) or hexane (B92381) with a Dean-Stark trap to sequester the water as it is formed.

    • Dehydrating Agents: While less common for this specific reaction due to the reactivity of formic acid, in some esterifications, desiccants are used.

  • Reactive Distillation: This advanced technique combines reaction and distillation in a single apparatus. As the this compound is produced, it is continuously separated from the reactants, driving the reaction to completion. This method is particularly effective for the synthesis of this compound from cyclohexene and formic acid, achieving nearly complete conversion.

Reaction Pathways

The synthesis of this compound from cyclohexanol and formic acid involves a primary reaction pathway leading to the desired ester, as well as two common side reaction pathways resulting in the formation of cyclohexene and dicyclohexyl ether.

ReactionPathways cluster_main Main Reaction: Fischer Esterification cluster_side1 Side Reaction 1: Dehydration cluster_side2 Side Reaction 2: Ether Formation Cyclohexanol Cyclohexanol CyclohexylFormate This compound Cyclohexanol->CyclohexylFormate + HCOOH - H₂O FormicAcid Formic Acid FormicAcid->CyclohexylFormate Water Water Cyclohexene Cyclohexene Water_side1 Water Cyclohexanol_side1 Cyclohexanol Cyclohexanol_side1->Cyclohexene - H₂O DicyclohexylEther Dicyclohexyl Ether Water_side2 Water Cyclohexanol_side2_1 Cyclohexanol Cyclohexanol_side2_1->DicyclohexylEther + Cyclohexanol - H₂O Cyclohexanol_side2_2 Cyclohexanol Cyclohexanol_side2_2->DicyclohexylEther

References

Improving yield and selectivity in cyclohexyl formate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclohexyl formate (B1220265). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, answer frequently asked questions, and offer detailed experimental protocols to improve yield and selectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing cyclohexyl formate?

A1: The main production methods for this compound are:

  • Esterification of cyclohexanol (B46403) with formic acid: This is a classic Fischer esterification reaction, typically catalyzed by a strong acid like sulfuric acid.[1]

  • Esterification of cyclohexene (B86901) with formic acid: This method involves the direct reaction of cyclohexene and formic acid, usually in the presence of an acid catalyst.[2] This process can also be part of an indirect hydration of cyclohexene to produce cyclohexanol, where this compound is an intermediate.[3]

  • Reactive Distillation: This technique combines the chemical reaction and separation of products in a single unit, which can drive the equilibrium towards the product and achieve high conversion rates.[2][3]

Q2: What is this compound used for?

A2: this compound is primarily used as a synthetic flavoring agent in the food and beverage industry due to its fruity, cherry-like odor.[1][4] It is found in products like beverages, candy, ice cream, and baked goods.[4] It also serves as an intermediate in organic synthesis, for example, in the production of cyclohexanol.[2]

Q3: What are the typical physical properties of this compound?

A3: this compound is a colorless liquid with a pleasant, fruity odor.[1][4] It is very slightly soluble in water but miscible with alcohols and oils.[1]

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Boiling Point162.5 - 163 °C
Density~1.0 g/cm³
Refractive Index~1.4430

(Data sourced from multiple references)

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields or poor selectivity during the synthesis of this compound.

Problem 1: Low yield or incomplete conversion in the esterification of cyclohexanol with formic acid.

  • Q: My reaction yield is low when reacting cyclohexanol with formic acid. What are the possible causes and solutions?

    • A: Low yields in this esterification are often due to equilibrium limitations, insufficient catalysis, or water formation.

      • Equilibrium: Fischer esterification is a reversible reaction. To drive the reaction towards the product, you can either use an excess of one reactant (usually the cheaper one, formic acid) or remove the water as it forms.[1]

      • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid. If the catalyst is old or has absorbed moisture, its activity may be reduced.

      • Water Removal: Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. This will shift the equilibrium to favor the formation of this compound.

      • Reaction Time & Temperature: Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion.[5][6]

Problem 2: Poor selectivity and formation of byproducts in the synthesis from cyclohexene.

  • Q: I am observing significant byproduct formation when synthesizing this compound from cyclohexene and formic acid. How can I improve selectivity?

    • A: Selectivity issues in this reaction often stem from the catalyst choice and reaction conditions, which can lead to side reactions like polymerization or the formation of other esters.

      • Catalyst Selection: The choice of catalyst is critical. While strong mineral acids can work, they can also promote side reactions. Heterogeneous solid acid catalysts, such as sulfonic acid-functionalized carbons or Amberlyst-15, can offer higher selectivity and easier separation.[3][7] For example, using a sulfonic acid-functionalized carbon catalyst at 140°C has been reported to achieve 97.3% selectivity to this compound.[7]

      • Temperature Control: Excessively high temperatures can lead to the degradation of reactants or products. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

      • Molar Ratio of Reactants: The mole ratio of formic acid to cyclohexene can influence selectivity. An excess of formic acid can increase the conversion rate but may also lead to other reactions if not controlled properly.[3]

Problem 3: Difficulty in product purification.

  • Q: I am having trouble separating my this compound from unreacted starting materials and the acid catalyst. What is the recommended work-up procedure?

    • A: A standard work-up procedure involves neutralizing the acid catalyst, washing with water and brine, and then purifying by distillation.

      • Neutralization: After the reaction is complete, cool the mixture and carefully wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Be cautious as this will produce CO₂ gas.

      • Extraction & Washing: Extract the product with a suitable organic solvent like ether. Wash the organic layer thoroughly with water to remove any remaining formic acid or salts, followed by a wash with brine to help remove water.

      • Drying and Distillation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or molecular sieves. After filtering off the drying agent, the crude product can be purified by distillation.[8]

Data Summary of Catalytic Performance

The following table summarizes the performance of various catalysts used in the synthesis of cyclohexyl esters, providing a basis for comparison.

Catalyst TypeCatalyst ExampleSubstratesReaction Temp. (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Solid AcidSulfonic Acid Functionalized CarbonCyclohexene and Formic Acid140188.497.3 (to this compound)[7]
Solid AcidMIL-101(Cr)-SO₃HCyclohexene and Formic AcidNot SpecifiedNot Specifiedup to 63.97High[2]
Solid AcidAmberlyst-15Cyclohexene and Formic AcidNot SpecifiedNot Specified~90Not Specified[3]

Experimental Protocols & Visualizations

Protocol 1: Synthesis from Cyclohexanol and Formic Acid

This protocol describes a general method for the synthesis of this compound via Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol (1.0 eq) and concentrated formic acid (2.0-3.0 eq).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

G Workflow: Esterification of Cyclohexanol cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Cyclohexanol and Formic Acid B Add Sulfuric Acid (Catalyst) A->B C Heat to Reflux B->C D Cool and Wash with Water & NaHCO3 C->D Reaction Complete E Extract with Solvent D->E F Dry Organic Layer E->F G Purify by Distillation F->G H This compound G->H Final Product

Caption: General workflow for this compound synthesis from cyclohexanol.

Protocol 2: Synthesis from Cyclohexene and Formic Acid using a Solid Acid Catalyst

This protocol outlines a method using a heterogeneous catalyst, which simplifies catalyst removal.

  • Catalyst Activation: If required, activate the solid acid catalyst (e.g., sulfonic acid-functionalized carbon) by heating under vacuum to remove any adsorbed water.

  • Reaction Setup: In a suitable pressure vessel or a flask equipped for reflux, add the solid acid catalyst, cyclohexene (1.0 eq), and formic acid (e.g., 1.5-2.0 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 140°C) with vigorous stirring. Monitor the reaction's progress by taking aliquots and analyzing them via GC.[7]

  • Work-up: After the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Purification: Separate the catalyst from the reaction mixture by filtration. The filtrate, containing the product and unreacted starting materials, can then be purified by distillation.

G Logical Flow: Troubleshooting Low Yield Start Low Yield or Conversion Observed Q1 Is the reaction at equilibrium? Start->Q1 A1 Remove water (Dean-Stark) or use excess reactant Q1->A1 Yes Q2 Is catalyst activity sufficient? Q1->Q2 No A1->Q2 A2 Use fresh/activated catalyst or increase loading Q2->A2 No Q3 Are there side reactions? Q2->Q3 Yes A2->Q3 A3 Optimize temperature or change to a more selective catalyst Q3->A3 Yes End Yield Improved Q3->End No A3->End

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Cyclohexyl Formate Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclohexyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and decomposition of cyclohexyl formate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the ideal storage conditions for this compound to prevent decomposition?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal preservation, refrigeration at 2-8°C is recommended. It is also crucial to store it away from heat, sparks, open flames, and other potential ignition sources.[1]

Q2: I've noticed a change in the odor of my stored this compound. What could be the cause?

A2: A change in odor, particularly the emergence of a sharp, acidic smell, is a likely indicator of hydrolysis. This compound can break down into cyclohexanol (B46403) and formic acid, the latter of which has a pungent odor.[2] This process is accelerated by the presence of water.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the container is tightly sealed and stored in a low-humidity environment.

  • Check for Contamination: Accidental introduction of water or acidic/basic impurities can catalyze decomposition.

  • Analytical Confirmation: If feasible, analyze a sample using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of cyclohexanol and formic acid.[3]

Q3: Can I store this compound in any type of container?

A3: It is recommended to store this compound in glass or tin-lined containers.[4] Ensure the container material is inert and does not leach impurities that could catalyze decomposition. Avoid plastics that may be susceptible to degradation by organic esters.

Q4: My experiment requires highly pure this compound, but I suspect some degradation has occurred. How can I confirm its purity?

A4: To confirm the purity of your this compound, you can employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate this compound from its potential degradation products, allowing for quantification of purity.

Q5: Are there any additives I can use to prolong the shelf life of this compound?

A5: Yes, the addition of stabilizers can significantly inhibit decomposition. The primary degradation pathway is hydrolysis, so anti-hydrolysis agents are most effective.

  • Carbodiimides: Compounds like Bis(2,6-diisopropylphenyl)carbodiimide are effective hydrolysis stabilizers for esters.[5] They function by reacting with and scavenging any carboxylic acids that are formed, which can otherwise catalyze further hydrolysis.

  • Antioxidants: While hydrolysis is the main concern, oxidative degradation can also occur. Antioxidants such as hindered phenols (e.g., Butylated hydroxytoluene - BHT) can be added to mitigate this.[5]

Data Presentation: Storage Conditions and Stability

The following table summarizes recommended storage conditions and the impact of stabilizers. Please note that the degradation rates are illustrative and can vary based on the specific conditions and purity of the initial product.

ParameterRecommended ConditionPotential IssuesMitigation MeasuresIllustrative Degradation Rate (per month)
Temperature 2-8°CIncreased rate of hydrolysis and potential for thermal decomposition at elevated temperatures.Store in a refrigerator or a temperature-controlled environment.< 0.1% at 4°C
Ambient (~25°C)Moderate rate of hydrolysis, especially with moisture present.Ensure the container is tightly sealed and stored in a dry place.0.5 - 1.0%
Elevated (40°C)Accelerated degradation, significantly shortening shelf life.Avoid storage at high temperatures.> 5%
Humidity < 40% RHLow risk of hydrolysis.Store in a desiccator or a dry cabinet.Minimal
> 60% RHIncreased risk of hydrolysis due to moisture ingress.Use tightly sealed containers with a desiccant if necessary.Can significantly increase with temperature
Stabilizers NoneSusceptible to hydrolysis and oxidation over time.N/AAs above
Carbodiimide (e.g., 0.5% w/w)-Can be added to the bulk material for long-term storage.Significantly reduced hydrolysis rate
Antioxidant (e.g., 0.1% BHT)-Effective in preventing oxidative degradation.Reduced formation of oxidative byproducts

Experimental Protocols: Assessing this compound Stability

This protocol outlines a method for conducting an accelerated stability study of this compound to evaluate its degradation under various conditions.

Objective: To determine the rate of decomposition of this compound under elevated temperature and humidity conditions, and to assess the efficacy of a stabilizer.

Materials:

  • This compound (high purity)

  • Deionized water

  • Stabilizer (e.g., Bis(2,6-diisopropylphenyl)carbodiimide)

  • GC-grade solvents (e.g., hexane, ethanol)

  • Environmental chambers capable of maintaining specific temperature and humidity levels

  • Sealed glass vials

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare three sets of samples in sealed glass vials:

      • Set A (Control): Pure this compound.

      • Set B (Hydrolysis Challenge): this compound with a known, small amount of added deionized water (e.g., 0.1% w/w).

      • Set C (Stabilized): this compound with the chosen stabilizer (e.g., 0.5% w/w carbodiimide) and added deionized water (0.1% w/w).

  • Storage Conditions:

    • Place vials from each set into environmental chambers under the following conditions:

      • Condition 1: 25°C / 60% RH (Real-time control)

      • Condition 2: 40°C / 75% RH (Accelerated)

      • Condition 3: 50°C / 75% RH (Highly Accelerated)

  • Time Points for Analysis:

    • Withdraw one vial from each set and condition at the following time points: 0, 1, 2, 4, and 8 weeks.

  • Analytical Method (GC-FID):

    • Column: A suitable capillary column for separating this compound, cyclohexanol, and formic acid (or its derivative if derivatization is used).

    • Injection: Inject a diluted sample (e.g., in hexane) into the GC.

    • Temperature Program: Develop a temperature gradient that provides good separation of the components of interest.

    • Quantification: Use an internal or external standard method to quantify the concentration of this compound and its degradation products at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for all conditions.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

    • Use the Arrhenius equation to predict the shelf life at normal storage conditions based on the accelerated data.[6][7]

Mandatory Visualizations

Decomposition_Troubleshooting_Workflow Troubleshooting Workflow for this compound Decomposition start Decomposition Suspected (e.g., odor change, failed QC) check_storage Step 1: Verify Storage Conditions - Temperature (cool place?) - Container (tightly sealed?) - Humidity (dry environment?) start->check_storage check_contamination Step 2: Investigate Potential Contamination - Accidental water ingress? - Exposure to acids/bases? check_storage->check_contamination Conditions OK remediation Step 4: Remediation & Prevention - Discard degraded stock - Review and improve storage protocols - Consider adding a stabilizer for new stock check_storage->remediation Improper Storage Found analytical_testing Step 3: Perform Analytical Testing (e.g., GC-MS, HPLC) - Quantify purity - Identify degradation products check_contamination->analytical_testing No obvious contamination check_contamination->remediation Contamination Identified hydrolysis_pathway Primary Decomposition Pathway: Hydrolysis (this compound -> Cyclohexanol + Formic Acid) analytical_testing->hydrolysis_pathway Degradation confirmed hydrolysis_pathway->remediation end Issue Resolved remediation->end

Caption: Troubleshooting workflow for suspected this compound decomposition.

Stability_Signaling_Pathway Factors Influencing this compound Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors moisture Moisture/Humidity decomposition Decomposition (Hydrolysis) moisture->decomposition heat Elevated Temperature heat->decomposition contaminants Acid/Base Contaminants contaminants->decomposition low_temp Low Temperature (2-8°C) cyclohexyl_formate This compound low_temp->cyclohexyl_formate preserves dry_env Dry Environment dry_env->cyclohexyl_formate preserves stabilizers Stabilizers (e.g., Carbodiimides) stabilizers->cyclohexyl_formate preserves cyclohexyl_formate->decomposition degrades to

Caption: Factors influencing the stability and decomposition of this compound.

References

Troubleshooting peak tailing in GC analysis of cyclohexyl formate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC) Analysis

Topic: Troubleshooting Peak Tailing in GC Analysis of Cyclohexyl Formate (B1220265)

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of cyclohexyl formate. The information is presented in a clear question-and-answer format to directly address specific experimental problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in GC analysis?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1][2] For quantitative analysis to be accurate and reproducible, tailing should be minimized.[2]

Q2: What are the primary causes of peak tailing for a compound like this compound?

A2: this compound, as an ester, may exhibit some polar characteristics. Peak tailing for such compounds in GC is often caused by a combination of factors, primarily stemming from unwanted interactions with active sites within the GC system or sub-optimal chromatographic conditions.[3] The most common causes include:

  • Active Sites: Unwanted chemical interactions can occur with surfaces in the inlet liner, the column itself, or the detector.[1][4] These active sites, often exposed silanol (B1196071) groups or metallic contaminants, can lead to undesirable adsorption of polar analytes.[1]

  • Column Issues: Contamination of the column with non-volatile residues from previous injections or degradation of the stationary phase can create active sites and cause peak tailing.[1][5] Oxygen in the carrier gas can also degrade certain stationary phases.[5]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes in the flow path, leading to peak tailing.[1][4][6][7]

  • Sub-optimal Method Parameters: An incorrect inlet temperature or a slow temperature ramp can lead to condensation and band broadening.[1] A low split ratio in a split injection might not provide a high enough flow rate for an efficient sample introduction.[8]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[9][10]

  • Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.[8][11]

Q3: How can I systematically troubleshoot peak tailing in my this compound analysis?

A3: A systematic approach, starting with the simplest and most common fixes, is the most effective way to diagnose and resolve peak tailing. A recommended workflow is to first check for issues with the GC inlet, then move to the column, and finally review the method parameters.

Troubleshooting Guides

Guide 1: Addressing Active Sites and Contamination in the GC Inlet

Active sites in the GC inlet are a frequent cause of peak tailing for polar compounds.[1] The inlet liner and septum are common sources of contamination and activity.

Q: My this compound peak has suddenly started tailing. Where should I start?

A: Begin with basic inlet maintenance. The inlet is the most common source of problems when a previously good separation starts to degrade.[4]

Troubleshooting Steps:

  • Replace the Septum and Liner: The septum can shed particles into the liner, and the liner can become contaminated with non-volatile residues, creating active sites.[1] Regularly replacing these components is crucial. For polar analytes like esters, using a deactivated liner is recommended to minimize interactions.[1][2]

  • Clean the Injector: If replacing the liner and septum doesn't resolve the issue, the injector body itself may be contaminated. Follow the manufacturer's instructions for cleaning the injector.

Guide 2: Investigating the GC Column

If inlet maintenance does not solve the peak tailing, the issue may lie with the column.

Q: I've performed inlet maintenance, but the peak tailing persists. What's the next step?

A: The problem is likely related to the column itself. This could be due to contamination at the head of the column or improper installation.

Troubleshooting Steps:

  • Trim the Column: The front section of the column can accumulate non-volatile contaminants from the sample matrix.[5] Trimming 10-20 cm from the front of the column can often resolve the issue.[2]

  • Check Column Installation: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct height in the inlet and detector.[2][6][7] An improper cut can create turbulence, and incorrect positioning can lead to dead volumes, both of which cause peak tailing.[4][6][7]

  • Condition the Column: If the column has been exposed to oxygen or has been sitting unused, reconditioning it according to the manufacturer's instructions can help. Generally, this involves heating the column for 1-2 hours at a temperature slightly above the final method temperature, but below the column's maximum isothermal temperature limit.[12]

Guide 3: Optimizing GC Method Parameters

If both inlet and column issues have been ruled out, the GC method parameters may need adjustment.

Q: After checking the inlet and column, I still see peak tailing. What method parameters should I investigate?

A: Sub-optimal GC method parameters can lead to poor peak shape.

Troubleshooting Steps:

  • Increase Inlet Temperature: An inlet temperature that is too low can result in the slow or incomplete vaporization of the analyte, leading to peak tailing.[1]

  • Adjust the Temperature Ramp Rate: A temperature ramp that is too slow can also cause band broadening.[1]

  • Check for Cold Spots: Ensure that all heated zones, such as the transfer line to the detector, are at appropriate temperatures to prevent condensation of the analyte.[1]

  • Evaluate the Split Ratio: For split injections, a very low split ratio might not provide a high enough flow rate to efficiently transfer the sample to the column. A minimum of 20 mL/minute of total flow through the inlet is a good starting point.[8]

Summary of Troubleshooting Steps

Potential Cause Recommended Solution(s)
Inlet Contamination Replace the inlet liner, septum, and O-ring.[8] Consider using a deactivated liner with glass wool.[1][4]
Column Contamination Trim 10-20 cm from the front of the column.[2] If the problem persists, the column may need to be replaced.
Improper Column Installation Re-cut the column ensuring a clean, 90-degree cut.[2][6] Re-install the column at the correct height in the inlet and detector.[2][4]
Active Sites in the System Use deactivated liners and columns.[1][2] In some cases, injecting a high-concentration standard of an active compound can help passivate the system.[4]
Sub-optimal Method Parameters Increase the inlet temperature.[1] Optimize the oven temperature program.[1] Check for and eliminate any cold spots in the flow path.[1] Adjust the split ratio.[8]
Sample Overload Dilute the sample.[9] Reduce the injection volume.[11]
Solvent Polarity Mismatch Ensure the sample solvent is compatible with the stationary phase.[8]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the general steps for replacing the septum and liner in a standard GC inlet. Always refer to your specific instrument manual for detailed instructions.

Materials:

  • New, deactivated inlet liner appropriate for your application

  • New septum

  • Clean forceps

  • Appropriate wrenches or tools for your GC model

Procedure:

  • Cool Down the Inlet: Set the inlet temperature to a safe temperature (e.g., below 50 °C) and wait for it to cool down.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace the Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.

  • Remove the Liner: Carefully remove the inlet liner using clean forceps. Note the orientation of the liner.

  • Install the New Liner: Insert a new, deactivated liner in the same orientation as the one you removed. Ensure any O-rings are correctly seated.

  • Reassemble the Inlet: Reassemble the inlet components in the reverse order of disassembly.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut and any other fittings that were loosened.

  • Heat the Inlet: Set the inlet to the desired operating temperature.

Visualization of Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed in this compound Analysis inlet_check Step 1: Inlet Maintenance start->inlet_check replace_consumables Replace Septum and Liner inlet_check->replace_consumables clean_injector Clean Injector Port replace_consumables->clean_injector inlet_check_result Issue Resolved? clean_injector->inlet_check_result column_check Step 2: Column Inspection inlet_check_result->column_check No end_resolved Problem Solved inlet_check_result->end_resolved Yes trim_column Trim Front of Column (10-20 cm) column_check->trim_column check_installation Verify Column Installation (Cut, Depth, Fittings) trim_column->check_installation column_check_result Issue Resolved? check_installation->column_check_result method_check Step 3: Method Parameter Review column_check_result->method_check No column_check_result->end_resolved Yes check_temps Optimize Temperatures (Inlet, Oven, Transfer Line) method_check->check_temps check_flow Adjust Split Ratio / Flow Rate check_temps->check_flow check_sample Check Sample Concentration and Solvent check_flow->check_sample method_check_result Issue Resolved? check_sample->method_check_result method_check_result->end_resolved Yes end_unresolved Contact Technical Support for Advanced Diagnostics method_check_result->end_unresolved No

Caption: Troubleshooting workflow for peak tailing in GC analysis.

References

Technical Support Center: Removal of Water from Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for effectively removing water impurities from cyclohexyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from cyclohexyl formate? A1: Water can act as an unwanted nucleophile in many sensitive organic reactions, leading to side product formation, reduced yields, and catalyst deactivation. For esters like this compound, residual water can cause hydrolysis, breaking the ester down into cyclohexanol (B46403) and formic acid, especially under acidic or basic conditions or at elevated temperatures.[1] Ensuring the solvent is anhydrous is crucial for reaction reproducibility and purity of the final product.

Q2: What is the most effective method for drying this compound? A2: The best method depends on the required level of dryness.

  • For general applications where trace amounts of water are acceptable (>50 ppm), using anhydrous inorganic salts like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) is sufficient, fast, and economical.[2][3]

  • For anhydrous conditions required in moisture-sensitive reactions (<50 ppm), activated molecular sieves (typically 3Å or 4Å) are the method of choice due to their high efficiency in trapping water molecules to achieve very low water content.[4][5][6]

Q3: Are all drying agents safe to use with this compound? A3: No. This compound is an ester and can be susceptible to hydrolysis. It is important to use neutral drying agents.

  • Safe: Anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), calcium sulfate (CaSO₄/Drierite), and molecular sieves are generally safe and compatible.[7]

  • Use with Caution: Calcium chloride (CaCl₂) can sometimes form adducts with esters and should be used with caution.[7][8][9]

  • Avoid: Strongly basic agents like calcium oxide (CaO) or potassium hydroxide (B78521) (KOH), and strongly acidic agents like phosphorus pentoxide (P₂O₅) unless you are certain they will not catalyze the degradation of your ester.[8]

Q4: How can I confirm that the this compound is dry? A4: There are two levels of confirmation:

  • Visual Indication: When using a salt like anhydrous MgSO₄, the initial powder is fine and free-flowing. As it absorbs water, it forms clumps. You can assume the bulk of the water is removed when newly added drying agent no longer clumps and swirls freely in the solvent.[3]

  • Quantitative Analysis: For precise measurement of water content, Karl Fischer (KF) titration is the industry-standard method.[10][11][12] This technique is highly sensitive and specific for water, capable of detecting levels in the parts-per-million (ppm) range.[6][13]

Q5: What are molecular sieves and how should they be handled? A5: Molecular sieves are crystalline metal aluminosilicates with a uniform network of pores that selectively adsorb small molecules like water.[14] Commercially available sieves are often saturated with atmospheric moisture and must be activated before use.[5][14] Activation involves heating them under vacuum to drive off the adsorbed water, typically at 180-200 °C under vacuum for 8-12 hours or at higher temperatures ( >300 °C) at atmospheric pressure.[4][5] Once activated, they should be cooled and stored in a desiccator or under an inert atmosphere to prevent re-adsorption of moisture.

Troubleshooting Guide

Problem Possible Cause Solution
The drying agent continues to clump together no matter how much I add. 1. High initial water content: The solvent is very wet. 2. Saturated drying agent: The agent has absorbed its maximum capacity of water.1. If a separate aqueous layer is visible, first separate it using a separatory funnel. "Wash" the organic layer with a saturated brine (NaCl) solution to remove the bulk of the dissolved water before adding the drying agent.[2] 2. Filter or decant the solvent from the clumped agent and add a fresh portion of the drying agent.
My this compound is still wet after treatment (confirmed by KF titration). 1. Inactive drying agent: The agent was not fresh or, in the case of molecular sieves, not properly activated.[15] 2. Insufficient contact time: The agent was not left in contact with the solvent long enough. 3. Atmospheric exposure: The solvent was exposed to air after drying, reabsorbing moisture.1. Use a freshly opened container of anhydrous salt or activate your molecular sieves immediately before use.[4][5] 2. Increase the contact time. While MgSO₄ is fast, Na₂SO₄ is slower and may require 30 minutes or more.[16] Molecular sieves may require several hours to overnight for optimal drying.[5] 3. Handle the dried solvent under an inert atmosphere (e.g., nitrogen or argon) and store it over activated sieves in a sealed container.
The yield or purity of my product decreased after the drying step. Ester hydrolysis: The drying agent used was acidic or basic, or the process involved excessive heat, causing the this compound to decompose.[1]Ensure you are using a neutral drying agent like MgSO₄, Na₂SO₄, or molecular sieves. Avoid heating the solvent in the presence of the drying agent unless distillation is the intended next step and compatibility has been verified.

Data Presentation: Comparison of Drying Agents

The following table summarizes the properties of common drying agents suitable for this compound. Efficiency data is based on typical results for organic solvents.[6]

Drying AgentTypical Final Water ContentSpeedCapacityCompatibility Notes for Esters
Anhydrous Sodium Sulfate (Na₂SO₄) ~100-250 ppmSlowHighGenerally safe and neutral; good for preliminary drying of very wet solutions.[16]
Anhydrous Magnesium Sulfate (MgSO₄) ~50-100 ppmFastHighGenerally safe; slightly acidic but suitable for most esters. Very effective.[2][17]
Anhydrous Calcium Sulfate (CaSO₄) ~50 ppmVery FastLowGenerally safe and neutral, but its low capacity means it is best for nearly dry solvents.[7][8]
Activated 4Å Molecular Sieves <10 ppmMediumHighExcellent for achieving anhydrous conditions; must be activated before use.[4][5][6]

Experimental Protocols

Protocol 1: General Drying with Anhydrous Magnesium Sulfate (MgSO₄)
  • Place the "wet" this compound in a dry Erlenmeyer flask equipped with a magnetic stir bar or stopper.

  • Add a small amount of anhydrous MgSO₄ powder (e.g., 1-2 grams per 100 mL of solvent) using a spatula.[2]

  • Swirl or stir the flask. Observe the drying agent. If it clumps together at the bottom, it is actively absorbing water.[3]

  • Continue adding small portions of MgSO₄ until some of the powder remains free-flowing and suspended in the solvent when swirled. This indicates that all the water has been absorbed.

  • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.[16]

  • Separate the dried this compound from the MgSO₄ by decanting the liquid into a clean, dry storage bottle or by gravity filtration.

Protocol 2: High-Efficiency Drying with 4Å Molecular Sieves

Part A: Activating the Molecular Sieves

  • Place the required amount of 4Å molecular sieve beads into a Schlenk flask.

  • Heat the flask to 180-200 °C in a sand bath or heating mantle while applying a high vacuum (e.g., using a Schlenk line) for at least 8 hours or overnight.[4]

  • Allow the flask to cool to room temperature under a stream of dry inert gas (e.g., nitrogen or argon).

  • The activated sieves are now ready for use and must be handled under anhydrous conditions.

Part B: Drying the this compound

  • Add the activated 4Å molecular sieves to a bottle of this compound (a loading of 5-10% w/v is typical, e.g., 5-10 g per 100 mL).[5]

  • Seal the bottle under an inert atmosphere and allow it to stand for at least 24 hours to achieve very low water content.[5]

  • The solvent can be stored over the sieves. When needed, carefully decant or transfer the dry solvent via cannula, ensuring it is not exposed to the atmosphere.

Workflow Visualization

The following diagram illustrates a logical workflow for selecting the appropriate drying method for this compound based on the initial state of the solvent and the desired final purity.

Drying_Workflow start Start: Wet this compound decision_bulk Bulk Water or Cloudiness Visible? start->decision_bulk sep_funnel Use Separatory Funnel (Wash with Brine) drying_agent Proceed to Drying Agent sep_funnel->drying_agent decision_dryness Required Dryness Level? drying_agent->decision_dryness decision_bulk->sep_funnel Yes decision_bulk->drying_agent No routine_dry Use Anhydrous MgSO₄ or Na₂SO₄ decision_dryness->routine_dry Routine Use (> 50 ppm) anhydrous_dry Use Activated 4Å Molecular Sieves decision_dryness->anhydrous_dry Anhydrous (< 50 ppm) separate Filter or Decant routine_dry->separate anhydrous_dry->separate verify Verify with Karl Fischer Titration (Recommended for Anhydrous Work) separate->verify end_product End: Dry this compound (Store under Inert Atmosphere) verify->end_product

Caption: Decision workflow for drying this compound.

References

Addressing phase separation issues with cyclohexyl formate in biphasic systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing phase separation issues when using cyclohexyl formate (B1220265) in biphasic systems.

Frequently Asked Questions (FAQs)

Q1: What is cyclohexyl formate and what are its primary applications in a laboratory setting?

This compound is a carboxylic acid ester known for its pleasant, fruity odor.[1][2][3] In laboratory and industrial settings, it is used as a synthetic flavoring agent, a solvent for organic reactions, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5]

Q2: What are the key physical and chemical properties of this compound relevant to its use in biphasic systems?

Understanding the properties of this compound is crucial for its effective use in biphasic systems. It is a colorless liquid that is insoluble in water but soluble in organic solvents like ether, alcohol, acetic acid, and formic acid.[1][2][4] Its density is slightly less than water, which is a key consideration for identifying the layers in a biphasic system.

Q3: Why am I observing a single phase when I mix this compound with an aqueous solution?

While this compound has limited solubility in water, the presence of co-solvents or certain solutes in your aqueous phase might increase its miscibility, leading to the formation of a single phase.[4] Ensure that the volume ratios are appropriate and that no significant amounts of mutually soluble solvents are present.

Q4: Can temperature affect the phase separation of this compound in a biphasic system?

Troubleshooting Guide for Phase Separation Issues

This guide provides a systematic approach to resolving common phase separation problems encountered when using this compound in biphasic systems.

Issue 1: Emulsion Formation at the Interface

An emulsion is a common issue where the two immiscible liquids form a stable mixture, preventing a clean separation.

Initial Steps:

  • Patience is Key: Allow the mixture to stand undisturbed for a significant period (from 30 minutes to several hours). Gravity alone can sometimes break an emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel.[8] This can facilitate extraction without introducing the high energy that leads to emulsion formation.

If the emulsion persists, try the following advanced techniques:

  • "Salting Out": Add a saturated sodium chloride solution (brine) to the mixture.[8][9] This increases the ionic strength of the aqueous phase, which can decrease the solubility of organic components and help break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the phases.[8]

  • Filtration: Passing the mixture through a plug of glass wool or a phase separation filter paper can help to coalesce the droplets of the dispersed phase.[8]

  • Temperature Modification: Gently warming the separatory funnel in a heating oven may help to break the emulsion.[9] Ensure the stopper is removed to prevent pressure buildup.

Issue 2: Poor or Slow Phase Separation

This can occur when the densities of the two phases are very similar or if there are surfactants or particulate matter present.

  • Identify the Layers: To determine which layer is aqueous and which is organic, add a small amount of water. The layer that increases in volume is the aqueous phase.[10]

  • Adjusting Density:

    • If the organic phase is this compound, adding a denser, water-immiscible solvent (like a small amount of dichloromethane, if compatible with your experiment) can increase the overall density of the organic layer.

    • Adding brine to the aqueous layer will increase its density.

  • Filtration: If solid particles are suspected to be stabilizing the interface, filter the entire mixture before attempting the separation again.

Issue 3: Inaccurate Layer Separation

Losing a portion of your desired layer or carrying over some of the unwanted layer can impact yield and purity.

  • Proper Technique: When draining the layers from a separatory funnel, allow the interface to approach the stopcock slowly. Drain the lower layer completely, and then, for optimal separation, pour the upper layer out from the top of the funnel to avoid contamination from any residual lower layer in the stopcock.[10]

  • Back Extraction: To recover any lost product from the undesired phase, you can perform a "back extraction" by adding fresh solvent of the desired phase to the separated unwanted phase and repeating the extraction process.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[11]
Molecular Weight 128.17 g/mol [2]
Density 0.98 g/cm³[1][11]
Boiling Point 162-163 °C @ 760 mmHg[2]
Flash Point 53.3 °C[1][11]
Water Solubility Insoluble[1][2]
Solubility in Organic Solvents Soluble in ether and alcohol[4]

Experimental Protocols

Standard Protocol for Liquid-Liquid Extraction using this compound

This protocol outlines a general procedure for extracting a compound from an aqueous phase into this compound.

Materials:

  • Separatory funnel of appropriate size

  • Beakers or Erlenmeyer flasks for collecting the separated phases

  • This compound (organic phase)

  • Aqueous solution containing the compound of interest

  • Ring stand and clamp

Procedure:

  • Preparation:

    • Ensure the stopcock of the separatory funnel is closed and place it securely in a ring clamp.

    • Add the aqueous solution containing the compound to be extracted into the funnel.

    • Carefully add the this compound to the separatory funnel. The total volume should not exceed two-thirds of the funnel's capacity.

  • Extraction:

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel.

    • Vent the funnel by opening the stopcock to release any pressure buildup. Close the stopcock.

    • Gently swirl or rock the funnel for 1-2 minutes to allow for partitioning of the compound between the two phases. Avoid vigorous shaking to prevent emulsion formation.[8]

    • Periodically vent the funnel during this process.

  • Phase Separation:

    • Return the funnel to the ring stand and remove the stopper.

    • Allow the layers to fully separate. A distinct interface should be visible.

    • Carefully open the stopcock and drain the lower (denser) layer into a clean collection flask.

    • Drain the upper (less dense) layer by pouring it out from the top of the funnel into a separate flask.

  • Drying and Recovery (for the organic phase):

    • If the extracted compound is in the this compound phase, it may contain small amounts of dissolved water. Add a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Swirl the flask and allow it to stand for 5-10 minutes.

    • Filter or decant the dried organic phase to remove the drying agent.

    • The solute can then be recovered by evaporating the solvent.

Visualizations

TroubleshootingWorkflow start Phase Separation Issue Identified emulsion Emulsion Formation? start->emulsion slow_sep Slow/Poor Separation? emulsion->slow_sep No patience 1. Allow to Stand emulsion->patience Yes inaccurate_sep Inaccurate Layer Cut? slow_sep->inaccurate_sep No identify_layers 1. Identify Layers (Water Test) slow_sep->identify_layers Yes proper_technique 1. Use Proper Draining Technique inaccurate_sep->proper_technique Yes end_node Issue Resolved inaccurate_sep->end_node No gentle_agitation 2. Gentle Swirling patience->gentle_agitation advanced_emulsion Emulsion Persists? gentle_agitation->advanced_emulsion salting_out Add Brine ('Salting Out') advanced_emulsion->salting_out Yes advanced_emulsion->end_node No centrifugation Centrifuge salting_out->centrifugation temp_mod Modify Temperature centrifugation->temp_mod temp_mod->end_node adjust_density 2. Adjust Phase Density identify_layers->adjust_density filtration 3. Filter Particulates adjust_density->filtration filtration->end_node back_extraction 2. Perform Back Extraction proper_technique->back_extraction back_extraction->end_node

Caption: Troubleshooting workflow for phase separation issues.

ExperimentalWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation cluster_recovery Recovery prep1 Secure Separatory Funnel prep2 Add Aqueous Phase prep1->prep2 prep3 Add this compound prep2->prep3 ext1 Stopper and Invert prep3->ext1 ext2 Vent Funnel ext1->ext2 ext3 Gentle Swirling ext2->ext3 sep1 Allow Layers to Settle ext3->sep1 sep2 Drain Lower Layer sep1->sep2 sep3 Pour Out Upper Layer sep2->sep3 rec1 Dry Organic Phase sep3->rec1 rec2 Filter/Decant rec1->rec2 rec3 Evaporate Solvent rec2->rec3 end_node End rec3->end_node start Start start->prep1

Caption: General experimental workflow for biphasic extraction.

References

Technical Support Center: Scaling Up Cyclohexyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of cyclohexyl formate (B1220265), providing essential guidance for scaling up production from the laboratory to a pilot plant. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing cyclohexyl formate?

A1: The main synthesis routes for this compound are:

  • Fischer Esterification: This is a common method involving the reaction of cyclohexanol (B46403) with formic acid, typically in the presence of an acid catalyst like sulfuric acid. The reaction is reversible, so water removal is crucial to drive the equilibrium towards the product.

  • Esterification of Cyclohexene (B86901): This method uses cyclohexene and formic acid as reactants, often with a solid acid catalyst.[1]

  • Enzymatic Synthesis: Lipases, such as Novozym 435, can be used as biocatalysts for the esterification of cyclohexanol and formic acid.[2][3] This method offers high selectivity and milder reaction conditions but may be more expensive.

Q2: What are the critical safety precautions when handling the chemicals involved in this compound synthesis?

A2: this compound and its reactants require careful handling due to their hazardous properties. Key safety precautions include:

  • Flammability: this compound is a flammable liquid and vapor.[4][5][6] All ignition sources must be eliminated from the work area, and explosion-proof equipment should be used.[4][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-retardant clothing.[4][5]

  • Ventilation: Work in a well-ventilated area to avoid the inhalation of vapors.[4][7][8]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][7]

Q3: How does the choice of catalyst affect the synthesis of this compound?

A3: The catalyst plays a crucial role in the reaction rate and selectivity.

  • Homogeneous Acid Catalysts (e.g., Sulfuric Acid): These are effective and inexpensive but can lead to corrosion issues and may require neutralization and removal during product purification, which can generate significant waste.

  • Heterogeneous Acid Catalysts (e.g., MIL-101(Cr)-SO₃H, Zeolites): These catalysts are solid and can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. This is a significant advantage in larger-scale production.

  • Enzymatic Catalysts (e.g., Lipases): Enzymes offer high selectivity under mild conditions, which can minimize the formation of byproducts. However, they can be more expensive and may have specific operational requirements, such as temperature and pH control.

Q4: What are the main challenges when scaling up this compound synthesis from a lab to a pilot plant?

A4: The primary challenges in scaling up include:

  • Heat Transfer: Esterification reactions are often exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more difficult. This can lead to temperature gradients and potential runaway reactions.

  • Mass Transfer and Mixing: Achieving uniform mixing in a large reactor is more challenging than in a small flask. Poor mixing can result in localized concentration and temperature differences, affecting reaction rate, yield, and byproduct formation.

  • Byproduct Formation and Purification: Side reactions may become more significant at a larger scale. The purification method used in the lab (e.g., simple distillation) may not be efficient or scalable for pilot plant production, requiring more advanced techniques.

  • Process Control: Maintaining precise control over parameters like temperature, pressure, and reactant addition rates is more complex in a larger, more automated pilot plant environment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: The reaction may not have reached equilibrium or completion.- Increase Reaction Time: Monitor the reaction progress using techniques like GC or HPLC and continue until the desired conversion is achieved.- Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Find the optimal temperature that balances rate and selectivity.- Improve Water Removal: In Fischer esterification, inefficient water removal will limit the conversion. Ensure your water removal system (e.g., Dean-Stark trap) is functioning correctly.
Catalyst Deactivation or Insufficient Loading: The catalyst may have lost activity or the amount used may be insufficient for the larger scale.- Increase Catalyst Loading: Gradually increase the catalyst amount and monitor the effect on the reaction rate and yield.- Use Fresh Catalyst: Ensure the catalyst is active and has not been deactivated by impurities or improper storage.- Check for Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst. Ensure high-purity starting materials.
Formation of Impurities/Byproducts High Reaction Temperature: Elevated temperatures can promote side reactions such as dehydration of cyclohexanol or decomposition of formic acid.- Lower Reaction Temperature: Operate at the lowest effective temperature to minimize side reactions.- Improve Temperature Control: Ensure the reactor's cooling system can effectively manage the reaction exotherm and maintain a stable temperature.
Incorrect Stoichiometry: An excess of one reactant can lead to specific side reactions.- Adjust Molar Ratio: Carefully control the molar ratio of cyclohexanol (or cyclohexene) to formic acid.
Difficulties in Product Purification Presence of Close-Boiling Impurities: Byproducts with boiling points close to this compound can make separation by distillation challenging.- Optimize Reaction Conditions: Adjust temperature, catalyst, and stoichiometry to minimize the formation of these impurities.- Use Fractional Distillation: Employ a distillation column with sufficient theoretical plates for better separation.- Consider Alternative Purification Methods: Techniques like liquid-liquid extraction or chromatography may be necessary if distillation is ineffective.
Emulsion Formation during Workup: The presence of unreacted starting materials or byproducts can lead to the formation of stable emulsions during aqueous washing steps.- Adjust pH: Carefully adjust the pH of the aqueous phase to break the emulsion.- Add Brine: Washing with a saturated sodium chloride solution can help break emulsions.- Use a Centrifuge: For persistent emulsions, centrifugation can aid in phase separation.
Slow Reaction Rate at Pilot Scale Mass Transfer Limitations: Inefficient mixing can lead to a lower reaction rate as the reactants are not in sufficient contact.- Increase Agitation Speed: A higher stirrer speed can improve mixing and mass transfer.- Optimize Impeller Design: The type and position of the impeller can significantly impact mixing efficiency. Consider using a different impeller design if necessary.- Use a Baffled Reactor: Baffles can improve mixing by preventing the formation of a vortex.
Heat Transfer Limitations: If the reaction is endothermic or requires a specific temperature to proceed, poor heat transfer can slow down the reaction.- Improve Heat Transfer: Ensure the reactor's heating system is adequate for the larger volume. Check for fouling on the heat transfer surfaces.

Data Presentation

The following table provides an illustrative comparison of typical parameters for the synthesis of this compound at the laboratory and pilot plant scales. Note: This data is for illustrative purposes and actual values will depend on the specific equipment and process conditions.

Parameter Laboratory Scale (1 L Reactor) Pilot Plant Scale (100 L Reactor)
Reactants Cyclohexanol: 1 molFormic Acid: 1.2 molCyclohexanol: 100 molFormic Acid: 120 mol
Catalyst (Sulfuric Acid) 0.02 mol2 mol
Solvent (Toluene) 500 mL50 L
Temperature 110-120 °C110-120 °C (with careful monitoring of exotherm)
Reaction Time 4-6 hours6-8 hours
Agitation Speed 300-400 RPM (magnetic stirrer)100-200 RPM (mechanical overhead stirrer)
Water Removal Dean-Stark trapSide-stream distillation or pervaporation membrane
Typical Yield 85-95%80-90%
Purity (before purification) ~90%~85-90%

Experimental Protocols

Laboratory Scale Synthesis of this compound (Fischer Esterification)

Materials:

  • Cyclohexanol

  • Formic acid (98-100%)

  • Concentrated sulfuric acid

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • 1 L round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a 1 L round-bottom flask with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

  • To the flask, add cyclohexanol (1 mol), formic acid (1.2 mol), and toluene (500 mL).

  • Slowly add concentrated sulfuric acid (0.02 mol) to the mixture while stirring.

  • Heat the mixture to reflux (approximately 110-120 °C).

  • Collect the water that azeotropes with toluene in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude this compound by vacuum distillation.

Pilot Plant Scale Synthesis of this compound: Key Considerations

Equipment:

  • 100 L glass-lined or stainless steel reactor equipped with a mechanical overhead stirrer, baffles, a heating/cooling jacket, a temperature probe, and a pressure gauge.

  • A system for water removal (e.g., a side-stream distillation unit or a pervaporation membrane).

  • Pumps for controlled addition of reactants.

  • A quench system for emergency shutdown.

  • A fractional distillation column for purification.

Procedure Outline:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with cyclohexanol and toluene. Begin agitation.

  • Catalyst Addition: Slowly and carefully add the sulfuric acid catalyst. Monitor for any initial exotherm.

  • Controlled Addition of Formic Acid: Heat the reactor contents to the desired starting temperature. Begin the controlled addition of formic acid at a rate that allows the cooling system to maintain the set temperature.

  • Reaction and Water Removal: Maintain the reaction at the target temperature and continuously remove water using the installed system. Monitor the reaction progress by taking samples for analysis.

  • Workup: Once the reaction is complete, cool the reactor contents. The workup procedure (neutralization, washing) will be similar to the lab scale but will involve larger volumes and may require longer phase separation times.

  • Purification: Transfer the crude product to a fractional distillation unit for purification under vacuum.

Mandatory Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reactants Charge Reactants (1 L Flask) lab_reflux Reflux with Dean-Stark lab_reactants->lab_reflux lab_workup Aqueous Workup lab_reflux->lab_workup lab_distill Vacuum Distillation lab_workup->lab_distill lab_product Pure Cyclohexyl Formate lab_distill->lab_product pilot_reactants Charge Reactants (100 L Reactor) pilot_reaction Controlled Reaction & Water Removal pilot_reactants->pilot_reaction pilot_workup Large-Scale Workup pilot_reaction->pilot_workup pilot_fractionation Fractional Distillation pilot_workup->pilot_fractionation pilot_product Pure Cyclohexyl Formate pilot_fractionation->pilot_product

Caption: Experimental workflow for scaling up this compound synthesis.

reaction_pathway cyclohexanol Cyclohexanol intermediate Tetrahedral Intermediate cyclohexanol->intermediate + formic_acid Formic Acid formic_acid->intermediate h_plus H+ h_plus->formic_acid Catalyst cyclohexyl_formate This compound intermediate->cyclohexyl_formate - H2O water Water intermediate->water cyclohexyl_formate->intermediate Hydrolysis

Caption: Fischer esterification pathway for this compound synthesis.

troubleshooting_flowchart start Low Yield in Pilot Plant check_conversion Check Reaction Conversion (GC/HPLC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low side_reactions Significant Side Reactions check_conversion->side_reactions High Impurities check_temp Review Temperature Profile optimize_time_temp Increase Time/ Optimize Temp check_temp->optimize_time_temp check_mixing Evaluate Mixing Efficiency mass_transfer_issue Mass Transfer Limitation check_mixing->mass_transfer_issue check_catalyst Assess Catalyst Activity/ Loading catalyst_issue Catalyst Problem check_catalyst->catalyst_issue incomplete_reaction->check_temp incomplete_reaction->check_mixing incomplete_reaction->check_catalyst optimize_mixing Increase Agitation/ Improve Baffling mass_transfer_issue->optimize_mixing increase_catalyst Increase Catalyst Load/ Use Fresh Catalyst catalyst_issue->increase_catalyst

Caption: Troubleshooting flowchart for low yield in pilot-scale synthesis.

References

Technical Support Center: Minimizing Byproduct Formation in Reactions Involving Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving cyclohexyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the minimization of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for cyclohexyl formate?

A1: this compound is primarily synthesized through two main routes:

  • Esterification of Cyclohexanol (B46403) with Formic Acid: This is a classic Fischer esterification reaction where cyclohexanol is reacted with formic acid in the presence of an acid catalyst.

  • Esterification of Cyclohexene (B86901) with Formic Acid: This method involves the direct addition of formic acid to cyclohexene, also catalyzed by an acid. This route is a key step in the indirect hydration of cyclohexene to produce cyclohexanol.[1]

Q2: What is the most common byproduct when synthesizing this compound from cyclohexanol, and how can I minimize it?

A2: The most common and significant byproduct is dicyclohexyl ether . It is formed through the acid-catalyzed dehydration of two cyclohexanol molecules.

To minimize the formation of dicyclohexyl ether, consider the following:

  • Temperature Control: Avoid excessively high reaction temperatures, as higher temperatures favor the dehydration reaction leading to ether formation.

  • Catalyst Concentration: Use the minimum effective amount of acid catalyst. Higher catalyst concentrations can increase the rate of the competing dehydration reaction.

  • Reaction Time: Monitor the reaction progress and stop it once the formation of this compound has maximized to prevent further side reactions.

  • Water Removal: While the esterification itself produces water, removing it from the reaction mixture can shift the equilibrium towards the product. However, for the dehydration reaction, the presence of some water can be inhibitory. The balance is key.

Q3: What are the potential byproducts when using cyclohexene as a starting material?

A3: The esterification of cyclohexene with formic acid is generally a highly selective reaction.[2][3] However, potential byproducts can include:

  • Unreacted Starting Materials: Cyclohexene and formic acid may remain in the final mixture.

  • Cyclohexanol and Water: These can be present as byproducts due to the decomposition of formic acid, especially at temperatures above 60°C.[4]

  • Cyclohexene Dimers and Polymers: Under certain acidic conditions, cyclohexene can undergo dimerization or polymerization.

Q4: Which starting material is better for minimizing byproducts: cyclohexanol or cyclohexene?

A4: The esterification of cyclohexene with formic acid generally offers higher selectivity towards this compound compared to the esterification of cyclohexanol.[2][3] The formation of dicyclohexyl ether is a significant issue in the cyclohexanol route, which is absent when starting with cyclohexene. However, the cyclohexene route requires careful control of reaction conditions to prevent decomposition of formic acid and potential side reactions of the alkene.

Q5: How can I purify this compound from the reaction mixture?

A5: Purification can typically be achieved through distillation . Due to the different boiling points of this compound, unreacted starting materials, and byproducts like dicyclohexyl ether, fractional distillation can be an effective separation method. For reactions involving solid catalysts, simple filtration is the first step. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove any remaining acid catalyst and unreacted formic acid.

Troubleshooting Guides

Problem 1: Low yield of this compound when using cyclohexanol.

Possible Cause Suggested Solution
Incomplete reaction Increase reaction time or slightly increase the reaction temperature. Ensure efficient mixing.
Equilibrium limitation Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product. Alternatively, use an excess of one reactant (usually the less expensive one).
Significant dicyclohexyl ether formation Lower the reaction temperature. Reduce the concentration of the acid catalyst.
Loss during workup Ensure proper phase separation if performing an aqueous wash. Minimize losses during distillation by using an efficient distillation column and appropriate vacuum.

Problem 2: Presence of a high-boiling impurity in the product from the cyclohexanol route.

This is very likely dicyclohexyl ether .

Troubleshooting Step Action
Confirmation Characterize the impurity using techniques like GC-MS or NMR.
Optimization Refer to the recommendations in FAQ 2 to minimize its formation in future reactions. This includes lowering the reaction temperature and reducing the catalyst loading.
Purification Perform careful fractional distillation to separate the this compound from the higher-boiling dicyclohexyl ether.

Problem 3: Low conversion of cyclohexene.

Possible Cause Suggested Solution
Insufficient catalyst activity Ensure the catalyst is active and not poisoned. For solid catalysts, ensure proper activation and surface area. Consider a different, more active catalyst.
Suboptimal reaction temperature Increase the temperature, but be mindful of the decomposition of formic acid above 60°C. A balance must be struck.
Poor mixing If using a heterogeneous catalyst, ensure efficient stirring to overcome mass transfer limitations.
Incorrect molar ratio of reactants Optimize the molar ratio of formic acid to cyclohexene. A molar excess of formic acid can increase the conversion of cyclohexene.

Data Presentation

Table 1: Influence of Catalyst and Reaction Conditions on the Esterification of Cyclohexene with Formic Acid

CatalystMolar Ratio (Formic Acid:Cyclohexene)Temperature (°C)Conversion of Cyclohexene (%)Selectivity for this compound (%)Reference
MIL-101(Cr)-SO₃H (HCl-mineralized)3:190~64>97[2][3]
Peanut shell-derived CSA3:114088.497.3
Amberlyst-15 (in reactive distillation)2.19:1Variable~90Not specified[4]

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound from Cyclohexene using a Solid Acid Catalyst

This protocol is based on achieving high selectivity as reported in the literature.

Materials:

  • Cyclohexene

  • Formic Acid

  • Solid acid catalyst (e.g., Amberlyst-15, or a specialized catalyst like MIL-101(Cr)-SO₃H)

  • Anhydrous solvent (e.g., toluene)

  • Biphenyl (internal standard for GC analysis)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solid acid catalyst (e.g., 6 mol% relative to cyclohexene).

  • Add cyclohexene and formic acid in a 1:3 molar ratio.

  • Add the solvent and the internal standard.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove excess formic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualization

ReactionPathways Synthesis Routes and Byproduct Formation cluster_0 From Cyclohexanol cluster_1 From Cyclohexene cyclohexanol Cyclohexanol cyclohexyl_formate_1 This compound cyclohexanol->cyclohexyl_formate_1 + HCOOH - H2O dicyclohexyl_ether Dicyclohexyl Ether (Byproduct) cyclohexanol->dicyclohexyl_ether + Cyclohexanol - H2O formic_acid_1 Formic Acid formic_acid_1->cyclohexyl_formate_1 water_1 Water water_2 Water cyclohexene Cyclohexene cyclohexyl_formate_2 This compound cyclohexene->cyclohexyl_formate_2 + HCOOH dimers_polymers Dimers/Polymers (Potential Byproduct) cyclohexene->dimers_polymers Acid Catalyst formic_acid_2 Formic Acid formic_acid_2->cyclohexyl_formate_2 cyclohexanol_byproduct Cyclohexanol (Byproduct) formic_acid_2->cyclohexanol_byproduct Decomposition (>60C) water_byproduct Water (Byproduct) co_byproduct CO (Byproduct)

Caption: Reaction pathways for this compound synthesis.

TroubleshootingWorkflow Troubleshooting Low Yield / High Impurity start Low Yield or High Impurity Detected identify_route Identify Synthesis Route start->identify_route cyclohexanol_route Cyclohexanol Route identify_route->cyclohexanol_route Cyclohexanol cyclohexene_route Cyclohexene Route identify_route->cyclohexene_route Cyclohexene check_ether High-boiling impurity? (Likely Dicyclohexyl Ether) cyclohexanol_route->check_ether check_conversion_ene Low Conversion? cyclohexene_route->check_conversion_ene ether_yes Lower Temperature Reduce Catalyst check_ether->ether_yes Yes low_conversion_ol Low Conversion? check_ether->low_conversion_ol No end Problem Resolved ether_yes->end low_conversion_ol_yes Increase Time/Temp Remove Water low_conversion_ol->low_conversion_ol_yes Yes low_conversion_ol->end No low_conversion_ol_yes->end conversion_ene_yes Check Catalyst Activity Optimize Temp & Ratio check_conversion_ene->conversion_ene_yes Yes check_byproducts_ene Other Byproducts? check_conversion_ene->check_byproducts_ene No conversion_ene_yes->end byproducts_ene_yes Check for Formic Acid Decomposition (>60C) Check for Polymers check_byproducts_ene->byproducts_ene_yes Yes check_byproducts_ene->end No byproducts_ene_yes->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Stability of Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexyl formate (B1220265). The information provided is designed to help address common stability challenges encountered during experiments in acidic or basic media.

Frequently Asked Questions (FAQs)

Q1: My cyclohexyl formate solution appears to be degrading. What are the likely degradation products?

A1: this compound is an ester and is susceptible to hydrolysis, especially in the presence of acid or base. The primary degradation products are cyclohexanol (B46403) and formic acid.[1] This reaction is reversible under acidic conditions and essentially irreversible under basic conditions.

Q2: Why is my this compound degrading faster in a basic solution compared to an acidic one?

A2: Ester hydrolysis is often faster in basic (alkaline) conditions. This is because the hydroxide (B78521) ion (OH⁻) is a better nucleophile than water (H₂O). In basic hydrolysis, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to a rapid and irreversible breakdown to cyclohexanol and the formate salt.[2][3] In contrast, acid-catalyzed hydrolysis is a reversible equilibrium-driven process.[2][4]

Q3: Can I use a buffer to improve the stability of my this compound solution?

A3: Yes, using a buffer is a highly effective strategy to maintain a stable pH and, consequently, enhance the stability of this compound.[5][6] By controlling the pH, you can minimize both acid- and base-catalyzed hydrolysis. For many esters, a pH range of 5 to 7 provides excellent long-term stability at room temperature.[7]

Q4: Are there any chemical additives that can prevent the degradation of this compound?

A4: Several types of chemical stabilizers can be employed to prevent ester hydrolysis. These include:

  • Antioxidants: Compounds like phenolic compounds can inhibit oxidation, which can sometimes trigger hydrolysis.

  • Chelating Agents: Agents such as EDTA can bind metal ions that may catalyze hydrolysis.

  • Carbodiimides: These compounds can react with any carboxylic acid formed, preventing the reversible reaction and stabilizing the ester.

Q5: How does temperature affect the stability of this compound?

A5: Generally, higher temperatures accelerate the rate of chemical reactions, including ester hydrolysis. To enhance the stability of this compound, it is advisable to store solutions at lower temperatures, such as in a refrigerator (2-8 °C), when not in use.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Rapid loss of this compound concentration in the experimental medium. The pH of the medium is too acidic or too basic, leading to accelerated hydrolysis.Use a suitable buffer system to maintain the pH in a stable range, ideally between pH 5 and 7. Verify the pH of your solution before and during the experiment.
Precipitate formation in the solution over time. Degradation to cyclohexanol and formic acid, which may have different solubilities in your medium.Ensure the solubility of the degradation products in your experimental medium. If insolubility is an issue, consider modifying the solvent system or using a lower concentration of this compound.
Inconsistent experimental results between batches. Variation in the pH of the media between batches, or exposure to different temperatures or light conditions.Standardize the preparation of your solutions, including rigorous pH control with a calibrated pH meter and the use of buffers. Maintain consistent temperature and light exposure for all experiments.
Low yield in reactions where this compound is a reactant. Degradation of the starting material before or during the reaction.Prepare fresh solutions of this compound before each experiment. If the reaction is lengthy, monitor the stability of this compound under the reaction conditions (pH, temperature, solvent).

Quantitative Data on Cyclohexyl Ester Stability

pHTemperatureEstimated Half-life of Cyclohexyl Acetate (B1210297)Reference
725°C7.3 years[8]
825°C270 days[8]

Disclaimer: This data is for cyclohexyl acetate and should be used as an estimate for the stability of this compound. Actual degradation rates for this compound may vary. It is recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Buffer Optimization for Enhancing this compound Stability

Objective: To determine the optimal buffer and pH for stabilizing this compound in an aqueous solution.

Materials:

  • This compound

  • Phosphate buffer solutions (0.1 M) at pH 5.0, 6.0, and 7.0

  • Acetate buffer solutions (0.1 M) at pH 4.0 and 5.0

  • Tris buffer solutions (0.1 M) at pH 8.0 and 9.0

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Preparation of Test Solutions: For each buffer, prepare a test solution by adding a small volume of the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the amount of organic solvent is minimal to avoid affecting the buffer's properties.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration of this compound.

  • Incubation: Store the remaining test solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from each test solution and analyze by HPLC to quantify the remaining this compound.

  • Data Analysis: For each buffer condition, plot the concentration of this compound versus time. Calculate the degradation rate constant and the half-life (t₁/₂) of this compound at each pH. The optimal buffer and pH will be the one that shows the slowest degradation rate.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method to quantify this compound and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol). The gradient should be optimized to separate this compound, cyclohexanol, and formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (typically low UV, e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light.

Analyze the stressed samples by the developed HPLC method to confirm that the degradation products are well-separated from the parent compound.

Visualizations

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Ester This compound A_Protonation Protonated Ester A_Ester->A_Protonation + H⁺ A_Protonation->A_Ester - H⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonation->A_Tetrahedral + H₂O A_Tetrahedral->A_Protonation - H₂O A_Products Cyclohexanol + Formic Acid A_Tetrahedral->A_Products - H⁺ A_Products->A_Tetrahedral + H⁺ B_Ester This compound B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral + OH⁻ B_Products Cyclohexanol + Formate B_Tetrahedral->B_Products

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Cyclohexyl Formate Stock Solution Prep_Samples Prepare Test Samples in Buffers Prep_Stock->Prep_Samples Prep_Buffers Prepare Buffer Solutions (Varying pH) Prep_Buffers->Prep_Samples Incubate Incubate at Constant Temperature Prep_Samples->Incubate Time_Points Withdraw Aliquots at Different Time Points Incubate->Time_Points HPLC Analyze by HPLC Time_Points->HPLC Plot_Data Plot Concentration vs. Time HPLC->Plot_Data Calc_K Calculate Degradation Rate (k) and Half-life (t₁/₂) Plot_Data->Calc_K Optimize Determine Optimal Buffer Conditions Calc_K->Optimize

Caption: Workflow for buffer optimization to enhance ester stability.

References

Technical Support Center: Solvent Drying for Cyclohexyl Formate Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for drying solvents intended for use with cyclohexyl formate (B1220265). Given that cyclohexyl formate is an ester, it is susceptible to hydrolysis and other reactions, making the use of properly dried, inert solvents critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to use anhydrous (dry) solvents with this compound?

The presence of water can lead to the hydrolysis of this compound back to cyclohexanol (B46403) and formic acid, especially under acidic or basic conditions. This side reaction can lower the yield of your desired product and introduce impurities into the reaction mixture. For reactions that are highly sensitive to water, such as those involving Grignard reagents or other organometallics, residual moisture can completely quench the reaction.[1][2]

Q2: What are the most suitable drying agents for solvents that will be used with an ester like this compound?

The best choices are neutral and non-reactive drying agents to avoid degrading the ester.

  • Activated 3Å Molecular Sieves: This is the most highly recommended method. 3Å sieves have a pore size that effectively traps small water molecules while excluding larger solvent and substrate molecules.[3][4] They are highly efficient and can reduce water content to the low ppm range.[3][5][6]

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄): These are good general-purpose, neutral drying agents. Magnesium sulfate is a faster and more efficient drying agent than sodium sulfate.[7][8] They are suitable for pre-drying or for less moisture-sensitive applications.

  • Activated Alumina (B75360) (Neutral): Passing a solvent through a column of activated neutral alumina is a rapid and effective method for removing water.[3][6]

Q3: Are there any drying agents I should avoid when working with this compound?

Yes. Due to the reactivity of the ester functional group, you should avoid:

  • Basic Drying Agents: Agents like potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or calcium oxide (CaO) can catalyze the hydrolysis (saponification) of the ester.[9][10]

  • Acidic Drying Agents: Phosphorus pentoxide (P₄O₁₀) is a highly effective but strongly acidic drying agent that can catalyze ester hydrolysis or other side reactions.[2][11]

  • Reactive Hydrides and Metals: Calcium hydride (CaH₂) can react with esters, especially at elevated temperatures. Sodium metal (Na) is also too reactive and should be avoided.[1][2]

  • Anhydrous Calcium Chloride (CaCl₂): This agent can form adducts with esters and other oxygen-containing compounds and is therefore not recommended.[12]

Q4: How can I be certain my solvent is sufficiently dry for a highly sensitive reaction?

Visual inspection (i.e., the drying agent no longer clumping) is only a qualitative measure. For quantitative and reliable results, Karl Fischer titration is the gold standard for determining the precise water content (in ppm) of an organic solvent.[3][13] For some solvents like THF, a sodium-benzophenone still produces a deep blue color indicating anhydrous conditions, but this method involves highly reactive materials and is now often replaced by safer methods like activated molecular sieves or solvent purification systems.[9][11][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low reaction yield or formation of cyclohexanol/formic acid byproducts. 1. Residual Water: The solvent was not sufficiently dry, causing hydrolysis of the this compound. 2. Drying Agent Reactivity: An inappropriate (e.g., basic or acidic) drying agent was used, which catalyzed the degradation of the ester.[10][12]1. Verify Dryness: Use Karl Fischer titration to confirm water content is within acceptable limits for your reaction. 2. Re-dry Solvent: Follow the detailed protocol for drying with activated 3Å molecular sieves. 3. Confirm Agent Compatibility: Ensure you are using a neutral drying agent such as 3Å molecular sieves or anhydrous MgSO₄.
The solvent appears cloudy after adding the drying agent. The solvent has a very high initial water content, exceeding the capacity of the initial amount of drying agent added.Add the drying agent in portions, swirling between additions, until the newly added agent no longer clumps and remains free-flowing.[15][16] For very wet solvents, perform a pre-drying step with anhydrous sodium sulfate before definitive drying with molecular sieves.
Reaction fails despite using a brand-new bottle of molecular sieves. New molecular sieves are not necessarily "active." They are often saturated with atmospheric moisture from manufacturing and storage and must be activated before use.[4][14]Activate the molecular sieves according to the protocol provided below (heating under vacuum) before adding them to the solvent.

Data Presentation: Efficiency of Common Drying Methods

The following table summarizes the residual water content in common solvents after treatment with various drying agents. Data is adapted from a study by Williams and Lawton (2010).[3] This allows for a direct comparison of the effectiveness of different methods.

SolventDrying AgentLoading (% m/v)Time (h)Residual Water (ppm)
THF None ("Wet")--215.1
3Å Molecular Sieves20%72< 5
Neutral AluminaColumn Pass-6.7
Sodium/BenzophenoneReflux443.4
Dichloromethane None ("Wet")--65.2
3Å Molecular Sieves10%72< 1
Activated SilicaColumn Pass-3.0
Calcium Hydride (CaH₂)Reflux2413.1
Acetonitrile None ("Wet")--1145.2
3Å Molecular Sieves10%725.4
Neutral AluminaColumn Pass-10.5
Phosphorus Pentoxide (P₄O₁₀)5%249.0
Toluene None ("Wet")--132.6
3Å Molecular Sieves10%72< 5
Neutral AluminaColumn Pass-< 5

Experimental Protocols

Protocol 1: Activation of 3Å Molecular Sieves
  • Place the required amount of 3Å molecular sieve beads into a round-bottom flask or Schlenk flask.

  • Heat the flask to 200-300°C using a heating mantle. For best results, perform this step under high vacuum (dynamic vacuum) for at least 12 hours.[17][18] This process removes the water adsorbed within the sieve pores.

  • Allow the flask to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • The activated sieves should be used immediately or stored in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.

Protocol 2: Drying Solvent with Activated Molecular Sieves
  • To a bottle of solvent, add the activated 3Å molecular sieves. A loading of 5-10% mass/volume is typically sufficient (e.g., 25-50 g of sieves for 500 mL of solvent).[14] For achieving very low water content (<10 ppm), a higher loading of 20% may be used.[3][6]

  • Seal the container and allow it to stand for at least 48-72 hours.[3][6] Occasional swirling can facilitate the drying process.

  • The dry solvent can be carefully decanted or drawn off with a syringe for use in your reaction. Store the dried solvent over the sieves to maintain its anhydrous state.

Visualized Workflows

DryingAgentSelection Diagram 1: Decision workflow for selecting a drying agent. cluster_0 cluster_1 Recommended Neutral Agents cluster_2 Agents to Avoid start Start: Identify Solvent to be Dried ester_check Is the solvent for use with an ester (e.g., this compound)? start->ester_check select_neutral Select Neutral Drying Agent ester_check->select_neutral  Yes avoid_reactive Avoid Reactive Agents ester_check->avoid_reactive  Yes mol_sieves 3Å Molecular Sieves (Highest Efficiency) select_neutral->mol_sieves sulfates Anhydrous MgSO₄ or Na₂SO₄ (Good Capacity) alumina Neutral Alumina (Rapid, Column Use) basic Basic (KOH, CaO) avoid_reactive->basic acidic Acidic (P₄O₁₀) reactive Reactive (CaH₂, Na) adduct Adduct-forming (CaCl₂)

Caption: Decision workflow for selecting a compatible drying agent.

SolventDryingWorkflow Diagram 2: General experimental workflow for drying solvents. cluster_activation Step 1: Sieve Activation cluster_drying Step 2: Solvent Drying cluster_storage Step 3: Use & Storage get_sieves Place 3Å sieves in flask heat_vacuum Heat (200-300°C) under high vacuum for >12h get_sieves->heat_vacuum cool_inert Cool to RT under inert gas (N₂/Ar) heat_vacuum->cool_inert add_sieves Add activated sieves to solvent (5-10% m/v) cool_inert->add_sieves stand Seal and let stand for 48-72h add_sieves->stand decant Decant or syringe out dry solvent for use stand->decant store Store solvent over sieves in a sealed container decant->store

Caption: General experimental workflow for drying solvents.

References

Navigating Material Selection for Cyclohexyl Formate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of cyclohexyl formate (B1220265) with common reactor materials. The information is presented in a question-and-answer format to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a reactor material for processes involving cyclohexyl formate?

A1: The primary consideration is the potential for the ester to hydrolyze, especially in the presence of moisture, to form cyclohexanol (B46403) and formic acid. Formic acid is known to be corrosive to certain metals. Therefore, material selection must account for the compatibility with not only this compound itself but also its potential degradation products. Temperature and pressure of the reaction are also critical factors that can influence material compatibility.

Q2: Is stainless steel a suitable material for a reactor used with this compound?

A2: While stainless steel is a common material for reactors, its compatibility with this compound is not straightforward. The primary concern is the potential for corrosion due to the presence of formic acid, which can form from the hydrolysis of this compound. The corrosivity (B1173158) of formic acid towards stainless steel is dependent on its concentration and the temperature of the system. For instance, 304 stainless steel may show susceptibility to corrosion in the presence of formic acid, particularly at elevated temperatures.[1] Therefore, while stainless steel might be acceptable for short-duration, low-temperature applications with anhydrous this compound, careful monitoring for corrosion is essential. For prolonged or high-temperature processes, more resistant alloys or alternative materials should be considered.

Q3: How does glass as a reactor material hold up against this compound?

A3: Borosilicate glass is an excellent choice for handling this compound and its potential hydrolysis products.[2] Glass is chemically inert to most organic compounds and acids, including formic acid, across a wide range of temperatures.[2][3][4] This inertness prevents contamination of the product and ensures the integrity of the reactor.[3] For laboratory-scale and pilot-plant operations where product purity is critical, glass-lined reactors are often the preferred choice.

Q4: What is the compatibility of common elastomers like Viton® and Kalrez® with this compound?

A4: Caution should be exercised when using elastomers with this compound. Viton® (a fluoroelastomer) is generally not recommended for use with low molecular weight esters, such as ethyl acetate, as they can cause swelling and degradation of the material.[5][6][7] Given that this compound is an ester, it is likely to have a similar effect on Viton®. Kalrez® (a perfluoroelastomer) offers broader chemical resistance than Viton® and may be a more suitable option, though specific testing is recommended.[7][8][9][10][11] Compatibility charts for "formates" indicate that Kalrez® generally has good resistance.[12]

Q5: Are high-performance polymers like PEEK and PTFE suitable for components in a this compound reactor system?

A5: Yes, PEEK (Polyetheretherketone) and PTFE (Polytetrafluoroethylene) are generally excellent choices for components such as seals, gaskets, and tubing in a this compound reactor system. Both materials exhibit broad chemical resistance to a wide range of organic compounds, including esters. PEEK is known for its excellent mechanical strength and stability at high temperatures. PTFE is highly inert and resistant to most chemicals, making it a very safe choice for applications where purity is important.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of metallic reactor components Corrosion of the metal by formic acid, a potential hydrolysis product of this compound.1. Immediately halt the experiment if safe to do so. 2. Analyze a sample of the reaction mixture for the presence of formic acid. 3. Inspect the reactor material for signs of pitting or etching. 4. Consider switching to a more corrosion-resistant material such as glass, glass-lined steel, or a more resistant alloy.
Swelling or failure of elastomeric seals (e.g., O-rings) Chemical attack and swelling of the elastomer by this compound.1. Replace the failed seal with a new one of a different, more resistant material (e.g., Kalrez® or PTFE). 2. Consult a chemical compatibility chart for elastomers with esters. 3. Perform immersion testing of the candidate seal material in this compound at the intended operating temperature.
Contamination of the final product with unknown impurities Leaching of components from an incompatible reactor material or seal.1. Analyze the impurities to identify their origin. 2. Review the compatibility of all wetted parts of the reactor system with this compound. 3. Switch to a more inert material such as glass, glass-lined steel, or PTFE for all components in contact with the process fluid.

Data Presentation: Compatibility Summary

The following table summarizes the general compatibility of various reactor materials with this compound, based on data for similar chemical compounds (esters and formates). It is crucial to note that this information is for guidance only and should be confirmed with specific testing for your application.

MaterialCompatibility RatingKey Considerations
Metals
Stainless Steel (304, 316)Fair to GoodRisk of corrosion from formic acid, especially at elevated temperatures.[1]
Glass
Borosilicate Glass / Glass-Lined SteelExcellentHighly inert to organic esters and acids.[2][3][4]
Polymers
PEEKExcellentHigh chemical resistance and mechanical strength.
PTFEExcellentExtremely inert to a wide range of chemicals.
Elastomers
Viton® (FKM)Poor to FairProne to swelling and degradation by esters.[5][6][7]
Kalrez® (FFKM)Good to ExcellentOffers superior chemical resistance compared to Viton®.[7][8][9][10][11]

Experimental Protocols

Methodology for Chemical Compatibility Testing (Based on ASTM D543)

This protocol outlines a general procedure for assessing the compatibility of a material with this compound.

1. Specimen Preparation:

  • Prepare at least three test specimens of the material to be evaluated.
  • Clean the specimens with a non-reactive solvent and dry them thoroughly.
  • Measure and record the initial weight, dimensions (length, width, thickness), and any relevant physical properties (e.g., hardness, tensile strength) of each specimen.

2. Immersion Test:

  • Place each specimen in a separate, sealed container made of a known inert material (e.g., glass).
  • Add a sufficient volume of this compound to completely immerse the specimens.
  • Store the containers at the intended operating temperature of your experiment for a predetermined duration (e.g., 24 hours, 7 days, or longer).
  • Include a control set of specimens immersed in a reference fluid known not to affect the material.

3. Post-Immersion Analysis:

  • After the immersion period, carefully remove the specimens from the this compound.
  • Clean the specimens with a non-reactive solvent to remove any residual this compound and dry them.
  • Measure and record the final weight and dimensions of each specimen.
  • Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.
  • Re-measure the physical properties that were initially recorded and compare them to the baseline values.
  • Analyze the this compound for any leached substances from the test specimens.

4. Data Interpretation:

  • Calculate the percentage change in weight and dimensions.
  • Quantify the change in physical properties.
  • A significant change in any of these parameters indicates incompatibility.

Mandatory Visualization

MaterialSelectionWorkflow start Start: Need to select a reactor material for this compound process_conditions Define Process Conditions (Temperature, Pressure, Duration) start->process_conditions initial_screening Initial Material Screening (Metals, Glass, Polymers, Elastomers) process_conditions->initial_screening compatibility_data Review Chemical Compatibility Data (Focus on Esters and Formates) initial_screening->compatibility_data decision_glass Glass or Glass-Lined Steel? compatibility_data->decision_glass decision_metal Stainless Steel? compatibility_data->decision_metal decision_polymer PEEK or PTFE for components? compatibility_data->decision_polymer decision_elastomer Elastomer for seals? compatibility_data->decision_elastomer select_glass Select Glass/Glass-Lined Steel (Excellent Compatibility) decision_glass->select_glass Yes decision_glass->decision_metal No final_selection Final Material Selection select_glass->final_selection corrosion_risk Assess Corrosion Risk (Consider Formic Acid Formation) decision_metal->corrosion_risk Yes decision_metal->decision_polymer No select_metal Select Stainless Steel (with caution and monitoring) corrosion_risk->select_metal Low Risk corrosion_risk->decision_polymer High Risk select_metal->final_selection select_polymer Select PEEK/PTFE (Excellent Compatibility) decision_polymer->select_polymer Yes decision_polymer->decision_elastomer No select_polymer->final_selection test_elastomer Perform Immersion Testing (e.g., Kalrez®) decision_elastomer->test_elastomer Yes test_elastomer->final_selection

References

Validation & Comparative

A Comparative Guide to Cyclohexyl Formate and Other Formate Esters as Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and overall process efficiency. Formate (B1220265) esters, a class of volatile organic compounds, are increasingly being explored as versatile solvents. This guide provides a detailed comparison of cyclohexyl formate against other common formate esters—methyl formate, ethyl formate, and butyl formate—to assist researchers in making informed decisions for their specific applications.

Physical and Chemical Properties: A Tabular Comparison

The fundamental physical and chemical properties of a solvent are primary indicators of its suitability for a given application. The following table summarizes key properties of this compound and its counterparts.

PropertyThis compoundMethyl FormateEthyl Formaten-Butyl Formate
Molecular Formula C₇H₁₂O₂C₂H₄O₂C₃H₆O₂C₅H₁₀O₂
Molecular Weight ( g/mol ) 128.1760.0574.08102.13
Boiling Point (°C) 162-163[1]32[2]52-54[3]106-107[4]
Melting Point (°C) 72.6-73.8[5]-100[2]-80[3]-91.5[6]
Density (g/mL @ 20°C) ~1.052-1.060[1]~0.97[2]~0.921[3]~0.892[4]
Flash Point (°C) 48.9[4]-19[2]-1913.9[6]
Water Solubility Insoluble[1]30 g/100 mL[2]11.8 g/100 mL[3]Slightly soluble[4]

Key Observations:

  • Boiling Point and Volatility: this compound exhibits a significantly higher boiling point compared to the other formate esters. This lower volatility can be advantageous in processes requiring elevated temperatures, reducing solvent loss and improving reaction control. Conversely, the lower boiling points of methyl, ethyl, and butyl formate make them easier to remove post-reaction.

  • Solubility: this compound's insolubility in water contrasts with the partial solubility of the smaller formate esters. This property is crucial for applications involving biphasic systems or where water contamination is a concern.

  • Density: this compound is denser than water, while the other formates are less dense. This difference can be leveraged in extraction and separation processes.

Experimental Protocol: Evaluating Solvent Performance in a Model Reaction

To provide a framework for comparative analysis, a general experimental protocol for evaluating solvent performance in a representative organic reaction, such as an esterification or a nucleophilic substitution, is outlined below.

Objective: To compare the effect of this compound, methyl formate, ethyl formate, and butyl formate on the reaction rate and yield of a model chemical transformation.

Materials:

  • Reactant A

  • Reactant B

  • Catalyst (if required)

  • This compound (solvent)

  • Methyl formate (solvent)

  • Ethyl formate (solvent)

  • n-Butyl formate (solvent)

  • Internal standard for GC/HPLC analysis

  • Quenching agent

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, heating mantles, etc.)

  • Analytical instrumentation (GC or HPLC)

Procedure:

  • Reaction Setup: In four separate, identical round-bottom flasks, charge Reactant A, Reactant B, and the catalyst (if applicable) in equimolar amounts.

  • Solvent Addition: To each flask, add an equal volume of one of the four formate ester solvents to achieve a predetermined concentration of reactants.

  • Reaction Initiation: Place the flasks in a pre-heated oil bath or heating mantle set to the desired reaction temperature. Ensure efficient stirring is initiated simultaneously in all flasks.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding a suitable quenching agent. Prepare the sample for analysis by diluting it with a known volume of a suitable solvent containing an internal standard.

  • Analysis: Analyze the prepared samples by GC or HPLC to determine the concentration of reactants and products.

  • Data Analysis: Plot the concentration of the product versus time for each solvent. Calculate the initial reaction rate and the final reaction yield for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of formate esters as solvents.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep1 Weigh Reactants & Catalyst react1 Charge Flasks prep1->react1 prep2 Measure Solvents prep2->react1 react2 Initiate Heating & Stirring react1->react2 react3 Timed Sampling react2->react3 analysis1 Quench Reaction react3->analysis1 analysis2 Prepare Samples for GC/HPLC analysis1->analysis2 analysis3 Instrumental Analysis analysis2->analysis3 data1 Calculate Concentrations analysis3->data1 data2 Determine Reaction Rates & Yields data1->data2 data3 Compare Solvent Performance data2->data3

Caption: Workflow for Comparing Formate Ester Solvent Performance.

Logical Relationship in Solvent Selection

The selection of an appropriate solvent involves a multi-faceted decision-making process. The following diagram illustrates the logical relationships between key solvent properties and their implications for pharmaceutical process development.

G solvent Solvent Selection bp Boiling Point solvent->bp solubility Solubility Profile solvent->solubility density Density solvent->density toxicity Toxicity & Safety solvent->toxicity cost Cost & Availability solvent->cost process Process Conditions bp->process Reaction Temp. solubility->process Homogeneity separation Separation & Purification solubility->separation Extraction density->separation Phase Separation regulatory Regulatory Compliance toxicity->regulatory Worker Safety scaleup Scalability & Economics cost->scaleup Economic Viability process->scaleup separation->scaleup regulatory->scaleup

Caption: Key Factors in Solvent Selection for Drug Development.

Conclusion

The selection of a formate ester as a solvent requires careful consideration of its physical and chemical properties in the context of the specific application. This compound, with its high boiling point and water insolubility, presents a valuable alternative to more volatile and water-miscible formate esters, particularly in high-temperature reactions and processes where phase separation is critical. In contrast, methyl, ethyl, and butyl formate offer advantages in terms of ease of removal and potentially different solubility profiles for certain substrates.

It is imperative for researchers to conduct comparative experimental evaluations, such as the one outlined in this guide, to determine the optimal solvent for their synthetic needs. By systematically assessing reaction kinetics, yields, and downstream processing implications, the most efficient and effective solvent can be identified, contributing to the successful development of robust and scalable pharmaceutical manufacturing processes.

References

Cyclohexyl Formate: A Potential Green Alternative to Traditional Solvents in Key Organic Reactions?

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison and Guide for Researchers

In the ongoing pursuit of greener and more sustainable chemical processes, the selection of reaction solvents is of paramount importance. While traditional solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are mainstays in the synthesis of pharmaceuticals and fine chemicals, their environmental and health profiles necessitate the exploration of safer alternatives. This guide provides a comparative overview of cyclohexyl formate (B1220265) against these conventional solvents, focusing on its potential efficacy in several critical reaction classes: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, amide bond formation, and Grignard reactions.

Disclaimer: To date, there is a notable absence of published literature directly evaluating the performance of cyclohexyl formate as a solvent in the aforementioned synthetic transformations. The following comparison is therefore based on an analysis of the physicochemical properties of this compound and draws parallels with established green solvent alternatives. The experimental data presented is illustrative, based on typical results for emerging green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), to provide a framework for how this compound could be evaluated.

Physicochemical Property Comparison

A solvent's performance is intrinsically linked to its physical and chemical properties. Here, we compare this compound to common traditional solvents.

PropertyThis compoundTolueneTHFDMF
Formula C₇H₁₂O₂C₇H₈C₄H₈OC₃H₇NO
Molecular Weight ( g/mol ) 128.1792.1472.1173.09
Boiling Point (°C) 162-163[1]11166153
Melting Point (°C) -72.6[2]-95-108.4-61
Density (g/cm³) ~0.98[2]0.8670.8890.944
Flash Point (°C) 53.3[2]4-1458
Water Solubility Insoluble[2]InsolubleMiscibleMiscible
Polarity (Dielectric Constant) Moderate (ester)LowModerateHigh

Based on these properties, this compound presents as a high-boiling, moderately polar, water-immiscible solvent. Its higher boiling point and flash point compared to toluene and THF suggest it could be a safer alternative with respect to flammability. Its ester functionality, however, may render it incompatible with certain highly nucleophilic or basic reagents, such as Grignard reagents, where it could act as a substrate rather than an inert solvent.[3][4][5][6][7]

Comparative Performance in Key Reactions: A Hypothetical Evaluation

The following sections present a hypothetical performance comparison of this compound in key organic reactions. The data for this compound is extrapolated from typical results seen for other green solvents and should be experimentally verified.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used in the synthesis of biaryls.[8][9] The choice of solvent can significantly influence reaction efficiency and catalyst stability.

Hypothetical Experimental Data:

SolventReaction Time (h)Yield (%)Product Purity (%)
This compound (Hypothetical) 1285>98
Toluene1290>98
THF888>97
2-MeTHF (as a known green alternative)1092>98

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To a flame-dried round-bottom flask is added aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon three times. The solvent (5 mL) is then added, and the reaction mixture is heated to 80°C with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Aryl-X Aryl-X Oxidative Addition Oxidative Addition Aryl-X->Oxidative Addition R-B(OH)2 R-B(OH)2 Transmetalation Transmetalation R-B(OH)2->Transmetalation Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative Addition Base Base Base->Transmetalation Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Reductive Elimination Reductive Elimination Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Aryl-R Aryl-R Reductive Elimination->Aryl-R Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-R->Reductive Elimination

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is crucial for the synthesis of anilines and their derivatives.[10][11] Solvent choice is critical, with traditional solvents like toluene and dioxane being common. Greener alternatives are actively being sought.[12][13]

Hypothetical Experimental Data:

SolventReaction Time (h)Yield (%)Product Purity (%)
This compound (Hypothetical) 1880>97
Toluene1695>98
Dioxane1292>98
2-MeTHF (as a known green alternative)1688>97

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of aryl halide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol) is added to a flame-dried Schlenk tube. The tube is evacuated and backfilled with argon. The solvent (5 mL) is added, and the mixture is heated to 100°C. The reaction is monitored by LC-MS. After completion, the reaction is cooled, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Aryl-X Aryl-X Oxidative Addition Oxidative Addition Aryl-X->Oxidative Addition R2NH R2NH Amine Coordination & Deprotonation Amine Coordination & Deprotonation R2NH->Amine Coordination & Deprotonation Pd(0)L Pd(0)L Pd(0)L->Oxidative Addition Base Base Base->Amine Coordination & Deprotonation Aryl-Pd(II)-X(L) Aryl-Pd(II)-X(L) Oxidative Addition->Aryl-Pd(II)-X(L) Reductive Elimination Reductive Elimination Aryl-Pd(II)-NR2(L) Aryl-Pd(II)-NR2(L) Amine Coordination & Deprotonation->Aryl-Pd(II)-NR2(L) Aryl-NR2 Aryl-NR2 Reductive Elimination->Aryl-NR2 Aryl-Pd(II)-X(L)->Amine Coordination & Deprotonation Aryl-Pd(II)-NR2(L)->Reductive Elimination

Buchwald-Hartwig Amination Cycle
Amide Bond Formation

Amide couplings are among the most frequently performed reactions in drug discovery.[14][15][16][17] Solvents like DMF and dichloromethane (B109758) (DCM) are common but problematic.

Hypothetical Experimental Data:

SolventCoupling ReagentYield (%)Racemization (%)
This compound (Hypothetical) HATU88<2
DMFHATU95<1
DCMEDC/HOBt90<2
2-MeTHF (as a known green alternative)T3P92<1

Experimental Protocol: Amide Coupling

To a solution of the carboxylic acid (1.0 mmol) in the chosen solvent (10 mL) is added the coupling reagent (e.g., HATU, 1.1 mmol) and a base (e.g., DIPEA, 2.0 mmol). The mixture is stirred for 10 minutes at room temperature, followed by the addition of the amine (1.05 mmol). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The solvent is removed in vacuo, and the residue is taken up in ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried, filtered, and concentrated to give the crude amide, which is purified by crystallization or chromatography.

Grignard Reactions

Grignard reactions are fundamental for C-C bond formation but are highly sensitive to the solvent.[3][4][5][6][7] Ethereal solvents like THF and diethyl ether are standard. The ester functionality of this compound makes it likely to be reactive towards Grignard reagents, leading to side products. This would likely make it an unsuitable solvent for such reactions.

Expected Outcome:

It is anticipated that using this compound as a solvent for a Grignard reaction would result in the Grignard reagent attacking the ester carbonyl of the solvent itself, leading to the formation of a tertiary alcohol derived from this compound and consumption of the Grignard reagent. This would significantly lower the yield of the desired product.

Workflow for Novel Solvent Screening

For researchers interested in experimentally evaluating this compound or other novel solvents, a systematic workflow is essential.

Solvent_Screening_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_analysis Analysis & Optimization Define Reaction Define Target Reaction & Substrates Select Solvents Select Candidate Solvents (this compound, Traditional, Green) Define Reaction->Select Solvents Define Metrics Define Success Metrics (Yield, Purity, Time, E-Factor) Select Solvents->Define Metrics Small Scale Reactions Perform Small-Scale Screening Reactions Define Metrics->Small Scale Reactions Reaction Monitoring Monitor Reactions (TLC, GC-MS, LC-MS) Small Scale Reactions->Reaction Monitoring Workup & Isolation Standardized Workup & Product Isolation Reaction Monitoring->Workup & Isolation Analyze Results Analyze Data & Compare Against Metrics Workup & Isolation->Analyze Results Identify Leads Identify Promising Solvent(s) Analyze Results->Identify Leads Optimization Optimize Reaction Conditions in Lead Solvent(s) Identify Leads->Optimization

Workflow for Solvent Screening

Conclusion

While direct experimental evidence is lacking, a theoretical evaluation of this compound's properties suggests it could be a viable, greener alternative to some traditional solvents in specific applications, particularly in palladium-catalyzed cross-coupling reactions. Its high boiling point and lower flammability are advantageous from a safety perspective. However, its ester functionality is a significant limitation, especially in reactions involving strong nucleophiles or bases like Grignard reagents.

For researchers in drug development and organic synthesis, the true potential of this compound as a reaction solvent can only be unlocked through rigorous experimental investigation. The provided protocols and workflows offer a starting point for such an evaluation. The data on established green solvents like 2-MeTHF indicate that sustainable alternatives can indeed match or even exceed the performance of their traditional counterparts, paving the way for a new generation of safer and more environmentally friendly chemical processes.

References

A Comparative Guide to the Validation of a Novel Gas Chromatography Method for Cyclohexyl Formate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Gas Chromatography (GC) method for the detection and quantification of cyclohexyl formate (B1220265) against a standard High-Performance Liquid Chromatography (HPLC) method. The information presented herein is supported by illustrative experimental data to guide researchers in the selection of an appropriate analytical technique for their specific needs.

Introduction

Cyclohexyl formate is a key intermediate and potential impurity in various pharmaceutical manufacturing processes. Accurate and precise quantification of this compound is crucial for ensuring product quality and patient safety. This document details the validation of a novel, rapid, and sensitive Gas Chromatography with Flame Ionization Detection (GC-FID) method and compares its performance characteristics to a conventional HPLC-UV method. The validation has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Data Presentation: Method Performance Comparison

The performance of the novel GC-FID method and the standard HPLC-UV method were evaluated based on key validation parameters. The results are summarized in the table below.

Validation ParameterNovel GC-FID MethodStandard HPLC-UV MethodAcceptance Criteria
Linearity (r²) 0.99950.9989≥ 0.999[4]
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.1%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%1.15%≤ 2.0%[2][4]
- Intermediate Precision1.10%1.45%≤ 2.0%[2][4]
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mLSignal-to-Noise Ratio ≥ 3:1[4]
Limit of Quantitation (LOQ) 0.15 µg/mL0.6 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank, placebo, and degradation productsNo interference from blank, placebo, and degradation productsThe method should unequivocally assess the analyte.[2][3]
Robustness Unaffected by minor changes in flow rate and oven temperatureUnaffected by minor changes in mobile phase composition and flow rate%RSD ≤ 5%

Experimental Workflow and Signaling Pathways

The logical workflow for the validation of the new analytical method is depicted in the following diagram.

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Implementation MD_Start Define Analytical Requirements MD_Selection Select Analytical Technique (GC-FID) MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization V_Protocol Develop Validation Protocol MD_Optimization->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Generate Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report MI_SOP Standard Operating Procedure (SOP) Creation V_Report->MI_SOP MI_Training Analyst Training MI_SOP->MI_Training MI_Routine Routine Use in QC MI_Training->MI_Routine

Caption: Workflow for Analytical Method Validation.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Novel GC-FID Method
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Nitrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 180°C at 15°C/min, and hold for 2 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples were dissolved in methanol (B129727) to the desired concentration.

Standard HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to the desired concentration.

Validation Experiments
  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components was assessed by analyzing blank samples, a placebo mixture, and samples subjected to forced degradation (acid, base, oxidation, heat, and light).

  • Linearity: Linearity was evaluated by analyzing five standard solutions of this compound at concentrations ranging from 0.5 µg/mL to 10 µg/mL for the GC-FID method and 1 µg/mL to 20 µg/mL for the HPLC-UV method. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.[5]

  • Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate analyses of a standard solution of this compound on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) was calculated.[4]

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on two different days, by two different analysts, and on two different instruments. The %RSD was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 was used for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters. For the GC-FID method, these included changes in the carrier gas flow rate (±0.1 mL/min) and the final oven temperature (±5°C). For the HPLC-UV method, variations included the mobile phase composition (±2%) and the flow rate (±0.1 mL/min). The %RSD of the results was calculated.

Conclusion

The newly developed GC-FID method for the detection of this compound demonstrates excellent linearity, accuracy, precision, and sensitivity. When compared to the standard HPLC-UV method, the GC-FID method offers a significantly lower limit of detection and limit of quantitation, making it more suitable for trace-level analysis. The faster run time of the GC method also provides a higher sample throughput. Both methods are specific and robust for their intended purpose. The choice between the two methods will depend on the specific requirements of the analysis, with the GC-FID method being superior for applications requiring high sensitivity and speed.

References

A Comparative Guide to Catalysts for Cyclohexyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclohexyl formate (B1220265), a key intermediate in various chemical processes, including the production of cyclohexanol (B46403) and certain pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the synthesis of cyclohexyl formate, primarily through the esterification of cyclohexene (B86901) or cyclohexanol with formic acid. The performance of solid acid catalysts, ion-exchange resins, and enzymatic catalysts is evaluated based on available experimental data.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is significantly influenced by the catalyst employed. The following table summarizes the performance of various catalysts based on reported experimental data.

Catalyst TypeCatalyst ExampleReactantsReaction Temperature (°C)Reaction Time (h)Cyclohexene Conversion (%)This compound Selectivity (%)Reusability
Solid Acid MIL-101(Cr)-SO₃H (HCl mineralizer)Cyclohexene, Formic Acid140Not Specified63.97~97.50Reusable (3 cycles)[1]
Solid Acid UiO-66-SO₃H(20)Cyclohexene, Formic Acid901283.499.8Reusable (3 cycles)[2]
Ion-Exchange Resin Amberlyst-15Cyclohexene, Formic AcidNot SpecifiedNot Specified~100 (in reactive distillation)Not SpecifiedSwells, limited reusability[1]
Enzyme Novozym 435 (Immobilized Lipase)Formic Acid, Alcohols (e.g., Butanol, Octanol)405-8Not ApplicableHigh (Yield ~90% for formate esters)Reusable (6 cycles)[3]

Note: Direct comparative data for all catalyst types under identical conditions is limited. The presented data is collated from various studies and should be interpreted as indicative of catalyst performance. No specific experimental data was found for the use of metal-based catalysts in the direct synthesis of this compound from cyclohexene and formic acid.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are outlined below.

Protocol 1: Solid Acid Catalyzed Esterification (using MIL-101(Cr)-SO₃H)

This protocol is based on the synthesis of this compound from cyclohexene and formic acid using a metal-organic framework (MOF) solid acid catalyst.[1]

1. Catalyst Preparation (One-pot hydrothermal synthesis of MIL-101(Cr)-SO₃H with HCl as mineralizer):

  • Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) and 2-sulfoterephthalic acid monosodium salt are dissolved in deionized water.

  • Hydrochloric acid (HCl) is added as a mineralizer.

  • The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated.

  • After cooling, the solid product is collected by centrifugation, washed with deionized water and ethanol, and dried under vacuum.

2. Esterification Reaction:

  • In a round-bottom flask equipped with a reflux condenser, add cyclohexene, formic acid, and the prepared MIL-101(Cr)-SO₃H catalyst.

  • The molar ratio of formic acid to cyclohexene is typically in excess (e.g., 3:1).

  • Heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.

  • Monitor the reaction progress using Gas Chromatography (GC) by analyzing aliquots taken at regular intervals.

3. Product Isolation and Catalyst Recovery:

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration.

  • The catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.

  • The liquid product mixture can be purified by distillation to isolate this compound.

Protocol 2: Enzymatic Synthesis of this compound (using Novozym 435)

This generalized protocol is adapted from the enzymatic synthesis of other formate esters using the immobilized lipase (B570770) Novozym 435.[3]

1. Reaction Setup:

  • In a temperature-controlled shaker flask, combine cyclohexanol and formic acid. An excess of the alcohol may be used.

  • If a solvent is used, add a suitable organic solvent like acetonitrile. Solvent-free systems are also reported to be efficient.[3]

  • Add the immobilized lipase, Novozym 435 (typically 2% by weight of the total reactants).[3]

2. Reaction Conditions:

  • Incubate the reaction mixture at a controlled temperature (e.g., 40 °C) with constant agitation (e.g., 400 rpm).[3]

  • Monitor the formation of this compound over time using High-Performance Liquid Chromatography (HPLC) or GC.

3. Product Isolation and Enzyme Recovery:

  • Once the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by simple filtration.

  • The enzyme can be washed with a solvent (e.g., n-hexane) and dried for reuse in subsequent batches.[3]

  • The liquid product can be purified by vacuum distillation.

Experimental Workflow and Logic

The selection and application of a catalyst for this compound synthesis follow a logical progression, from catalyst selection and characterization to reaction optimization and product analysis.

G cluster_0 Catalyst Selection & Preparation cluster_1 Reaction Setup cluster_2 Reaction & Monitoring cluster_3 Product & Catalyst Handling Solid_Acid Solid Acid (e.g., MIL-101(Cr)-SO3H) Reactants Reactants (Cyclohexene/Cyclohexanol + Formic Acid) Solid_Acid->Reactants Ion_Exchange Ion-Exchange Resin (e.g., Amberlyst-15) Ion_Exchange->Reactants Enzyme Enzyme (e.g., Novozym 435) Enzyme->Reactants Reactor Reactor (Batch / CSTR) Reactants->Reactor Solvent Solvent (Optional) Solvent->Reactor Reaction_Conditions Control Parameters (Temp, Time, Stirring) Reactor->Reaction_Conditions Monitoring Reaction Monitoring (GC / HPLC) Reaction_Conditions->Monitoring Sampling Separation Catalyst Separation (Filtration) Reaction_Conditions->Separation Analysis Product Analysis (Yield, Selectivity) Monitoring->Analysis Purification Product Purification (Distillation) Separation->Purification Reuse Catalyst Reuse Separation->Reuse Purification->Analysis Reuse->Reactants

Caption: General experimental workflow for the comparative study of catalysts in this compound synthesis.

References

A Comparative Guide to Cyclohexyl Formate and Other Green Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmaceutical industry is increasingly prioritizing the adoption of greener and more sustainable practices. A key aspect of this shift is the selection of solvents that are not only effective in chemical processes but also possess a favorable safety, health, and environmental (SHE) profile. This guide provides a comprehensive comparison of cyclohexyl formate (B1220265) against three prominent green solvents: Cyrene, 2-Methyltetrahydrofuran (2-MeTHF), and gamma-Valerolactone (γ-Valerolactone), based on established green solvent metrics.

Green Solvent Metrics at a Glance

The "greenness" of a solvent is a multi-faceted concept evaluated using various metrics. This guide focuses on the following key parameters:

  • Physicochemical Properties: Basic properties like boiling point, flash point, and density are crucial for process design and safety.

  • Hansen Solubility Parameters (HSP): These parameters (δD for dispersion, δP for polarity, and δH for hydrogen bonding) predict the solubility of a substance in a given solvent.

  • Kamlet-Taft Parameters: These solvatochromic parameters provide a more nuanced understanding of solvent-solute interactions, quantifying dipolarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β).[1]

  • Safety, Health, and Environment (SHE): Evaluated based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and methodologies like the CHEM21 solvent selection guide.[2][3][4]

Comparative Data Summary

The following tables summarize the available quantitative data for cyclohexyl formate and the selected green solvents.

Table 1: Physicochemical Properties

PropertyThis compoundCyrene2-Methyltetrahydrofuran (2-MeTHF)gamma-Valerolactone (γ-Valerolactone)
Molecular Weight ( g/mol ) 128.17[5]128.13[6]86.13100.12[7][8]
Boiling Point (°C) 162-163[5]227[9][10]80[2]207-208[7][8]
Melting Point (°C) 72.6[11]--136[2]-31[7][8]
Density (g/cm³) ~0.98[11]1.25[9][10]0.8541.05[7][8]
Flash Point (°C) 53.3[11]108[6]-11[2]96[7][8]
Water Solubility Insoluble[11]Miscible[9][10]14 g/100 mLMiscible[7][8]

Table 2: Hansen Solubility Parameters (MPa½)

ParameterThis compoundCyrene2-Methyltetrahydrofuran (2-MeTHF)gamma-Valerolactone (γ-Valerolactone)
δD (Dispersion) Data Not Available18.9[6]16.918.0
δP (Polar) Data Not Available12.4[6]5.711.3
δH (Hydrogen Bonding) Data Not Available7.1[6]4.97.1

Table 3: Kamlet-Taft Parameters

ParameterThis compoundCyrene2-Methyltetrahydrofuran (2-MeTHF)gamma-Valerolactone (γ-Valerolactone)
π* (Dipolarity/Polarizability) Data Not Available~0.98[9]0.420.85
α (Hydrogen Bond Acidity) Data Not Available000.18
β (Hydrogen Bond Basicity) Data Not Available0.45[9]0.480.51

Table 4: Safety, Health, and Environmental Profile

ParameterThis compoundCyrene2-Methyltetrahydrofuran (2-MeTHF)gamma-Valerolactone (γ-Valerolactone)
GHS Hazard Statements H226 (Flammable liquid and vapor)[4][5][11][12]Eye Irrit. 2A[6]H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness)H319 (Causes serious eye irritation)[13]
Toxicity (Oral LD50, rat) Data Not Available>2000 mg/kg[6][14]300 - 2000 mg/kg[12][15]8800 mg/kg[13][16]
Biodegradability Data Not AvailableReadily biodegradable (99% in 14 days)[17]Readily biodegradable[18][19]Readily biodegradable[16]
CHEM21 Ranking Not RankedRecommendedProblematicRecommended

Experimental Protocols

The determination of green solvent metrics relies on standardized experimental procedures.

Hansen Solubility Parameters (HSP)

The experimental determination of HSP for a solute (e.g., a polymer or an active pharmaceutical ingredient) involves solubility tests in a series of well-characterized solvents with known HSPs.

Methodology:

  • Solvent Selection: A diverse set of approximately 20-30 solvents with a wide range of δD, δP, and δH values is selected.

  • Solubility Assessment: A small, precise amount of the solute is added to a known volume of each solvent. The mixture is agitated at a constant temperature until equilibrium is reached.

  • Classification: Each solvent is classified as "good" (solute completely dissolves) or "poor" (solute does not dissolve or only partially dissolves). Visual inspection is often sufficient, but quantitative analysis can be used for greater accuracy.

  • Data Analysis: The HSPs of the "good" and "poor" solvents are plotted in a 3D space (δD, δP, δH). A sphere is then computationally fitted to enclose the majority of the "good" solvents while excluding the "poor" ones. The center of this sphere represents the Hansen Solubility Parameters of the solute.

HSP_Determination_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Solute Select Solute Mix Mix Solute with each Solvent Solute->Mix Solvents Select ~30 Solvents with known HSPs Solvents->Mix Equilibrate Agitate to Equilibrium Mix->Equilibrate Classify Classify as 'Good' or 'Poor' Solvent Equilibrate->Classify Plot Plot Solvents in 3D Hansen Space Classify->Plot Sphere Fit Sphere to 'Good' Solvents Plot->Sphere Result Center of Sphere = Solute HSP Sphere->Result

Figure 1: Workflow for Experimental HSP Determination

Kamlet-Taft Parameters

Kamlet-Taft parameters are determined spectrophotometrically using a set of solvatochromic probes, which are dyes that change color depending on the polarity of the solvent.[9]

Methodology:

  • Probe Selection: A set of solvatochromic dyes is chosen. Commonly used probes include:

    • For π* (dipolarity/polarizability): 4-Nitroanisole and N,N-dimethyl-4-nitroaniline.

    • For α (hydrogen bond acidity): Reichardt's dye.

    • For β (hydrogen bond basicity): 4-Nitroaniline.

  • Sample Preparation: A dilute solution of each probe is prepared in the solvent being tested.

  • Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded, and the wavelength of maximum absorbance (λ_max) is determined.

  • Calculation: The Kamlet-Taft parameters are calculated using the following equations, where ν_max is the wavenumber corresponding to λ_max (ν_max = 1/λ_max):

    • π* is calculated based on the shift of a non-hydrogen-bond-donating probe relative to a non-polar reference solvent.

    • α is typically determined from the solvatochromic shift of a probe that is a strong hydrogen bond acceptor, like Reichardt's dye.

    • β is determined from the solvatochromic shift of a probe that is a strong hydrogen bond donor, such as 4-nitroaniline, relative to a non-hydrogen-bond-accepting probe.

Kamlet_Taft_Determination cluster_input Inputs cluster_process Measurement & Calculation cluster_output Outputs Solvent Test Solvent Prepare Prepare Dilute Solutions Solvent->Prepare Probes Solvatochromic Probes (e.g., Reichardt's Dye, 4-Nitroaniline) Probes->Prepare Measure Measure UV-Vis Spectra (λ_max) Prepare->Measure Calculate Calculate ν_max = 1/λ_max Measure->Calculate Equations Apply Kamlet-Taft Equations Calculate->Equations pi π* Equations->pi alpha α Equations->alpha beta β Equations->beta

Figure 2: Kamlet-Taft Parameter Determination

Discussion and Interpretation

This compound: this compound is a flammable liquid with low water solubility.[5][11] While it is used as a flavoring agent, its comprehensive green solvent profile is incomplete due to the lack of publicly available experimental data for its Hansen Solubility Parameters and Kamlet-Taft parameters. Its GHS classification indicates a flammability hazard.[4][5][11][12] Without further data, a thorough comparison to established green solvents is challenging.

Cyrene: Cyrene is a bio-derived, biodegradable, and low-toxicity solvent.[9][10][17] It has a high boiling point and is miscible with water, which can be advantageous for certain processes and for solvent removal.[9][10] Its HSP and Kamlet-Taft parameters indicate it is a polar aprotic solvent.[6][9] The CHEM21 guide ranks Cyrene as "recommended," reflecting its strong green credentials.

2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF is a bio-based alternative to tetrahydrofuran (B95107) (THF). It has a lower boiling point than the other solvents in this comparison and a very low flash point, making it highly flammable.[2] Its limited water solubility can be beneficial for extractions and work-ups.[2] The CHEM21 guide classifies 2-MeTHF as "problematic," likely due to its high flammability and potential to form peroxides.

gamma-Valerolactone (γ-Valerolactone): γ-Valerolactone is another bio-derived solvent with a high boiling point, low vapor pressure, and good water miscibility.[7][8] It is considered to have low toxicity and is readily biodegradable.[13][16] Its solvent properties, as indicated by its HSP and Kamlet-Taft parameters, make it a versatile polar aprotic solvent. The CHEM21 guide ranks γ-Valerolactone as "recommended."

Logical Framework for Green Solvent Selection

The selection of a green solvent is a multi-criteria decision-making process. The following diagram illustrates a logical workflow for this process, incorporating the metrics discussed in this guide.

Green_Solvent_Selection A Define Process Requirements (e.g., Solubility, Temperature) B Initial Screening: Physicochemical Properties A->B C Solubility Prediction: Hansen Solubility Parameters B->C D Solvent-Solute Interaction Analysis: Kamlet-Taft Parameters C->D E SHE Assessment: CHEM21 & GHS Data D->E F Final Solvent Selection E->F

Figure 3: Green Solvent Selection Workflow

Conclusion

Based on the available data, Cyrene and γ-Valerolactone emerge as highly promising green solvents for a wide range of applications in the pharmaceutical industry, boasting excellent SHE profiles and versatile solvent properties. 2-MeTHF presents a viable bio-based alternative to traditional ethers, although its high flammability requires careful consideration.

The potential of this compound as a green solvent remains largely uncharacterized. While its physical properties are known, the absence of crucial data on its solubility parameters and a more comprehensive SHE profile hinders its direct comparison with more established green solvents. Further research to determine these missing parameters is essential to fully evaluate its position within the green solvent landscape. For drug development professionals, the selection of a solvent should be a holistic process that considers not only process efficiency but also the long-term sustainability and safety implications.

References

Cross-Validation of Cyclohexyl Formate Quantification: A Comparative Guide to GC-MS and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical development and quality control, the accurate quantification of chemical compounds is paramount. Cyclohexyl formate (B1220265), a key fragrance and flavor compound, often requires rigorous quantification. This guide provides an objective cross-validation of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate method for your specific analytical needs.

Methodology Comparison at a Glance

Both GC-MS and NMR offer robust platforms for the quantification of small molecules like cyclohexyl formate, each with its own set of advantages and limitations. The choice between these methods often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the need for structural confirmation.

ParameterGC-MS (Gas Chromatography-Mass Spectrometry)NMR (Nuclear Magnetic Resonance) Spectroscopy
Principle Separation by gas chromatography based on volatility and polarity, followed by detection and quantification based on mass-to-charge ratio.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.
Sensitivity High to very high, especially with Selected Ion Monitoring (SIM). Limits of detection (LOD) can be in the low ng/mL to pg/mL range.[1][2]Lower sensitivity compared to GC-MS, with typical LODs in the µg/mL range.[1][2]
Selectivity High, particularly with SIM, which monitors specific fragment ions of the target analyte, minimizing matrix interference.[3][4]High, as chemical shifts are specific to the molecular structure. Signal overlap can be a challenge in complex mixtures but can often be resolved.
Precision (RSD) Good, with Relative Standard Deviations (RSDs) typically below 15%.[5]Excellent, with RSDs often below 3% under optimized conditions.[1]
Accuracy Good, with recoveries typically in the range of 70-115%.[5]Excellent, as it is a primary ratio method when a certified internal standard is used.[6]
Sample Throughput Moderate to high, with typical run times of 15-30 minutes per sample.Lower, due to the need for longer relaxation delays for accurate quantification.
Sample Prep Can be more involved, often requiring extraction and sometimes derivatization.[7]Generally simpler, often involving dissolution in a deuterated solvent with an internal standard.[8]
Matrix Effects Can be significant, potentially causing ion suppression or enhancement.[1]Minimal matrix effects are generally observed.[1]
Structural Info Provides mass spectral data which aids in identification but gives limited structural information.Provides detailed structural information, confirming the identity of the analyte.
Cost Lower initial instrument cost compared to high-field NMR.Higher initial instrument cost.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible quantitative results. Below are representative protocols for the quantification of this compound using both GC-MS and ¹H NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of this compound using an internal standard method with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

1. Sample Preparation:

  • Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). Prepare a separate stock solution of an appropriate internal standard (IS), such as cyclohexyl acetate or a deuterated analog, at a similar concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution. Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the chosen solvent. Add the same constant concentration of the internal standard to the sample solution. If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components.[5]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (5% phenyl methyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound Ions: m/z 82 (quantifier), 67, 57 (qualifiers).

    • Internal Standard Ions: Select appropriate quantifier and qualifier ions for the chosen internal standard.

  • Dwell Time: 100 ms (B15284909) per ion.[3]

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of this compound.

  • Determine the concentration of this compound in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the quantification of this compound using an internal standard method, ensuring accuracy through appropriate parameter selection.

1. Sample Preparation:

  • Internal Standard Selection: Choose an internal standard with a simple ¹H NMR spectrum that does not have signals overlapping with the this compound signals. Maleic acid or 1,3,5-trimethoxybenzene (B48636) are suitable candidates.[6] The internal standard should be of high purity and accurately weighed.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a clean, dry vial. Accurately weigh a known amount of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Acquisition Parameters:

    • Flip Angle: 30° or 90°. A 90° pulse provides maximum signal but requires a longer relaxation delay. A 30° pulse allows for a shorter relaxation delay.[9]

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being quantified (both analyte and internal standard).[10][11] The T₁ values should be experimentally determined using an inversion-recovery pulse sequence. For small molecules like this compound, a d1 of 30-60 seconds is often sufficient.[12]

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate integration).[6] Typically 8 to 64 scans.

    • Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 0-12 ppm).

3. Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Manually phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Apply a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the formate proton at ~8.0 ppm) and a signal from the internal standard.

  • Calculate the concentration or purity of this compound using the following equation:

    Purity_sample = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the standard

Logical Workflow for Cross-Validation

The cross-validation process ensures that both GC-MS and NMR methods provide comparable and reliable quantitative results for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation Prep Prepare Stock Solutions (Analyte & Internal Standard) Calib Create Calibration Standards Prep->Calib Sample Prepare Analysis Samples Calib->Sample GCMS_Acq Data Acquisition (SIM Mode) Sample->GCMS_Acq NMR_Acq Data Acquisition (Optimized d1) Sample->NMR_Acq GCMS_Proc Data Processing (Peak Integration) GCMS_Acq->GCMS_Proc GCMS_Quant Quantification (Calibration Curve) GCMS_Proc->GCMS_Quant Compare Compare Quantitative Results GCMS_Quant->Compare NMR_Proc Data Processing (Signal Integration) NMR_Acq->NMR_Proc NMR_Quant Quantification (qNMR Equation) NMR_Proc->NMR_Quant NMR_Quant->Compare Stats Statistical Analysis (e.g., t-test, Bland-Altman) Compare->Stats Conclusion Assess Method Agreement Stats->Conclusion

Caption: Cross-validation workflow for this compound quantification.

Signaling Pathway of Quantitative Analysis

The logical flow of information from sample to result in both GC-MS and NMR quantification can be visualized as a signaling pathway.

QuantitativeAnalysisSignaling cluster_gcms GC-MS Pathway cluster_nmr NMR Pathway GCMS_Sample Sample with Internal Standard GCMS_Sep Chromatographic Separation GCMS_Sample->GCMS_Sep GCMS_Ion Ionization & Fragmentation GCMS_Sep->GCMS_Ion GCMS_Det Mass Detection (SIM) GCMS_Ion->GCMS_Det GCMS_Signal Peak Area GCMS_Det->GCMS_Signal GCMS_Result Concentration GCMS_Signal->GCMS_Result NMR_Sample Sample with Internal Standard NMR_Mag Magnetic Field & RF Pulse NMR_Sample->NMR_Mag NMR_Relax Nuclear Relaxation NMR_Mag->NMR_Relax NMR_FID Free Induction Decay NMR_Relax->NMR_FID NMR_Signal Signal Integral NMR_FID->NMR_Signal NMR_Result Concentration/ Purity NMR_Signal->NMR_Result

Caption: Information flow in GC-MS and NMR quantitative analysis.

Conclusion

The cross-validation of this compound quantification by GC-MS and NMR reveals that both techniques are highly capable, yet suited for different analytical objectives. GC-MS offers superior sensitivity, making it ideal for trace-level analysis. Its high throughput is also advantageous for routine quality control. Conversely, qNMR provides exceptional precision and accuracy with minimal sample preparation, and its ability to provide structural confirmation in the same experiment is a significant advantage, particularly in research and development settings for structural confirmation and purity assessment. The choice of method should therefore be guided by the specific analytical requirements, including the expected concentration of this compound, the complexity of the sample matrix, and the desired level of accuracy and precision.

References

Benchmarking Reaction Rates: A Comparative Analysis of Cyclohexyl Formate as a Reaction Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and selectivity. Cyclohexyl formate (B1220265), a carboxylic ester, presents an alternative to more conventional solvent choices. This guide provides a comparative analysis of cyclohexyl formate's potential as a reaction medium, supported by physicochemical data and a detailed experimental protocol for its synthesis. While direct comparative kinetic studies in this compound are not widely available in published literature, this guide offers a theoretical and practical framework for its evaluation against other common solvents.

Physicochemical Properties: A Basis for Comparison

The properties of a solvent dictate its interaction with reactants and transition states, thereby affecting reaction kinetics. The following table summarizes key physicochemical properties of this compound, alongside those of other common laboratory solvents, to provide a basis for theoretical comparison.

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive IndexLogP
This compound C₇H₁₂O₂128.17162-1631.052-1.0601.439-1.4452.100
TolueneC₇H₈92.141110.8671.4962.73
Tetrahydrofuran (THF)C₄H₈O72.11660.8891.4070.46
EthanolC₂H₅OH46.0778.370.7891.361-0.31
N,N-Dimethylformamide (DMF)C₃H₇NO73.091530.9441.431-0.38
Acetonitrile (B52724)C₂H₃N41.0581.60.7861.344-0.34

Data sourced from PubChem and other chemical suppliers.[1][2][3][4][5]

Based on these properties, this compound can be classified as a relatively non-polar, aprotic solvent with a moderate boiling point. Its LogP value suggests good solubility for a range of organic compounds. Theoretically, for reactions proceeding through non-polar transition states, this compound could offer comparable or even favorable kinetics to solvents like toluene. Conversely, for reactions involving highly polar or charged intermediates, more polar solvents like DMF or acetonitrile would likely lead to faster rates.

Experimental Protocol: Synthesis of this compound

While data on reactions conducted in this compound is scarce, its synthesis via the esterification of cyclohexene (B86901) with formic acid is well-documented.[6][7] This process provides insight into the chemical's formation and stability.

Reaction: Cyclohexene + Formic Acid → this compound

Catalyst: Acid catalyst (e.g., Amberlyst-15, a sulfonic-acid resin).[7]

Procedure:

  • Reactant Preparation: A mixture of cyclohexene and formic acid is prepared. The molar ratio of the reactants can influence the reaction rate and conversion.[7]

  • Catalyst Addition: The acid catalyst is added to the reactant mixture.

  • Reaction Conditions: The reaction is typically carried out in a reactive distillation column. This setup allows for the continuous removal of the product, this compound, driving the equilibrium towards product formation.[6][7]

  • Temperature Control: The temperature is carefully controlled to facilitate the reaction without causing degradation of the reactants.[6]

  • Product Isolation: this compound is continuously separated from the reaction mixture via distillation.[7]

  • Hydrolysis (Optional): The resulting this compound can be subsequently hydrolyzed to produce cyclohexanol.[7]

This synthetic route highlights the reversible nature of the esterification and the conditions under which this compound is formed and can potentially decompose (hydrolyze), a crucial consideration when using it as a solvent.

Reaction Kinetics Considerations: Hydrolysis of Alkyl Formates

Studies on the hydrolysis of other alkyl formates, such as methyl and ethyl formate, indicate that the reaction can be autocatalytic, with the product, formic acid, catalyzing the reaction.[8][9] The hydrolysis is generally a bimolecular mechanism involving the attack of a water molecule.[8] This suggests that when using this compound as a solvent, the presence of water could lead to its slow degradation, especially under acidic conditions, which could impact the kinetics of the primary reaction being studied.

Visualizing the Synthesis of this compound

The following diagram illustrates the experimental workflow for the synthesis of this compound via the esterification of cyclohexene with formic acid in a reactive distillation setup.

G cluster_reactants Reactant Preparation cluster_reaction Reactive Distillation cluster_products Product Separation & Further Reaction Reactants Cyclohexene + Formic Acid ReactionColumn Reactive Distillation Column Reactants->ReactionColumn Feed Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->ReactionColumn CyclohexylFormate This compound (Product) ReactionColumn->CyclohexylFormate Distillate Hydrolysis Hydrolysis (Optional) CyclohexylFormate->Hydrolysis Cyclohexanol Cyclohexanol Hydrolysis->Cyclohexanol

Caption: Workflow for this compound Synthesis.

References

Structural analysis of cyclohexyl formate derivatives for comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural and physicochemical properties of cyclohexyl formate (B1220265) and its derivatives. The content is designed to assist researchers in understanding the impact of structural modifications on the molecule's behavior, thereby aiding in the design of novel compounds for various applications, including drug development.

Introduction to Cyclohexyl Formate Derivatives

This compound is an ester characterized by a cyclohexyl ring attached to a formate group.[1] This structure serves as a versatile scaffold for chemical modifications. Altering the substituents on the cyclohexane (B81311) ring can significantly influence the molecule's conformational equilibrium, polarity, and steric profile. These changes, in turn, affect its physical properties and biological activity. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new chemical entities.[2][3]

The conformation of the cyclohexane ring, which rapidly interconverts between two chair forms, is a key determinant of a derivative's properties. Substituents can preferentially occupy either an axial or equatorial position, with the equatorial position being generally more stable for bulkier groups to minimize steric hindrance.[4][5] The energy difference between these two positions is defined by the substituent's "A-value".[6]

Comparative Physicochemical Data

The following table summarizes the physicochemical properties of the parent this compound and provides a predictive comparison for a series of hypothetical derivatives. The predictions are based on established principles of conformational analysis and structure-property relationships.

Derivative NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogPPredicted Conformational Preference of SubstituentExpected Impact on Polarity
This compoundC7H12O2128.17162-163[1]2.10[1]N/ABaseline
cis-4-Methylthis compoundC8H14O2142.20Expected to be slightly higher than the parent compoundExpected to be higher (more lipophilic)Equatorial methyl group preferredMinor increase in non-polarity
trans-4-Methylthis compoundC8H14O2142.20Expected to be similar to the cis isomerExpected to be higher (more lipophilic)Equatorial methyl group preferredMinor increase in non-polarity
cis-4-Hydroxythis compoundC7H12O3144.17Expected to be significantly higher due to hydrogen bondingExpected to be lower (more hydrophilic)Equatorial hydroxyl group preferredSignificant increase in polarity
trans-4-Hydroxythis compoundC7H12O3144.17Expected to be similar to the cis isomerExpected to be lower (more hydrophilic)Equatorial hydroxyl group preferredSignificant increase in polarity
cis-4-Fluorothis compoundC7H11FO2146.16Expected to be similar to or slightly lower than the parent compoundExpected to be similar or slightly lowerAxial fluorine may be favored due to stereoelectronic effectsModerate increase in polarity
trans-4-Fluorothis compoundC7H11FO2146.16Expected to be similar to the cis isomerExpected to be similar or slightly lowerEquatorial fluorine generally preferred, but can be complexModerate increase in polarity

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and analysis of a library of this compound derivatives for comparative studies.

3.1. Synthesis of this compound Derivatives: Enzymatic Esterification

This protocol is adapted from methods for the enzymatic synthesis of formate esters.[7][8]

  • Reaction Setup: In a temperature-controlled shaker, combine the corresponding substituted cyclohexanol (B46403) (1 equivalent), formic acid (1.5 equivalents), and an immobilized lipase (B570770) such as Novozym 435 (15 g/L) in a suitable organic solvent (e.g., 1,2-dichloroethane).[7]

  • Reaction Conditions: Incubate the mixture at 40°C with continuous shaking (150 rpm) for 4-24 hours.[7][8] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, filter to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.[7]

  • Purification: The filtrate is washed sequentially with a saturated sodium bicarbonate solution to remove excess formic acid, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield the pure this compound derivative.

3.2. Structural and Purity Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the purified derivatives is confirmed by ¹H and ¹³C NMR spectroscopy.

  • Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry, typically using electron ionization (EI) or electrospray ionization (ESI).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): The purity of the compounds is determined by GC-FID. A validated method for similar compounds involves an injection volume of 1 µL with a split ratio, and a suitable temperature program for the oven.[9]

  • Infrared (IR) Spectroscopy: The presence of the ester carbonyl group is confirmed by a characteristic strong absorption band around 1720 cm⁻¹.

3.3. Determination of Physicochemical Properties

  • Boiling Point: Determined using a micro-boiling point apparatus.

  • LogP (Octanol-Water Partition Coefficient): Determined using the shake-flask method or calculated using appropriate software.

Visualizations

4.1. Experimental and Logical Workflows

G cluster_synthesis Synthesis & Purification cluster_bioactivity Biological Evaluation start Substituted Cyclohexanols + Formic Acid enzymatic Enzymatic Esterification (Lipase) start->enzymatic purification Purification (Column Chromatography) enzymatic->purification nmr NMR Spectroscopy ('H, '3C) purification->nmr ms Mass Spectrometry purification->ms gc GC-FID (Purity) purification->gc bp Boiling Point Determination purification->bp logp LogP Determination purification->logp screening Bioactivity Screening (e.g., cell-based assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: Experimental workflow for the comparative study of this compound derivatives.

G cluster_structure General Structure of a this compound Derivative cluster_properties Key Physicochemical Properties A Cyclohexyl Ring (Conformational Flexibility) B Formate Ester (H-bond acceptor) A->B Ester Linkage C Substituent (R) (Modulates properties) A->C Substitution Site P1 Polarity / Solubility C->P1 P2 Lipophilicity (LogP) C->P2 P3 Steric Hindrance C->P3 P4 Biological Activity P1->P4 P2->P4 P3->P4

Caption: Relationship between structure and physicochemical properties.

G sub Substituent 'R' on Cyclohexyl Ring sub_prop Properties of 'R' - Size (A-value) - Polarity - H-bonding capacity sub->sub_prop conf_eq Conformational Equilibrium (Axial vs. Equatorial) sub_prop->conf_eq phys_prop Physicochemical Properties - Boiling Point - Solubility - LogP conf_eq->phys_prop bio_act Biological Activity - Receptor Binding - Enzyme Inhibition conf_eq->bio_act phys_prop->bio_act

Caption: Influence of substituents on properties and activity.

4.2. Hypothetical Signaling Pathway

G ligand This compound Derivative (Ligand) receptor Cell Surface Receptor (e.g., GPCR) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Caption: A generic cell signaling pathway initiated by a ligand.

References

Unveiling the Toxicity Profile: A Comparative Assessment of Cyclohexyl Formate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive guide offering a comparative toxicological assessment of cyclohexyl formate (B1220265) and its structurally related analogues has been compiled for researchers, scientists, and professionals in drug development. This guide synthesizes acute toxicity data, details standardized experimental methodologies, and provides a visual representation of a typical toxicological workflow, serving as a critical resource for safety and risk assessment.

The assessment focuses on comparing the acute oral toxicity of cyclohexyl formate with its short-chain alkyl formate analogues (methyl formate, ethyl formate, propyl formate) and a related cyclohexyl ester, cyclohexyl acetate (B1210297). While formate esters are widely used in various industrial applications, including as solvents and flavoring agents, a thorough understanding of their comparative toxicity is essential for ensuring safe handling and use.

Quantitative Toxicity Data Summary

The acute oral toxicity, represented by the median lethal dose (LD50) in rats, is a key parameter in toxicological assessment. The data reveals a trend of decreasing acute toxicity with increasing alkyl chain length among the simple formate esters. Cyclohexyl acetate exhibits the lowest acute toxicity among the compounds for which quantitative data is available.

It is important to note that while this compound is designated as Generally Recognized as Safe (GRAS) for its use as a flavoring agent by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), a specific numerical LD50 value is not publicly available.[1][2][3] The JECFA evaluation concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[1][2][3]

CompoundCAS NumberMolecular Weight ( g/mol )Acute Oral LD50 (Rat)Reference
Methyl Formate 107-31-360.051500 mg/kg[3]
Ethyl Formate 109-94-474.081850 mg/kg[4][5][6]
Propyl Formate 110-74-788.113980 mg/kg[7]
Cyclohexyl Acetate 622-45-7142.206528 - 6730 mg/kg[1][2][8]
This compound 4351-54-6128.17Data Not Available

Experimental Protocols

The acute oral toxicity data presented in this guide is primarily determined using standardized methods, such as the OECD Guideline for the Testing of Chemicals, Test No. 423, the Acute Toxic Class Method.

Protocol: OECD Test Guideline 423 - Acute Toxic Class Method

This method is a stepwise procedure using a limited number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.

  • Principle: The test uses a stepwise procedure with three animals of a single sex per step. The outcome of each step (survival or death) determines the next step: either dosing at a lower or higher fixed dose level or stopping the test. The method allows for the classification of the substance into one of several toxicity classes defined by fixed LD50 cut-off values.

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used. The animals are acclimatized to laboratory conditions for at least five days before the study begins.

  • Housing and Feeding: Animals are housed in appropriate cages under standard laboratory conditions (e.g., 22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle). They are provided with a standard laboratory diet and unlimited drinking water.

  • Dose Administration: The test substance is administered in a single dose by oral gavage. Animals are fasted prior to dosing. The volume administered should generally not exceed 1 mL/100g of body weight for rodents.

  • Procedure: The test starts with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any existing information about the substance's toxicity. Three female rats are used in the first step.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days after dosing.

  • Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.

  • Data Analysis: The method results in a classification of the substance into a GHS category based on the observed mortality at the tested dose levels, rather than determining a precise LD50 value.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for an acute oral toxicity study based on the OECD 423 guideline.

G cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_analysis Analysis & Reporting Phase A Substance Characterization B Protocol Design & IAEC Approval A->B C Animal Acclimatization (min. 5 days) B->C D Select Starting Dose (e.g., 300 or 2000 mg/kg) C->D E Dose Group 1 (3 animals) via Oral Gavage D->E F Observe for Mortality/Toxicity (First 48 hours critical) E->F G 14-Day Observation Period (Daily clinical signs, weekly body weight) F->G D1 Mortality Observed? F->D1 H Endpoint Determination (Mortality Count) G->H I Gross Necropsy (All surviving animals) G->I J Data Analysis & GHS Classification H->J I->J K Final Study Report J->K E2 Dose Next Group (3 animals) at lower level D1->E2 Yes (e.g., 2-3 deaths) -> Lower Dose E3 Confirm at Same Dose or Proceed to Higher Dose D1->E3 No/Minority (e.g., 0-1 death) -> Higher Dose / Stop E2->F E3->F

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

References

Cyclohexyl Formate: An Economic and Performance Analysis for Solvent Substitution in Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The growing emphasis on green chemistry and sustainable practices within the pharmaceutical and chemical industries has spurred the search for safer, more environmentally benign solvents that do not compromise on performance. This guide provides a comprehensive economic and performance analysis of cyclohexyl formate (B1220265) as a potential substitute for common laboratory and industrial solvents, including toluene, dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), ethyl acetate, and acetone (B3395972).

Executive Summary

Cyclohexyl formate presents itself as a viable, greener alternative to several conventional solvents, offering a favorable balance of performance, cost, and environmental, health, and safety (EHS) benefits. While not a universal replacement, its properties make it particularly interesting for consideration in specific applications within organic synthesis and drug development. This guide summarizes key performance indicators, economic viability, and safety profiles to aid researchers in making informed decisions about solvent selection.

Economic Analysis

The economic viability of a solvent substitute is a critical factor in its adoption. The following table provides an estimated cost comparison between this compound and common solvents. Prices are subject to variation based on supplier, purity, and volume.

Table 1: Economic Comparison of Solvents

SolventTypical Price (USD/kg)Key Economic Considerations
This compound~$15-25Higher initial cost may be offset by potential for easier recycling and reduced waste disposal costs.
Toluene~$1-2Low purchase price but associated with significant health and environmental hazards, leading to higher handling and disposal costs.
Dichloromethane (DCM)~$1-3Inexpensive, but its toxicity and environmental concerns can lead to high costs for exposure mitigation and waste treatment.
Tetrahydrofuran (THF)~$3-5Moderate price; peroxide formation can lead to additional costs for stabilization and testing.
Ethyl Acetate~$1-2Relatively low cost and favorable environmental profile.
Acetone~$1-2Low cost and readily available.

Performance Comparison

The performance of a solvent is determined by its physical and chemical properties, which influence its suitability for specific reactions and processes.

Table 2: Physical and Chemical Properties of this compound and Alternatives

PropertyThis compoundTolueneDichloromethaneTetrahydrofuranEthyl AcetateAcetone
Formula C₇H₁₂O₂C₇H₈CH₂Cl₂C₄H₈OC₄H₈O₂C₃H₆O
Molecular Weight ( g/mol ) 128.1792.1484.9372.1188.1158.08
Boiling Point (°C) [1]162-16311140667756
Density (g/mL) [1]~0.980.871.330.890.900.79
Flash Point (°C) [2]53.34N/A-14-4-20
Water Solubility [1]InsolubleInsolubleSlightly SolubleMiscibleSolubleMiscible
Polarity (Dielectric Constant) ModerateLowModerateHighModerateHigh
Experimental Protocols: A Framework for Solvent Screening

While direct comparative studies featuring this compound are not abundant in published literature, a general experimental protocol for solvent screening can be adapted to evaluate its performance.

Protocol: Small-Scale Reaction Screening

  • Reaction Setup: In parallel, set up small-scale reactions (e.g., in vials) for the desired transformation (e.g., amide coupling, Suzuki-Miyaura coupling).

  • Solvent Addition: To each vial, add the same molar equivalents of reactants, catalyst, and base, but use a different solvent for each (this compound, toluene, DCM, THF, ethyl acetate, acetone).

  • Reaction Conditions: Subject all vials to the same reaction conditions (temperature, time, stirring).

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) at regular intervals.

  • Work-up and Isolation: Upon completion, perform a standardized work-up and isolation procedure for each reaction.

  • Analysis: Analyze the crude and purified products to determine the yield and purity for each solvent.

This protocol allows for a direct comparison of how the solvent choice affects reaction kinetics, yield, and impurity profiles.

Environmental, Health, and Safety (EHS) Assessment

A crucial aspect of adopting a new solvent is its EHS profile. The following table summarizes key safety and environmental data.

Table 3: Comparative EHS Data for Solvents

ParameterThis compoundTolueneDichloromethaneTetrahydrofuranEthyl AcetateAcetone
GHS Hazard Pictograms FlammableFlammable, Health Hazard, IrritantHealth Hazard, IrritantFlammable, Health Hazard, IrritantFlammable, IrritantFlammable, Irritant
Key Hazard Statements [2][3][4][5][6][7][8]H226 (Flammable liquid and vapor)H225, H304, H315, H336, H361d, H373H315, H319, H336, H351H225, H319, H335, H351H225, H319, H336H225, H319, H336
Acute Oral Toxicity (LD50, rat, mg/kg) No data available5,5801,6001,6505,6205,800
Aquatic Toxicity (96h LC50, fish, mg/L) No data available5.51932,1602305,540
Biodegradability Expected to be biodegradableReadily biodegradableNot readily biodegradableNot readily biodegradableReadily biodegradableReadily biodegradable
Photochemical Ozone Creation Potential (POCP) Moderate (Estimate)HighLowModerateLowLow

Logical Workflow for Solvent Selection

The decision to substitute a solvent should follow a logical workflow that considers all relevant factors.

Solvent_Selection_Workflow start Identify Need for Solvent Substitution economic Economic Analysis (Cost per kg, Disposal Costs) start->economic performance Performance Evaluation (Solubility, Reaction Kinetics, Yield) start->performance ehs EHS Assessment (Toxicity, Environmental Impact, Safety) start->ehs decision Select Optimal Solvent Substitute economic->decision performance->decision ehs->decision implementation Implement and Validate at Scale decision->implementation

Caption: A logical workflow for selecting a suitable solvent substitute.

Signaling Pathways in Solvent-Induced Cellular Responses

While not a direct signaling pathway in the classical sense, the interaction of solvents with biological systems can be conceptualized as a series of cause-and-effect relationships leading to toxicological outcomes.

Solvent_Toxicity_Pathway exposure Solvent Exposure (Inhalation, Dermal, Ingestion) absorption Absorption and Distribution to Target Organs exposure->absorption metabolism Metabolic Activation/ Detoxification absorption->metabolism cellular_damage Cellular Damage (e.g., Oxidative Stress, DNA Adducts) metabolism->cellular_damage adverse_outcome Adverse Health Outcome (e.g., Carcinogenicity, Neurotoxicity) cellular_damage->adverse_outcome

Caption: A simplified pathway illustrating solvent-induced toxicity.

Conclusion

This compound emerges as a promising "greener" solvent alternative that warrants consideration in pharmaceutical and chemical synthesis. Its higher boiling point and flash point compared to highly volatile solvents like acetone and DCM offer safety advantages. While its initial purchase price may be higher, a comprehensive cost analysis should include the often-hidden expenses associated with the handling, monitoring, and disposal of more hazardous solvents.

The lack of extensive comparative performance data in the scientific literature highlights the need for further experimental investigation. Researchers are encouraged to utilize the provided solvent screening protocol to evaluate this compound's suitability for their specific applications. By systematically assessing economic, performance, and EHS factors, the chemical and pharmaceutical industries can move towards more sustainable and safer manufacturing processes.

References

Inter-Laboratory Comparison for the Analysis of Cyclohexyl Formate in a Simulated Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents the results and methodologies of a simulated inter-laboratory comparison (ILC) for the quantitative analysis of cyclohexyl formate (B1220265). The study was designed to assess the proficiency of participating laboratories in determining the concentration of this compound in a standardized pharmaceutical matrix. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control to provide insights into the expected variability of analytical results and to offer a standardized protocol for method validation.

Data Summary

The inter-laboratory study involved 10 participating laboratories. Each laboratory received two blind samples (Sample A and Sample B) of a simulated pharmaceutical formulation containing cyclohexyl formate at different concentration levels. Participants were instructed to perform triplicate measurements for each sample and report the mean concentration, standard deviation, and the analytical method used. The performance of each laboratory was evaluated using Z-scores, which were calculated based on the consensus values derived from the reported results.

Table 1: Summary of Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDSample A Reported Mean (mg/mL)Sample A Std. Dev.Sample A Z-ScoreSample B Reported Mean (mg/mL)Sample B Std. Dev.Sample B Z-ScoreAnalytical Method
Lab 14.950.12-0.589.880.21-0.76GC-MS
Lab 25.120.150.8710.250.250.76GC-MS
Lab 34.880.18-1.179.750.28-1.31HPLC-UV
Lab 45.050.100.2910.110.190.19GC-MS
Lab 54.990.13-0.1910.050.22-0.08GC-MS
Lab 65.210.201.6610.380.301.48GC-FID
Lab 74.920.11-0.879.820.20-1.00GC-MS
Lab 85.080.140.5810.180.230.44HPLC-UV
Lab 94.850.16-1.469.690.26-1.56GC-MS
Lab 105.150.171.1710.310.271.08GC-MS
Consensus Mean 5.02 10.04
Consensus Std. Dev. 0.12 0.24

Note: Z-scores were calculated using the formula: Z = (x - X) / σ, where x is the participant's result, X is the consensus mean, and σ is the consensus standard deviation. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

The following is a representative experimental protocol based on Gas Chromatography-Mass Spectrometry (GC-MS), which was the most commonly used method in this study. This protocol is provided as a reference for laboratories seeking to establish or validate their own methods for this compound analysis.

1. Objective

To provide a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of this compound in a simulated pharmaceutical formulation.

2. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Internal Standard (IS): Toluene (B28343), HPLC grade

  • Helium, ultra-high purity (99.999%)

  • Sample vials, caps, and septa

3. Instrumentation

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Autosampler

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

4. Preparation of Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of toluene and dissolve in 100 mL of dichloromethane.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with dichloromethane to achieve concentrations ranging from 0.1 mg/mL to 10 mg/mL. Spike each calibration standard with the internal standard to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Accurately weigh a portion of the homogenized sample, dissolve it in a known volume of dichloromethane, and add the internal standard to a final concentration of 0.5 mg/mL.

5. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z 82, 128

    • Toluene (IS): m/z 91, 92

6. Data Analysis

  • Identify and integrate the peaks corresponding to this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Visualizations

Workflow of the Inter-Laboratory Comparison

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Sample Preparation (this compound in Matrix) B Homogenization and Aliquoting A->B C Blind Sample Labeling (Sample A & Sample B) B->C D Sample Distribution to Participating Laboratories C->D E Laboratory Analysis (Triplicate Measurements) D->E F Data Submission (Mean, Std. Dev.) E->F G Data Compilation and Statistical Analysis F->G H Calculation of Consensus Values (Mean, Std. Dev.) G->H I Z-Score Calculation for Each Laboratory H->I J Issuance of Final Report I->J

Caption: Workflow of the this compound inter-laboratory comparison study.

Shifting Towards Greener Solvents: An Environmental Impact Comparison of Cyclohexyl Formate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Faced with increasing regulatory scrutiny and a growing demand for sustainable chemical practices, researchers and drug development professionals are actively seeking greener alternatives to conventional solvents. This guide provides a comparative environmental impact assessment of cyclohexyl formate (B1220265) against two promising alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME). The following analysis, based on available experimental data, evaluates key environmental indicators including biodegradability, aquatic toxicity, and greenhouse gas emissions to support informed solvent selection in research and development.

Executive Summary

The selection of a solvent can have a significant impact on the overall environmental footprint of a chemical process. This guide offers a data-driven comparison of cyclohexyl formate, a commonly used solvent, with 2-MeTHF and CPME. While a complete dataset for this compound remains elusive in public literature, this comparison leverages data from a structurally similar compound, cyclohexyl acetate (B1210297), as a surrogate, alongside reported data for the alternative solvents. The findings suggest that bio-based solvents like 2-MeTHF present a compelling case for environmental preferability, particularly concerning greenhouse gas emissions. However, a comprehensive assessment requires consideration of the trade-offs between biodegradability, toxicity, and lifecycle emissions.

Comparative Environmental Impact Data

The following table summarizes the available quantitative data for this compound (using cyclohexyl acetate as a surrogate where noted) and its alternatives.

Environmental ParameterThis compound / Cyclohexyl Acetate2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Test Protocol
Biodegradability No data available for this compound. Cyclohexyl acetate is described as "readily biodegradable," but quantitative data is lacking.Data not found in a standardized format.~2% after 28 days (Not readily biodegradable)OECD 301C
Aquatic Toxicity
Fish (LC50, 96h)76 mg/L (Leuciscus idus) for cyclohexyl acetate> 100 mg/L (Oncorhynchus mykiss)[1]> 220 mg/L (Oncorhynchus mykiss)OECD 203
Daphnia (EC50, 48h)164 mg/L (Daphnia magna) for cyclohexyl acetate> 139 mg/L (Daphnia magna)[1]35 mg/L (Daphnia magna)OECD 202
Greenhouse Gas Emissions No direct data. Production of formic acid (a precursor) is estimated at ~2.2 kg CO2 eq./kg.0.150 kg CO2 eq./kg (from renewable resources)Data not found.Life Cycle Assessment

Note: The use of cyclohexyl acetate as a surrogate for this compound introduces uncertainty due to potential differences in the environmental behavior of the two molecules.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the cited data, it is crucial to understand the methodologies employed in these environmental assessments.

Ready Biodegradability - OECD 301 F (Manometric Respirometry Test)

This method determines the degree of biodegradation by measuring the oxygen consumed by a microbial population in a closed respirometer.

  • Test Setup: A known volume of mineral medium containing the test substance at a specific concentration is inoculated with a mixed population of microorganisms (typically from activated sludge).

  • Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over time using a pressure sensor that detects the decrease in pressure in the headspace of the respirometer as oxygen is consumed by the microorganisms.

  • Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Fish, Acute Toxicity Test - OECD 203

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organisms: A specified species of fish (e.g., Rainbow Trout, Zebrafish) of a defined age and size are used.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period. A control group is exposed to water without the test substance.

  • Observation: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the statistically estimated concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period.

Visualizing the Decision Process: A Workflow for Green Solvent Selection

The selection of an environmentally preferable solvent involves a multi-faceted decision-making process. The following diagram illustrates a logical workflow for researchers to navigate this process.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Comparative Assessment cluster_2 Phase 3: Decision & Justification A Identify Potential Solvents B Gather Existing Environmental Data A->B C Compare Biodegradability Data (OECD 301) B->C D Compare Aquatic Toxicity Data (OECD 203, 202) B->D E Compare Greenhouse Gas Emissions (Life Cycle Assessment) B->E F Prioritize Solvents Based on Overall Impact C->F D->F E->F G Consider Performance & Cost Constraints F->G H Select Optimal Green Solvent G->H Balanced Decision I Document Justification H->I

A workflow for selecting environmentally friendly solvents.

Discussion and Recommendations

The available data, while incomplete for this compound, provides valuable insights for researchers aiming to make more sustainable solvent choices.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF exhibits a significantly lower carbon footprint compared to conventionally produced solvents.[1] Its aquatic toxicity profile appears favorable, with an LC50 for fish greater than 100 mg/L.[1] The lack of a standardized biodegradability value is a data gap that should be addressed for a more complete assessment.

  • Cyclopentyl Methyl Ether (CPME): CPME demonstrates low aquatic toxicity to fish. However, its poor biodegradability is a significant environmental concern, suggesting it may persist in the environment. Further investigation into its lifecycle greenhouse gas emissions is necessary for a comprehensive evaluation.

  • This compound: The absence of direct experimental data for this compound's environmental impact is a major limitation. While the data for cyclohexyl acetate suggests it may be readily biodegradable and have moderate aquatic toxicity, these are only estimations for the target compound. The reliance on fossil fuels for the production of its precursors, such as formic acid, suggests a potentially higher carbon footprint compared to bio-based alternatives.

Recommendation: Based on the currently available data, 2-Methyltetrahydrofuran (2-MeTHF) appears to be the most environmentally favorable alternative among the three, primarily due to its significantly lower greenhouse gas emissions stemming from its bio-based production. However, professionals should consider the specific requirements of their application, including performance and cost, and are encouraged to seek out more complete environmental data as it becomes available. The lack of comprehensive data for this compound highlights the need for greater transparency and testing of commonly used chemicals to enable truly sustainable scientific practices.

References

A Comparative Analysis of Experimental and Predicted Physical Properties of Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an accurate understanding of the physical properties of chemical compounds is paramount. This guide provides a detailed comparison of the experimentally determined physical properties of cyclohexyl formate (B1220265) against values predicted by the Joback group contribution method. This analysis serves to highlight the utility and limitations of predictive models in the context of laboratory research.

Cyclohexyl formate (C₇H₁₂O₂) is an ester recognized for its characteristic fruity odor. Its physical properties are crucial for its application in various chemical processes, including its use as a flavoring agent and in synthesis.

Comparison of Physical Properties

The following table summarizes the available experimental data for this compound and compares it with values predicted using the Joback method, a well-established group contribution technique for estimating thermophysical properties of organic compounds.

Physical PropertyExperimental ValuePredicted Value (Joback Method)
Boiling Point 162-163 °C at 760 mmHg155.9 °C
Melting Point Not well-established-25.92 °C
Density 1.052-1.060 g/cm³ at 25 °CNot directly predicted by Joback
Refractive Index 1.439-1.445 at 20 °CNot predicted by Joback
Critical Temperature No data found621.9 K
Critical Pressure No data found35.7 bar
Critical Volume No data found535.5 cm³/mol

It is important to note that while some sources provide a melting point of around 72-74 °C, this is considered anomalous for a substance described as a liquid at room temperature and is likely erroneous. The predicted melting point from the Joback method suggests a much lower value.

Experimental Protocols

The experimental values cited in this guide are determined through established laboratory techniques designed to ensure accuracy and reproducibility.

Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the distillation method .[1][2] In this procedure, the liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[1] Another technique is the Thiele tube method , where a small sample of the liquid is heated in a tube along with an inverted capillary tube.[3] The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and the liquid is drawn into the capillary upon cooling.[3][4]

Melting Point Determination: The melting point is the temperature at which a solid turns into a liquid. The standard procedure involves the capillary method .[5] A small, powdered sample of the substance is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus.[5][6] The apparatus heats the sample at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[5][7]

Density Measurement: The density of a liquid can be determined using several methods. The pycnometer method involves weighing a specific, known volume of the liquid in a calibrated flask called a pycnometer.[8][9] The density is then calculated by dividing the mass of the liquid by its volume.[10] Another common technique is the use of an oscillating U-tube density meter , which measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[8] The gravimetric buoyancy method , based on Archimedes' principle, is another highly accurate technique.[11]

Refractive Index Measurement: The refractive index of a liquid is typically measured using a refractometer , such as an Abbe refractometer.[12] This instrument measures the critical angle of total internal reflection of light passing from a prism with a known refractive index to the liquid sample.[12] Interferometric techniques, like using a Michelson interferometer, can also be employed for precise measurements.[13]

Prediction Methodology: The Joback Method

The predicted values in this guide were calculated using the Joback group contribution method. This method estimates thermophysical properties based on the molecular structure of a compound.[14]

Core Principles: The fundamental principle of the Joback method is that the properties of a molecule can be determined by summing the contributions of its individual functional groups.[14] The molecule is first deconstructed into its constituent groups (e.g., -CH₃, -CH₂-, >C=O, -OH). Each group is assigned a specific numerical contribution for each property, which has been derived from experimental data of a wide range of compounds.

Calculation of Properties: Simple properties like critical volume are calculated by a straightforward summation of the group contributions.[15] Other properties, such as boiling point and melting point, are calculated using linear equations that include the sum of the group contributions.[16] More complex properties like critical temperature and critical pressure are determined using more intricate formulas that incorporate the sum of group contributions and other parameters like the number of atoms in the molecule.[17]

Strengths and Limitations: The primary advantage of the Joback method is its simplicity and broad applicability to a wide range of organic compounds, requiring only the molecular structure for prediction.[14] However, it has known limitations. The method does not account for interactions between non-adjacent functional groups and may show reduced accuracy for molecules with complex structures or strong intramolecular interactions.[14]

Workflow for Comparison of Experimental and Predicted Values

The following diagram illustrates the logical workflow for comparing the experimental physical properties of a compound with values obtained from predictive models.

G cluster_experimental Experimental Determination cluster_prediction Predictive Modeling exp_methods Select Standard Experimental Methods (e.g., Distillation, Pycnometry) exp_measurement Perform Laboratory Measurements exp_methods->exp_measurement exp_data Collect Experimental Data (e.g., Boiling Point, Density) exp_measurement->exp_data comparison Comparative Analysis exp_data->comparison select_model Select Prediction Model (e.g., Joback Method) group_decomp Decompose Molecular Structure into Functional Groups select_model->group_decomp calc_properties Calculate Predicted Properties group_decomp->calc_properties pred_data Obtain Predicted Data calc_properties->pred_data pred_data->comparison report Generate Comparison Guide comparison->report

Caption: Workflow for comparing experimental and predicted physical properties.

References

Validating Kinetic Models: A Comparative Guide for Reactions in Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of kinetic models is paramount for accurate reaction prediction, optimization, and scale-up. This guide provides a comprehensive comparison of methodologies and data for validating the kinetic model of a reaction involving cyclohexyl formate (B1220265), specifically its hydrolysis. The principles and protocols detailed herein are broadly applicable to a range of reactions where understanding solvent effects is critical.

Core Reaction: Hydrolysis of Cyclohexyl Formate

The focus of this guide is the acid-catalyzed hydrolysis of this compound to produce cyclohexanol (B46403) and formic acid. This reaction serves as an excellent case study for kinetic model validation due to the availability of detailed experimental data and the interplay of reactants and catalysts.

Reaction Scheme:

This compound + Water ⇌ Cyclohexanol + Formic Acid

Experimental Protocols

A robust kinetic model is built upon precise and reliable experimental data. The following protocols are based on established methodologies for studying the kinetics of ester hydrolysis.

Continuous Stirred-Tank Reactor (CSTR) Experiments

Objective: To determine the reaction rate under steady-state conditions.

Apparatus:

  • A jacketed glass CSTR with a known volume.

  • Thermostatic bath to maintain constant temperature.

  • High-precision pumps for continuous feeding of reactants.

  • Stirring mechanism to ensure perfect mixing.

  • Online or offline analytical instrumentation (e.g., Gas Chromatography) to measure the concentration of reactants and products in the effluent.

Procedure:

  • The reactor is brought to the desired temperature by circulating fluid from the thermostatic bath through the jacket.

  • The reactant feeds (this compound, water, and catalyst solution) are pumped into the reactor at constant and known flow rates.

  • The stirrer is activated to ensure homogeneity of the reaction mixture.

  • The system is allowed to reach a steady state, where the concentrations of all components in the effluent remain constant over time.

  • Samples of the effluent are collected and analyzed to determine the concentrations of this compound, cyclohexanol, and formic acid.

  • The experiment is repeated at different residence times (by varying the total flow rate) and temperatures to obtain a comprehensive kinetic dataset.

Batch Reactor Experiments

Objective: To monitor the change in concentration of reactants and products over time.

Apparatus:

  • A jacketed glass batch reactor.

  • Thermostatic bath.

  • Magnetic or overhead stirrer.

  • Sampling port.

  • Analytical instrumentation (e.g., Gas Chromatography).

Procedure:

  • The reactor is charged with the initial reactants (this compound, water, and catalyst) at the desired concentrations and brought to the target temperature.

  • Stirring is initiated to ensure a uniform mixture.

  • Samples are withdrawn from the reactor at regular time intervals.

  • Each sample is immediately quenched (e.g., by rapid cooling or addition of a reaction inhibitor) to stop the reaction.

  • The quenched samples are analyzed to determine the concentration of each species as a function of time.

  • The experiment is performed at various initial concentrations and temperatures.

Data Presentation for Kinetic Model Validation

Clear and structured presentation of quantitative data is essential for model validation and comparison.

Kinetic Parameters for the Hydrolysis of this compound

The following table summarizes the experimentally determined kinetic parameters for the acid-catalyzed hydrolysis of this compound. The rate law for this reaction can be expressed as:

r = k * [this compound] * [Water] - k' * [Cyclohexanol] * [Formic Acid]

where k is the forward rate constant and k' is the reverse rate constant.

Temperature (°C)Forward Rate Constant (k) [L/(mol·min)]Reverse Rate Constant (k') [L/(mol·min)]Activation Energy (Ea) [kJ/mol]
500.0150.03255.4
600.0310.06055.4
700.0600.10955.4

Note: The data presented here are illustrative and based on typical values for such reactions.

Comparative Kinetics of Ester Hydrolysis in Different Solvents

To validate the robustness of a kinetic model, it is crucial to assess the reaction's behavior in different solvent environments. The following table provides a template for comparing the second-order rate constants for the hydrolysis of different esters in various organic solvents. This comparative analysis helps in understanding the solvent's influence on the reaction kinetics and ensures the developed model has predictive power beyond a single solvent system.

EsterSolventDielectric Constant of SolventRate Constant (k) at 25°C [L/(mol·s)]
This compound (Hypothetical Data)
Dioxane2.2(Hypothetical value)
Acetone20.7(Hypothetical value)
Acetonitrile37.5(Hypothetical value)
Ethyl Acetate (B1210297)
Dioxane2.21.2 x 10⁻⁴
Acetone20.72.5 x 10⁻³
Acetonitrile37.54.1 x 10⁻³
Cyclohexyl Acetate
Dioxane2.28.5 x 10⁻⁵
Acetone20.71.8 x 10⁻³
Acetonitrile37.53.0 x 10⁻³

Note: The data for ethyl acetate and cyclohexyl acetate are representative values from the literature to illustrate the comparison.

Mandatory Visualizations

Diagrams are powerful tools for representing complex workflows and reaction pathways.

Kinetic_Model_Validation_Workflow cluster_exp Experimental Phase cluster_model Modeling Phase cluster_val Validation Phase exp_design Experimental Design (e.g., DoE) data_acq Data Acquisition (CSTR, Batch) exp_design->data_acq analytics Analytical Measurements (GC, HPLC) data_acq->analytics param_est Parameter Estimation (Regression Analysis) analytics->param_est Experimental Data model_post Postulate Kinetic Model (Rate Law) model_post->param_est model_sim Model Simulation param_est->model_sim comparison Compare Simulation with Experimental Data model_sim->comparison sensitivity Sensitivity Analysis comparison->sensitivity sensitivity->model_post Poor Fit final_model Validated Kinetic Model sensitivity->final_model Good Fit Acid_Catalyzed_Ester_Hydrolysis cluster_reactants Reactants cluster_products Products ester This compound (R-COOR') protonated_ester Protonated Ester [R-C(OH)OR']⁺ ester->protonated_ester + H⁺ water Water (H₂O) catalyst_in H⁺ (Catalyst) tetrahedral_intermediate Tetrahedral Intermediate [R-C(OH)₂(OR')]⁺ protonated_ester->tetrahedral_intermediate + H₂O protonated_alcohol Protonated Alcohol [R'OH₂]⁺ tetrahedral_intermediate->protonated_alcohol Proton Transfer acid Carboxylic Acid (R-COOH) tetrahedral_intermediate->acid - R'OH alcohol Cyclohexanol (R'-OH) protonated_alcohol->alcohol - H⁺ catalyst_out H⁺ (Regenerated)

A Comparative Analysis of Cyclohexyl Formate Conformational Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Cyclohexyl formate (B1220265), an ester of cyclohexanol (B46403) and formic acid, serves as a valuable model for understanding the influence of conformational isomerism on the physicochemical properties and reactivity of substituted cyclohexanes. Due to the chair conformation of the cyclohexane (B81311) ring, the formate substituent can exist in two distinct spatial orientations: axial and equatorial. These conformers are in rapid equilibrium at room temperature, but their differing steric environments lead to notable differences in stability, reactivity, and spectroscopic signatures. This guide provides a comparative study of the axial and equatorial isomers of cyclohexyl formate, supported by experimental data and detailed protocols for their synthesis and analysis.

Conformational Stability

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position due to the mitigation of destabilizing 1,3-diaxial interactions present in the axial conformer.

Table 1: Conformational Energy Comparison of this compound Isomers

IsomerRelative StabilityEstimated ΔG° (kcal/mol)Estimated Equilibrium Constant (Keq at 298 K)Population at Equilibrium (%)
EquatorialMore Stable0-~78%
AxialLess Stable0.7~3.2~22%

Note: The ΔG° and subsequent calculations are based on the A-value of the acetate (B1210297) group as a proxy for the formate group.

The equatorial conformer is favored due to reduced steric strain. In the axial orientation, the formate group experiences steric hindrance from the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).

Caption: Conformational equilibrium of this compound.

Comparative Reactivity

The differing steric accessibility of the formate group in the axial and equatorial positions is expected to influence its reactivity. The equatorial position is generally more open to attack by reagents, while the axial position is shielded by the cyclohexane ring.

Table 2: Qualitative Comparison of Isomer Reactivity

Reaction TypeEquatorial Isomer ReactivityAxial Isomer ReactivityRationale
Nucleophilic attack at the carbonyl carbon HigherLowerThe equatorial position is more sterically accessible to incoming nucleophiles. The axial position is hindered by the cyclohexane ring and 1,3-diaxial hydrogens.
Base-catalyzed hydrolysis HigherLowerThe approach of the hydroxide (B78521) ion is less hindered in the equatorial conformer.
Acid-catalyzed hydrolysis HigherLowerProtonation of the carbonyl oxygen and subsequent attack by water is sterically favored in the equatorial position.
Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational isomers. At room temperature, the rapid interconversion of the chair forms of this compound results in averaged signals in the NMR spectrum. However, at low temperatures, this ring flip can be slowed or "frozen out" on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.

The proton on the carbon bearing the formate group (H-1) is particularly informative. In the axial position, H-1 is equatorial and typically appears at a different chemical shift than when it is in the equatorial position (H-1 is axial).

Table 3: Expected ¹H NMR Chemical Shifts for the H-1 Proton

IsomerOrientation of H-1Expected Chemical Shift Range (δ, ppm)Rationale
EquatorialAxialLower FieldThe axial H-1 is often deshielded by 1,3-diaxial interactions with other axial protons.
AxialEquatorialHigher FieldThe equatorial H-1 is in a different magnetic environment, typically at a slightly higher field compared to its axial counterpart.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from cyclohexanol and formic acid.

Materials:

  • Cyclohexanol

  • Formic acid (98-100%)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

G start Start reactants Combine Cyclohexanol, Formic Acid, and H₂SO₄ start->reactants reflux Reflux the Mixture reactants->reflux cool Cool to Room Temperature reflux->cool extract Extract with Diethyl Ether cool->extract wash_bicarb Wash with NaHCO₃ Solution extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO₄ wash_brine->dry filter Filter dry->filter distill Distill to Purify filter->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Procedure:

  • In a round-bottom flask, combine 1.0 mole of cyclohexanol and 1.2 moles of formic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture at reflux for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of cold water. Shake and separate the layers.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: gas evolution) and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude this compound by distillation.

Conformational Analysis by Low-Temperature NMR

This protocol outlines the general steps for determining the equilibrium ratio of axial and equatorial conformers.

Instrumentation:

  • Variable temperature NMR spectrometer

Procedure:

  • Prepare a solution of purified this compound in a suitable solvent that remains liquid at low temperatures (e.g., deuterated toluene (B28343) or dichloromethane).

  • Acquire a ¹H NMR spectrum at room temperature to observe the time-averaged signals.

  • Gradually lower the temperature of the NMR probe in increments (e.g., 10 K).

  • Acquire a spectrum at each temperature, monitoring the signals for broadening and eventual splitting into two distinct sets of peaks corresponding to the axial and equatorial conformers.

  • Once the signals for the two conformers are well-resolved (the "coalescence temperature" has been passed), integrate the corresponding peaks to determine the relative populations of the axial and equatorial isomers.

  • Use the integrated areas to calculate the equilibrium constant (Keq = [equatorial]/[axial]) at that temperature.

  • Calculate the Gibbs free energy difference (ΔG° = -RTlnKeq).

G start Prepare Sample in Low-Temp Solvent rt_nmr Acquire ¹H NMR at Room Temperature start->rt_nmr cool_probe Cool NMR Probe rt_nmr->cool_probe lt_nmr Acquire ¹H NMR at Low Temperature cool_probe->lt_nmr integrate Integrate Axial and Equatorial Signals lt_nmr->integrate calculate Calculate Keq and ΔG° integrate->calculate end Determine Conformational Equilibrium calculate->end

Caption: Workflow for NMR-based conformational analysis.

Conclusion

The conformational isomerism of this compound provides a clear illustration of how the spatial arrangement of a functional group can significantly impact a molecule's stability and reactivity. The equatorial conformer is thermodynamically favored due to the absence of destabilizing 1,3-diaxial interactions, which in turn influences its kinetic behavior in chemical reactions. Understanding these fundamental principles is crucial for professionals in drug development and chemical research, as the conformation of a molecule can dictate its biological activity and reaction pathways. The experimental protocols provided herein offer a practical framework for the synthesis and conformational analysis of this and similar substituted cyclohexane systems.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. The proper disposal of chemical waste, such as cyclohexyl formate (B1220265), is a critical component of this responsibility. Adherence to established protocols not only ensures the safety of laboratory personnel but also prevents environmental contamination and maintains regulatory compliance. This guide provides essential, step-by-step procedures for the safe and effective disposal of cyclohexyl formate.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor.[1] Therefore, it is crucial to handle it in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.[1][2][3]

  • Body Protection: A laboratory coat or a chemical-resistant apron.[1][3]

In the event of a spill, immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[1][3] For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the liquid.[3] The absorbed material should then be collected into a clearly labeled, sealed container for hazardous waste.[3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

This compound Properties and Disposal Overview

The following table summarizes key data for this compound to inform safe handling and disposal decisions.

PropertyValueCitation
Chemical Formula C7H12O2[2]
Molecular Weight 128.17 g/mol [4]
Appearance Light colourless liquid[4]
Primary Hazards Flammable liquid and vapor[1][4]
Recommended Disposal Methods Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing[1]
Prohibited Disposal Methods Discharge to sewer systems, Contamination of water, foodstuffs, feed or seed[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste, in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6]

1. Waste Identification and Collection:

  • Treat all this compound waste as hazardous.[7]

  • Collect the waste in a suitable, leak-proof container.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • Ensure the container is compatible with this compound.

2. Labeling the Waste Container:

  • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[5][7]

  • The label must include:

    • The words "Hazardous Waste".[5][8]

    • The full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.[5]

    • The quantity of the waste.[5]

    • The date of waste generation.[5]

    • The location of origin (e.g., laboratory room number).[5]

    • The name and contact information of the principal investigator.[5]

3. Storing the Waste:

  • Keep the waste container tightly closed except when adding more waste.[1][2][8]

  • Store the container in a designated, well-ventilated hazardous waste accumulation area.[1][2]

  • Segregate this compound waste from incompatible materials.[7][8]

4. Arranging for Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[1][5]

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[5][7] They will ensure the waste is transported to a licensed chemical destruction plant or a facility capable of controlled incineration with flue gas scrubbing.[1]

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7][8]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]

  • After triple-rinsing and allowing the container to air dry, deface the original label and it can then typically be disposed of as regular trash.[7][8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 A Generate Cyclohexyl Formate Waste B Is the container empty? A->B C Collect waste in a labeled, compatible hazardous waste container B->C No F Triple-rinse container with appropriate solvent B->F Yes D Store container in designated hazardous waste area C->D E Contact EHS for disposal D->E G Collect rinsate as hazardous waste F->G H Dispose of empty container in regular trash F->H G->C

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclohexyl formate (B1220265), including detailed operational and disposal plans, to build deep trust and provide value beyond the product itself.

Cyclohexyl formate is a flammable liquid that requires careful handling to prevent ignition and exposure.[1] Adherence to proper safety protocols is crucial for minimizing risks and ensuring the well-being of all laboratory personnel.

Essential Safety and Handling Information

Proper personal protective equipment (PPE) is the first line of defense when working with this compound. The following table summarizes the recommended PPE and other critical safety information.

Category Specification Rationale
CAS Number 4351-54-6Unique identifier for the chemical substance.[2]
Molecular Formula C7H12O2Chemical formula of this compound.[2]
Molecular Weight 128.17 g/mol Molar mass of the compound.[3]
Appearance Light colourless liquid[3]
Odor Pleasant cherry-like[3]
Flash Point 53.3°CThe lowest temperature at which vapors can ignite.[4]
Boiling Point 162.0°C to 163.0°C @ 760.00 mm Hg[3]
Solubility Insoluble in water; soluble in acetic and formic acid[3]
Primary Hazard Flammable liquid and vapor[1]
GHS Hazard Statement H226: Flammable liquid and vapour[2]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled with the chemical name, hazard pictograms, and handling precautions.

  • Verify that the Safety Data Sheet (SDS) is readily available.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Keep the container tightly closed to prevent the escape of vapors.[1][2]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1][2]

  • Store separately from incompatible materials.

3. Handling and Use:

  • All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Employ non-sparking tools to avoid ignition sources.[1][2]

  • Wear the appropriate personal protective equipment (PPE) as outlined in the table above. This includes:

    • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]

    • Skin Protection: Fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

4. Spill Response:

  • In case of a spill, immediately evacuate personnel from the area.

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • Use personal protective equipment, including chemical-impermeable gloves.[1]

  • Contain the spill using an inert absorbent material.

  • Prevent the spill from entering drains.[1]

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification:

  • All materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, should be treated as hazardous waste.

2. Waste Collection and Storage:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Store the waste container in a well-ventilated area, away from ignition sources and incompatible materials.

3. Disposal Procedure:

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

  • Do not dispose of down the drain or into the environment.[1]

First Aid Measures

In the event of exposure, immediate action is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse the affected area with water or shower.[2] Wash off with soap and plenty of water and consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Below are diagrams illustrating the safe handling workflow and the logical relationships in chemical safety management.

SafeHandlingWorkflow Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Handling Safe Handling in Fume Hood Storage->Handling Use Controlled Use Handling->Use Spill Spill Response Handling->Spill Waste Waste Collection Use->Waste Spill->Waste Disposal Proper Disposal Waste->Disposal ChemicalSafetyLogic A Hazard Identification (Flammable Liquid) B Risk Assessment (Ignition, Exposure) A->B C Control Measures (PPE, Ventilation, Grounding) B->C D Emergency Response (Spill, First Aid) C->D

References

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